molecular formula C33H38N9NaO12S2 B1260346 Piperacillin-tazobactam

Piperacillin-tazobactam

Katalognummer: B1260346
Molekulargewicht: 839.8 g/mol
InChI-Schlüssel: TUPFOYXHAYOHIB-WZGOVNIISA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperacillin-tazobactam is a combined injectable antibacterial agent consisting of the semisynthetic, broad-spectrum antibiotic piperacillin sodium and the β-lactamase inhibitor tazobactam sodium. The primary research value of this combination lies in its utility as a model for studying time-dependent bactericidal activity and strategies to overcome bacterial resistance. Piperacillin exerts its bactericidal effect by inhibiting septum formation and bacterial cell wall synthesis. It preferentially binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, ultimately leading to cell lysis and death . Tazobactam has little intrinsic antimicrobial activity but is a potent inhibitor of many Class A β-lactamase enzymes . By irreversibly inhibiting these enzymes, tazobactam protects piperacillin from degradation, thereby restoring and broadening its activity against many resistant, β-lactamase-producing strains . This mechanism makes the combination a valuable tool for in-vitro investigations into antimicrobial resistance, particularly concerning Gram-negative pathogens like Pseudomonas aeruginosa and extended-spectrum beta-lactamase (ESBL)-producing organisms . Research applications include studying pharmacokinetic/pharmacodynamic (PK/PD) relationships, such as the critical time that the free drug concentration remains above the minimum inhibitory concentration (fT > MIC) , and evaluating synergistic effects with other antibacterial agents . This product is supplied for laboratory research applications and is strictly for Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

Molekularformel

C33H38N9NaO12S2

Molekulargewicht

839.8 g/mol

IUPAC-Name

sodium;(2S,5R,6R)-6-[[(2S)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;(2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C23H27N5O7S.C10H12N4O5S.Na/c1-4-26-10-11-27(19(32)18(26)31)22(35)25-13(12-8-6-5-7-9-12)16(29)24-14-17(30)28-15(21(33)34)23(2,3)36-20(14)28;1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19;/h5-9,13-15,20H,4,10-11H2,1-3H3,(H,24,29)(H,25,35)(H,33,34);2-3,7-8H,4-5H2,1H3,(H,16,17);/q;;+1/p-1/t13-,14+,15-,20+;7-,8+,10+;/m01./s1

InChI-Schlüssel

TUPFOYXHAYOHIB-WZGOVNIISA-M

Isomerische SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@@H](C2=CC=CC=C2)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].C[C@@]1([C@@H](N2[C@H](S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.[Na+]

Kanonische SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)O)CN3C=CN=N3.[Na+]

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Piperacillin-Tazobactam Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Piperacillin-tazobactam is a parenteral combination antimicrobial agent, comprising the ureidopenicillin piperacillin (B28561) and the β-lactamase inhibitor tazobactam (B1681243). This combination leverages a dual mechanism to exert potent bactericidal activity against a broad spectrum of Gram-negative bacteria, including notorious pathogens like Pseudomonas aeruginosa. Piperacillin inhibits bacterial cell wall synthesis by binding to essential penicillin-binding proteins (PBPs), while tazobactam protects piperacillin from degradation by a wide array of bacterial β-lactamase enzymes. This guide provides a detailed examination of its molecular mechanism, quantitative efficacy data, relevant experimental protocols, and the cellular pathways involved in its action and resistance.

Core Mechanism of Action

The efficacy of this compound against Gram-negative bacteria is a result of a synergistic interaction between its two components, which involves successful penetration of the bacterial outer membrane, inhibition of the primary cellular target, and protection from enzymatic inactivation.

Penetration of the Gram-Negative Outer Membrane

Unlike Gram-positive bacteria, Gram-negative organisms possess a formidable outer membrane (OM) that acts as a selective permeability barrier.[1] For this compound to be effective, it must first traverse this layer to reach its targets in the periplasmic space. This transit is primarily facilitated by aqueous channels known as porins.[2] The polar side chain in piperacillin's chemical structure enhances its penetration through these porin channels, a key feature of ureidopenicillins that confers activity against pathogens like P. aeruginosa.[2][3]

Piperacillin: Inhibition of Peptidoglycan Synthesis

Once in the periplasm, piperacillin exerts its bactericidal effect by inhibiting the final steps of peptidoglycan synthesis. Peptidoglycan is a critical polymer that forms the bacterial cell wall, providing structural integrity and protection against osmotic lysis.[4]

Piperacillin acts as a structural mimic of the D-Ala-D-Ala dipeptide, the natural substrate for the transpeptidase domain of Penicillin-Binding Proteins (PBPs).[4] This allows piperacillin to bind to the active site of PBPs. The reactive β-lactam ring of piperacillin then forms a stable, covalent acyl-enzyme complex with a serine residue within the PBP active site, effectively inactivating the enzyme.[4][5] This inhibition of peptidoglycan cross-linking weakens the cell wall, leading to loss of structural integrity, cell elongation or filamentation, and ultimately, cell lysis and death due to internal osmotic pressure.[5][6]

G cluster_outside Extracellular Space cluster_OM Outer Membrane cluster_periplasm Periplasm cluster_IM Inner Membrane & Cytoplasm Pip_Taz Piperacillin/ Tazobactam Porin Porin Channel Pip_Taz->Porin Diffusion Pip Piperacillin Porin->Pip Taz Tazobactam Porin->Taz PBP Penicillin-Binding Proteins (PBPs) Pip->PBP Binds & Inhibits BetaLactamase β-Lactamase Taz->BetaLactamase Irreversibly Inhibits Synthesis Peptidoglycan Synthesis (Final Stages) PBP->Synthesis Blocks Cross-linking BetaLactamase->Pip Hydrolyzes Lysis Cell Lysis & Death Synthesis->Lysis Leads to G Pip Piperacillin PBP PBP Target Pip->PBP Inhibits Cell Wall Synthesis InactivePip Hydrolyzed (Inactive) Piperacillin BetaLactamase β-Lactamase Enzyme BetaLactamase->Pip Degrades InactiveComplex Inactive Tazobactam-Enzyme Complex BetaLactamase->InactivePip Taz Tazobactam Taz->BetaLactamase Irreversibly Binds Taz->InactiveComplex G start Start: Bacterial Culture (Log Phase) step1 Harvest & Lyse Cells start->step1 step2 Isolate Membrane Fraction (Ultracentrifugation) step1->step2 step3 Incubate Membranes with Varying [Piperacillin] step2->step3 step4 Add Fluorescent Probe (Bocillin-FL) to Label Unbound PBPs step3->step4 step5 Separate Proteins (SDS-PAGE) step4->step5 step6 Visualize Fluorescence step5->step6 step7 Quantify Band Intensity (Densitometry) step6->step7 step8 Plot % Inhibition vs [Piperacillin] & Calculate IC₅₀ step7->step8 end End: PBP Binding Affinity Determined step8->end

References

Piperacillin-Tazobactam: A Comprehensive Analysis of its In Vitro Activity Against Anaerobic Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Piperacillin-tazobactam, a combination of the extended-spectrum penicillin piperacillin (B28561) and the β-lactamase inhibitor tazobactam (B1681243), remains a cornerstone in the empirical and targeted treatment of infections involving anaerobic bacteria.[1][2] Its broad spectrum of activity encompasses a wide range of clinically significant Gram-positive and Gram-negative anaerobes, rendering it a critical tool in managing polymicrobial infections, particularly those of intra-abdominal, skin and soft tissue, and gynecological origin.[2][3][4] This technical guide provides a detailed overview of the in vitro activity of this compound against key anaerobic pathogens, presenting quantitative susceptibility data, outlining common experimental methodologies, and illustrating the fundamental mechanism of action.

Mechanism of Action and Spectrum of Activity

Piperacillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5] However, the emergence of β-lactamase-producing bacteria, a common resistance mechanism in anaerobes, can compromise its efficacy.[6][7] Tazobactam, a potent inhibitor of many plasmid-mediated and some chromosomally-mediated β-lactamases, protects piperacillin from enzymatic degradation, thereby restoring and expanding its spectrum of activity.[7][8][9] This synergistic combination is highly effective against a multitude of anaerobic organisms, including the Bacteroides fragilis group, Clostridium species, and various anaerobic cocci.[3][5][8]

The following diagram illustrates the synergistic mechanism of this compound.

cluster_0 Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CW_Synth Cell Wall Synthesis PBP->CW_Synth Essential for Cell_Lysis Cell Lysis CW_Synth->Cell_Lysis Inhibition leads to BetaLactamase β-Lactamase Degraded_Pip Degraded Piperacillin BetaLactamase->Degraded_Pip Piperacillin_in Piperacillin Piperacillin_in->PBP Inhibits Piperacillin_in->BetaLactamase Degraded by Tazobactam_in Tazobactam Tazobactam_in->BetaLactamase Inhibits Piperacillin Piperacillin Piperacillin->Piperacillin_in Tazobactam Tazobactam Tazobactam->Tazobactam_in

Mechanism of Action of this compound.

Quantitative Susceptibility Data

The in vitro activity of this compound against anaerobic pathogens is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. The MIC50 and MIC90 values, representing the MIC required to inhibit 50% and 90% of isolates, respectively, are critical metrics for assessing the potency of an antimicrobial agent.

Activity Against the Bacteroides fragilis Group

The Bacteroides fragilis group are the most frequently isolated anaerobic pathogens in clinical infections and are often resistant to many β-lactam antibiotics due to the production of β-lactamases.[10] this compound demonstrates excellent activity against this group.[8][11]

OrganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)% SusceptibleReference(s)
Bacteroides fragilis406-16>95%[12]
Bacteroides fragilis--->99%[11]
Bacteroides fragilis group824--96.9%[13]
Bacteroides thetaiotaomicron-->12883%[14]
Other Bacteroides spp.---100%[14]

Note: Susceptibility percentages are based on the breakpoints defined in the respective studies. Tazobactam concentration is fixed in the combination.

Activity Against Other Gram-Negative Anaerobes

This compound is also active against other clinically relevant Gram-negative anaerobic bacilli.

OrganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)% SusceptibleReference(s)
Prevotella spp.---High[15]
Fusobacterium spp.---High[15]
Activity Against Gram-Positive Anaerobes

The activity of this compound extends to Gram-positive anaerobic pathogens, including cocci and bacilli.

OrganismNo. of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)% SusceptibleReference(s)
Gram-Positive Anaerobic Cocci (GPAC)113--100%[16]
Clostridium perfringens---Documented Activity[3]

A sentinel study in England and Wales demonstrated excellent in vitro activity of this compound against 113 isolates of Gram-positive anaerobic cocci, with 0% resistance observed.[17] However, it is noteworthy that in a human gut model study, this compound rapidly reduced populations of various gut bacteria, but Clostridium difficile populations remained primarily as spores with no significant proliferation or toxin production.[18][19][20][21]

Clinical Breakpoints

The interpretation of MIC values is guided by clinical breakpoints established by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). These breakpoints are used to categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R). It is important to note that these breakpoints can be revised based on new data.[22][23][24][25]

OrganizationOrganismSusceptible (S)Intermediate (I)Resistant (R)Reference(s)
CLSI Anaerobes≤16/4 µg/mL32/4 µg/mL≥64/4 µg/mL[14]
EUCAST Anaerobes≤8 mg/L->16 mg/L[26]

Note: Breakpoints are for piperacillin/tazobactam. The value for tazobactam is fixed at 4 µg/mL for CLSI. EUCAST breakpoints are for piperacillin with a fixed tazobactam concentration.

Experimental Protocols

Standardized methods are crucial for accurate and reproducible antimicrobial susceptibility testing. The most commonly cited methods in the reviewed literature include agar (B569324) dilution and broth microdilution, as outlined by the CLSI (formerly NCCLS).[7][8][9][15]

Agar Dilution Method (Reference Method)

The agar dilution method is considered a reference standard for anaerobic susceptibility testing.

cluster_0 Prep Prepare Serial Dilutions of This compound Incorp Incorporate into Molten Agar (e.g., Brucella Agar) Prep->Incorp Pour Pour into Petri Dishes Incorp->Pour Spot Spot Inoculate onto Agar Surface Inoc Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) Inoc->Spot Incubate Incubate Anaerobically (e.g., 35-37°C, 48h) Spot->Incubate Read Determine MIC (Lowest concentration with no visible growth) Incubate->Read

Agar Dilution Susceptibility Testing Workflow.

Key Methodological Details:

  • Medium: Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood is commonly used.

  • Inoculum: A standardized inoculum, typically equivalent to a 0.5 McFarland standard, is prepared.

  • Incubation: Plates are incubated in an anaerobic environment (e.g., anaerobic chamber or jar with a gas-generating system) at 35-37°C for 48 hours.

  • Quality Control: Reference strains with known MICs, such as Bacteroides fragilis ATCC 25285 and Bacteroides thetaiotaomicron ATCC 29741, are included in each run to ensure accuracy.

Broth Microdilution Method

This method involves the use of microtiter plates with serial dilutions of the antimicrobial agent in a suitable broth medium.

Key Methodological Details:

  • Medium: Brucella broth, supplemented as for the agar dilution method, is often used.

  • Inoculum and Incubation: Similar to the agar dilution method.

  • Reading: The MIC is determined as the lowest concentration of the antimicrobial that prevents visible turbidity.

Etest

The Etest (bioMérieux) is a gradient diffusion method that provides a quantitative MIC value. It consists of a plastic strip with a predefined gradient of the antimicrobial agent.

Key Methodological Details:

  • Procedure: A standardized bacterial suspension is swabbed onto an agar plate, and the Etest strip is applied.

  • Incubation: Plates are incubated under anaerobic conditions.

  • Reading: The MIC is read where the elliptical zone of inhibition intersects the MIC scale on the strip.

Mechanisms of Resistance

While this compound is broadly effective, resistance can emerge. The primary mechanisms of resistance in anaerobic bacteria include:

  • Production of β-Lactamases: Some β-lactamases, particularly certain metallo-β-lactamases (e.g., CfiA in some B. fragilis strains), are not effectively inhibited by tazobactam.[27]

  • Alterations in Penicillin-Binding Proteins (PBPs): Modifications in the target PBPs can reduce the binding affinity of piperacillin, leading to decreased susceptibility.

  • Reduced Permeability: Changes in the outer membrane porins can limit the entry of the drug into the bacterial cell.

  • Efflux Pumps: Active transport systems that pump the antibiotic out of the cell can contribute to resistance.

Conclusion

This compound continues to be a highly reliable agent for the treatment of infections caused by anaerobic bacteria due to its broad spectrum of activity and the protective effect of tazobactam against many β-lactamases.[1][28] Surveillance studies consistently demonstrate high susceptibility rates among clinically important anaerobic isolates, including the Bacteroides fragilis group.[12][13] However, the potential for resistance, particularly in certain species like B. thetaiotaomicron, underscores the importance of ongoing susceptibility testing and surveillance to guide appropriate clinical use.[14] A thorough understanding of its spectrum of activity, coupled with standardized laboratory testing methodologies, is essential for optimizing the therapeutic utility of this important antimicrobial combination in both clinical practice and drug development.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Piperacillin Versus Tazobactam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparative analysis of piperacillin (B28561) and tazobactam (B1681243), two critical components of a widely used beta-lactam/beta-lactamase inhibitor combination therapy. The document outlines their distinct chemical structures, physicochemical properties, mechanisms of action, and respective roles in combating bacterial infections. Furthermore, it includes detailed experimental protocols for the evaluation of their antimicrobial and inhibitory activities, alongside visual representations of key mechanisms and workflows to support research and development efforts in the field of antibacterial drug discovery.

Chemical Structures

Piperacillin is a broad-spectrum ureidopenicillin antibiotic, characterized by a beta-lactam ring fused to a thiazolidine (B150603) ring, with a complex side chain that enhances its activity against Gram-negative bacteria, including Pseudomonas aeruginosa.[1] Tazobactam is a penicillanic acid sulfone derivative and a beta-lactamase inhibitor.[2] While structurally related to penicillins, its primary role is not direct antibacterial activity but the protection of beta-lactam antibiotics from degradation by bacterial beta-lactamase enzymes.[2]

Compound Chemical Structure
Piperacillin
Tazobactam

Physicochemical Properties

The physicochemical properties of piperacillin and tazobactam influence their pharmacokinetic and pharmacodynamic profiles. The following table summarizes key quantitative data for these compounds.

PropertyPiperacillinTazobactamExperimental Method
Molecular Formula C₂₃H₂₇N₅O₇S[1]C₁₀H₁₂N₄O₅S[3]Mass Spectrometry
Molecular Weight 517.55 g/mol [1]300.29 g/mol [3]Mass Spectrometry
Melting Point 183-185 °C (decomposes)[1]140-147 °C[4]Capillary Method
Water Solubility 0.119 mg/mL[1]Moderately soluble[5]Equilibrium Solubility Method
pKa pKa₁: 3.37 ± 0.06 (carboxylic acid)pKa₂: 8.96 ± 0.10 (secondary amide)[1]2.1[4]Potentiometric Titration
LogP (Octanol-Water) 0.5[1]Not availableShake-Flask Method

Mechanism of Action

Piperacillin: Inhibition of Bacterial Cell Wall Synthesis

As a beta-lactam antibiotic, piperacillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It covalently binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis.[6] This inhibition disrupts the integrity of the cell wall, leading to cell lysis and bacterial death. The polar side chain of piperacillin enhances its penetration into Gram-negative bacteria and increases its affinity for PBPs.[7]

Piperacillin Piperacillin PBP Penicillin-Binding Proteins (PBPs) Piperacillin->PBP Binds to Peptidoglycan_Synthesis Peptidoglycan Cross-linking PBP->Peptidoglycan_Synthesis Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Maintains Integrity Cell_Lysis Cell Lysis and Bacterial Death Cell_Wall->Cell_Lysis Weakens

Figure 1: Mechanism of Action of Piperacillin.
Tazobactam: Inhibition of Beta-Lactamases

Tazobactam has minimal intrinsic antibacterial activity.[6] Its primary function is to inhibit bacterial beta-lactamases, enzymes that hydrolyze the beta-lactam ring of antibiotics like piperacillin, rendering them inactive. Tazobactam acts as a "suicide inhibitor," irreversibly binding to the active site of many beta-lactamases and protecting piperacillin from degradation.[8] This extends the antibacterial spectrum of piperacillin to include many beta-lactamase-producing bacteria.[2]

cluster_0 Bacterial Defense Mechanism cluster_1 Tazobactam Intervention Beta_Lactamase β-Lactamase Enzyme Piperacillin_inactive Inactive Piperacillin Inactive_Complex Inactive β-Lactamase-Tazobactam Complex Piperacillin_active Piperacillin Piperacillin_active->Beta_Lactamase Hydrolyzes Tazobactam Tazobactam Tazobactam->Beta_Lactamase Irreversibly Binds and Inactivates

Figure 2: Mechanism of Action of Tazobactam.

Antibacterial Spectrum of Piperacillin/Tazobactam

The combination of piperacillin and tazobactam provides a broad spectrum of activity against many Gram-positive and Gram-negative aerobic and anaerobic bacteria. The following table presents the Minimum Inhibitory Concentration (MIC) values for piperacillin, both alone and in combination with a fixed concentration of tazobactam (4 µg/mL), against several clinically relevant bacterial strains.

Bacterial SpeciesPiperacillin MIC (µg/mL)Piperacillin/Tazobactam (4 µg/mL) MIC (µg/mL)
Escherichia coli ATCC 25922 1-80.5-2
Escherichia coli (piperacillin-resistant) >160.5-2
Pseudomonas aeruginosa ATCC 27853 1-81-8
Staphylococcus aureus ATCC 29213 0.25-10.25-1

Note: MIC values can vary between studies and testing methodologies.

Beta-Lactamase Inhibition by Tazobactam

Tazobactam is a potent inhibitor of many Ambler class A beta-lactamases, including the common TEM and SHV types, as well as some class C and D enzymes.[9] Its inhibitory activity is crucial for the efficacy of piperacillin against many resistant bacterial strains. The following table summarizes the inhibitory activity of tazobactam against various beta-lactamases, presented as the concentration required to inhibit 50% of the enzyme activity (IC₅₀).

Beta-LactamaseSource OrganismAmbler ClassTazobactam IC₅₀ (µM)
TEM-1 Escherichia coliA0.08
SHV-1 Klebsiella pneumoniaeA0.07
PC1 Staphylococcus aureusA0.01
P99 Enterobacter cloacaeC0.8

Note: IC₅₀ values can vary depending on the experimental conditions.[10][11]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[12]

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Antimicrobial stock solutions (Piperacillin and Tazobactam)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluents

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

Procedure:

  • Preparation of Antimicrobial Dilutions: a. Prepare a stock solution of piperacillin (with or without a fixed concentration of tazobactam, e.g., 4 µg/mL) at a concentration of 1280 µg/mL. b. In a 96-well plate, add 100 µL of sterile CAMHB to wells 2 through 12 of a designated row. c. Add 200 µL of the piperacillin stock solution to well 1. d. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).

  • Inoculum Preparation: a. From a fresh culture plate, select 3-5 colonies of the test organism and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). b. Dilute the standardized inoculum 1:100 in CAMHB to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.

  • Inoculation of Microtiter Plate: a. Add 10 µL of the diluted bacterial suspension to wells 1 through 11, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL. Do not inoculate well 12.

  • Incubation: a. Cover the plate and incubate at 35°C ± 2°C for 18-24 hours in ambient air.

  • Interpretation of Results: a. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as observed with the naked eye or a microplate reader. The growth control (well 11) should show turbidity, and the sterility control (well 12) should remain clear.

Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Prep_Antibiotic Prepare Serial Dilutions of Antibiotic in 96-well Plate Start->Prep_Antibiotic Inoculate Inoculate Plate with Bacterial Suspension Prep_Inoculum->Inoculate Prep_Antibiotic->Inoculate Incubate Incubate at 35°C for 18-24 hours Inoculate->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Figure 3: Workflow for MIC Determination.
Determination of Beta-Lactamase Inhibitory Activity (Ki)

This protocol describes a general method for determining the inhibition constant (Ki) of tazobactam against a specific beta-lactamase using a chromogenic substrate.

Objective: To determine the Ki of tazobactam for a beta-lactamase enzyme.

Materials:

  • Purified beta-lactamase enzyme (e.g., TEM-1)

  • Tazobactam stock solution

  • Chromogenic beta-lactam substrate (e.g., nitrocefin)

  • Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)

  • 96-well UV-transparent microtiter plate

  • Spectrophotometer capable of kinetic measurements

Procedure:

  • Enzyme and Inhibitor Preparation: a. Prepare a working solution of the beta-lactamase enzyme in the assay buffer. b. Prepare serial dilutions of tazobactam in the assay buffer.

  • Assay Setup: a. In the wells of the microtiter plate, add a fixed volume of the enzyme solution. b. Add varying concentrations of the tazobactam dilutions to the wells. Include a control with no inhibitor. c. Pre-incubate the enzyme and inhibitor mixtures for a defined period (e.g., 10 minutes) at a constant temperature (e.g., 25°C).

  • Kinetic Measurement: a. Initiate the reaction by adding a fixed concentration of the nitrocefin (B1678963) substrate to each well. b. Immediately begin monitoring the change in absorbance at the appropriate wavelength for the hydrolyzed substrate (e.g., 490 nm for nitrocefin) over time in a kinetic mode.

  • Data Analysis: a. Determine the initial reaction velocities (V₀) from the linear portion of the absorbance versus time plots for each inhibitor concentration. b. Plot the reciprocal of the initial velocity (1/V₀) versus the inhibitor concentration ([I]) in a Dixon plot, or use non-linear regression analysis of the velocity versus substrate concentration data at different inhibitor concentrations (Michaelis-Menten kinetics) to determine the Ki value.

Start Start Prep_Reagents Prepare Enzyme, Inhibitor (Tazobactam), and Substrate (Nitrocefin) Solutions Start->Prep_Reagents Pre_Incubate Pre-incubate Enzyme with Varying Inhibitor Concentrations Prep_Reagents->Pre_Incubate Initiate_Reaction Initiate Reaction by Adding Substrate Pre_Incubate->Initiate_Reaction Measure_Kinetics Measure Absorbance Change Over Time (Kinetic Read) Initiate_Reaction->Measure_Kinetics Analyze_Data Calculate Initial Velocities and Determine Ki Value Measure_Kinetics->Analyze_Data End End Analyze_Data->End

Figure 4: Workflow for Beta-Lactamase Inhibition Assay.

References

The Guardian of the β-Lactam Ring: An In-Depth Technical Guide to Tazobactam's Role as a β-Lactamase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance poses a significant threat to global health. A primary mechanism of resistance, particularly against β-lactam antibiotics, is the production of β-lactamase enzymes by bacteria. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive. To counteract this, β-lactamase inhibitors have been developed to be co-administered with β-lactam antibiotics. Tazobactam (B1681243), a penicillanic acid sulfone derivative, is a potent, irreversible inhibitor of a broad spectrum of β-lactamases.[1][2][3] This technical guide provides a comprehensive overview of tazobactam's mechanism of action, inhibitory spectrum, and its synergistic relationship with partner antibiotics, supported by quantitative data and detailed experimental protocols.

Core Mechanism of Action: Suicide Inhibition

Tazobactam functions as a "suicide inhibitor," meaning it irreversibly inactivates β-lactamase enzymes.[1] Structurally similar to penicillin, tazobactam is recognized by the active site of the β-lactamase. The enzyme attempts to hydrolyze tazobactam's β-lactam ring, a process that involves the formation of a covalent acyl-enzyme intermediate. However, the chemical nature of tazobactam leads to the formation of a stable, inactive complex with the enzyme.[1] This prevents the enzyme from being regenerated and subsequently hydrolyzing the partner β-lactam antibiotic, such as piperacillin (B28561).[1][4][5] This synergistic action restores the efficacy of the partner antibiotic against β-lactamase-producing resistant bacteria.[1]

Tazobactam_Mechanism cluster_0 Bacterial Cell Beta-Lactam_Antibiotic β-Lactam Antibiotic (e.g., Piperacillin) PBP Penicillin-Binding Protein (PBP) Beta-Lactam_Antibiotic->PBP Binds to Beta-Lactamase β-Lactamase Enzyme Beta-Lactamase->Beta-Lactam_Antibiotic Hydrolyzes (Resistance) Inactive_Complex Inactive Acyl-Enzyme Complex Beta-Lactamase->Inactive_Complex Forms stable Tazobactam Tazobactam Tazobactam->Beta-Lactamase Acts as substrate for Cell_Wall_Synthesis_Inhibition Inhibition of Cell Wall Synthesis PBP->Cell_Wall_Synthesis_Inhibition Leads to Bacterial_Cell_Lysis Bacterial Cell Lysis Cell_Wall_Synthesis_Inhibition->Bacterial_Cell_Lysis

Tazobactam's mechanism of action as a suicide inhibitor.

Spectrum of β-Lactamase Inhibition

Tazobactam is highly effective against Ambler Class A β-lactamases, including the common TEM and SHV variants, and some Class C cephalosporinases.[6][7][8] However, it demonstrates limited activity against Class B metallo-β-lactamases and Class D oxacillinases.[9]

Quantitative Inhibitory Activity

The inhibitory potential of tazobactam is quantified by its 50% inhibitory concentration (IC50) and its inhibition constant (Ki). Lower values indicate greater potency.

β-LactamaseAmbler ClassIC50 (nM)Reference(s)
PC1A27[7]
TEM-1A97[7]
TEM-2A17[7]
TEM-3A5.0[7]
SHV-1A150[7]
P99C8.5[7]
CcrAB400,000[7]

Table 1: IC50 Values of Tazobactam Against Various β-Lactamases.

Comparative Inhibitory Potency

When compared to other clinically significant β-lactamase inhibitors, tazobactam exhibits a potent and broad spectrum of activity, particularly against Class A enzymes.

β-LactamaseTazobactam IC50 (nM)Clavulanic Acid IC50 (nM)Sulbactam IC50 (nM)Reference(s)
PC1273080[7]
TEM-19790900[7]
TEM-217222,400[7]
SHV-11501212,000[7]
P998.5>100,0005,600[7]

Table 2: Comparative IC50 Values of β-Lactamase Inhibitors.

Synergistic Activity with Piperacillin

The combination of piperacillin and tazobactam demonstrates significant synergy, markedly reducing the minimum inhibitory concentration (MIC) of piperacillin against many β-lactamase-producing pathogens.

OrganismPiperacillin MIC (µg/mL)Piperacillin/Tazobactam MIC (µg/mL)
Escherichia coli (TEM-1 producer)>2562
Klebsiella pneumoniae (SHV-1 producer)1284
Pseudomonas aeruginosa164
Bacteroides fragilis640.5

Table 3: Illustrative MIC Reduction of Piperacillin in the Presence of Tazobactam (Data are representative and can vary by strain).

Pharmacokinetics and Pharmacodynamics

Tazobactam is administered intravenously and exhibits pharmacokinetics similar to piperacillin, with a half-life of approximately one hour.[5] Both compounds are primarily eliminated unchanged in the urine.[5] The key pharmacodynamic parameter for β-lactam/β-lactamase inhibitor combinations is the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC).

Experimental Protocols

β-Lactamase Kinetic Assay using Nitrocefin (B1678963)

This assay measures the rate of hydrolysis of the chromogenic cephalosporin, nitrocefin, to determine the inhibitory activity of tazobactam.

Materials:

  • Purified β-lactamase enzyme

  • Nitrocefin solution (typically 100 µM)

  • Tazobactam solutions of varying concentrations

  • Phosphate (B84403) buffer (pH 7.0)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Preparation: Prepare serial dilutions of tazobactam in phosphate buffer.

  • Pre-incubation: In a 96-well plate, add a fixed concentration of β-lactamase to each well containing the different concentrations of tazobactam. Incubate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding.

  • Reaction Initiation: Add nitrocefin solution to each well to initiate the hydrolysis reaction.

  • Measurement: Immediately measure the change in absorbance at 486 nm over time using a spectrophotometer. The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Plot the initial reaction velocity against the tazobactam concentration. The IC50 value is the concentration of tazobactam that reduces the enzyme activity by 50%.

Nitrocefin_Assay_Workflow start Start prepare_reagents Prepare Serial Dilutions of Tazobactam start->prepare_reagents pre_incubation Pre-incubate β-Lactamase with Tazobactam prepare_reagents->pre_incubation initiate_reaction Add Nitrocefin to Initiate Hydrolysis pre_incubation->initiate_reaction measure_absorbance Measure Absorbance Change at 486 nm Over Time initiate_reaction->measure_absorbance data_analysis Plot Velocity vs. [Tazobactam] and Determine IC50 measure_absorbance->data_analysis end End data_analysis->end

Workflow for β-Lactamase Kinetic Assay.
Broth Microdilution MIC Testing for Piperacillin-Tazobactam

This method determines the minimum inhibitory concentration (MIC) of piperacillin in combination with a fixed concentration of tazobactam against a bacterial isolate.

Materials:

  • Bacterial isolate

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Piperacillin stock solution

  • Tazobactam stock solution (to achieve a final concentration of 4 µg/mL)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Preparation of Antibiotic Plates: Prepare serial two-fold dilutions of piperacillin in CAMHB in a 96-well microplate. Add tazobactam to each well to achieve a final concentration of 4 µg/mL.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Inoculate each well of the microplate with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the microplate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of piperacillin (in the presence of 4 µg/mL tazobactam) that completely inhibits visible bacterial growth.

MIC_Testing_Workflow start Start prepare_plates Prepare Serial Dilutions of Piperacillin with Fixed Tazobactam (4 µg/mL) start->prepare_plates prepare_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prepare_inoculum inoculate_plates Inoculate Microplates prepare_plates->inoculate_plates prepare_inoculum->inoculate_plates incubate Incubate at 35-37°C for 16-20 hours inoculate_plates->incubate determine_mic Read Plates and Determine MIC (Lowest Concentration with No Visible Growth) incubate->determine_mic end End determine_mic->end

Workflow for Broth Microdilution MIC Testing.

Conclusion

Tazobactam is a cornerstone in the fight against bacterial resistance. Its mechanism as a suicide inhibitor effectively neutralizes a wide array of clinically relevant β-lactamases, thereby restoring the activity of partner antibiotics like piperacillin. The quantitative data on its inhibitory potency and the synergistic effects underscore its critical role in modern antimicrobial therapy. The provided experimental protocols offer a standardized approach for the continued evaluation of tazobactam and the development of new β-lactamase inhibitor combinations. As resistance continues to evolve, a deep understanding of the molecular interactions and a rigorous approach to in vitro and in vivo characterization will be paramount for the successful development of next-generation antimicrobial agents.

References

Foundational Research in the Development of Piperacillin-Tazobactam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational research that led to the development and widespread clinical use of the piperacillin-tazobactam combination. Piperacillin (B28561), a potent extended-spectrum ureidopenicillin, is paired with tazobactam (B1681243), a stalwart inhibitor of many clinically significant β-lactamase enzymes. This strategic combination restores piperacillin's activity against a broad range of β-lactamase-producing bacteria, rendering it a critical agent in the management of moderate to severe bacterial infections. This document delves into the core mechanism of action, summarizes key quantitative data from foundational in vitro and in vivo studies, and provides detailed experimental protocols for the pivotal assays used in its evaluation.

Rationale and Mechanism of Action

The increasing prevalence of bacterial resistance, primarily driven by the production of β-lactamase enzymes, necessitated the development of β-lactamase inhibitor combinations. β-lactamases hydrolyze the amide bond in the β-lactam ring of penicillins and cephalosporins, rendering them inactive. The combination of piperacillin with tazobactam was designed to overcome this resistance mechanism.

Piperacillin's Mechanism of Action: Piperacillin, like other penicillin antibiotics, inhibits the final step of bacterial cell wall synthesis.[1][2] It specifically targets and acylates penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the cross-linking of peptidoglycan.[1][3] This inhibition disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.[1] Piperacillin exhibits a high affinity for PBP-3 in E. coli, which is primarily involved in septum formation during cell division.[4]

Tazobactam's Role as a β-Lactamase Inhibitor: Tazobactam is a penicillanic acid sulfone with weak intrinsic antibacterial activity.[5][6] Its crucial role is to protect piperacillin from degradation by a wide array of β-lactamase enzymes.[6][7] Tazobactam is a "suicide inhibitor," meaning it irreversibly binds to and inactivates β-lactamases.[7] It is particularly effective against Ambler Class A β-lactamases, including many plasmid-mediated enzymes like TEM and SHV variants, but it does not inhibit AmpC (Class C) or metallo-β-lactamases (Class B).[8]

Quantitative Data from Foundational Studies

The following tables summarize key quantitative data from early in vitro and pharmacokinetic studies that established the efficacy and properties of the this compound combination.

In Vitro Susceptibility Data

Minimum Inhibitory Concentration (MIC) is a critical measure of an antibiotic's in vitro activity. The data below, compiled from foundational studies, demonstrates the susceptibility of various bacterial isolates to piperacillin alone and in combination with a fixed concentration of tazobactam.

Organism (Number of Isolates)Piperacillin MIC90 (µg/mL)Piperacillin/Tazobactam (4 µg/mL) MIC90 (µg/mL)
Escherichia coli>12816
Klebsiella pneumoniae>12816
Pseudomonas aeruginosa6464
Staphylococcus aureus (methicillin-susceptible)1282
Bacteroides fragilis group12816

Data compiled from early in vitro studies.[9][10] Note that MIC values can vary depending on the specific strains and testing methodologies used.

Tazobactam β-Lactamase Inhibition

The inhibitory activity of tazobactam against various β-lactamases is quantified by parameters such as the concentration required to inhibit 50% of enzyme activity (IC50) or the inhibition constant (Ki).

β-Lactamase (Source)Tazobactam IC50 (nM)
TEM-1 (E. coli)17.2
SHV-1 (K. pneumoniae)Not specified
PC1 (S. aureus)Not specified

Data from in vitro enzyme inhibition assays.[11][12] Specific values can vary based on experimental conditions.

Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters of piperacillin and tazobactam from early clinical studies in healthy adult volunteers following intravenous administration.

ParameterPiperacillinTazobactam
Elimination Half-life (t½)~1 hour~1 hour
Volume of Distribution (Vd)~0.18 - 0.3 L/kg~0.18 - 0.24 L/kg
Plasma Protein Binding~30%~30%
Renal Excretion (% of unchanged drug)60-80%~80%

Data compiled from early pharmacokinetic studies in adults with normal renal function.[5][13][14][15] These values can be altered by factors such as age, renal function, and critical illness.

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate evaluation of antimicrobial agents. The following sections provide outlines of key experimental protocols used in the foundational research of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

3.1.1. Agar (B569324) Dilution Method (as per CLSI guidelines)

The agar dilution method is a reference standard for determining the MIC of an antimicrobial agent.[16][17][18]

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of piperacillin and tazobactam of known concentration in a suitable solvent.

  • Preparation of Agar Plates: Melt and cool Mueller-Hinton agar to 45-50°C.

  • Addition of Antimicrobial Agent: Add appropriate volumes of the antimicrobial stock solutions to the molten agar to achieve a range of final concentrations (typically in two-fold dilutions). For this compound, a fixed concentration of tazobactam (e.g., 4 µg/mL) is added to each piperacillin dilution.

  • Pouring Plates: Pour the agar into sterile Petri dishes and allow them to solidify.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

  • Inoculation: Using an inoculum-replicating device, spot-inoculate the surface of the agar plates with the bacterial suspension.

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

3.1.2. Broth Microdilution Method (as per CLSI guidelines)

The broth microdilution method is another widely used and standardized technique for MIC determination.[16][17][19]

  • Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of piperacillin (with a fixed concentration of tazobactam) in cation-adjusted Mueller-Hinton broth in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum that, when added to the wells, will result in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antimicrobial agent that shows no visible turbidity (growth).

β-Lactamase Inhibition Assay

This assay measures the ability of tazobactam to inhibit the enzymatic activity of β-lactamases.[20][21][22]

  • Reagents and Materials:

    • Purified β-lactamase enzyme (e.g., TEM-1)

    • Tazobactam solution of known concentrations

    • Chromogenic β-lactam substrate (e.g., nitrocefin)

    • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.0)

    • Spectrophotometer or microplate reader

  • Assay Procedure:

    • Pre-incubate the purified β-lactamase enzyme with various concentrations of tazobactam in the assay buffer for a defined period at a specific temperature (e.g., 10 minutes at 37°C).

    • Initiate the enzymatic reaction by adding the chromogenic substrate (nitrocefin).

    • Monitor the hydrolysis of nitrocefin (B1678963) by measuring the change in absorbance at a specific wavelength (e.g., 490 nm) over time.

    • Calculate the initial rate of the reaction for each tazobactam concentration.

    • Determine the IC50 value, which is the concentration of tazobactam that causes 50% inhibition of the β-lactamase activity.

In Vivo Efficacy: Neutropenic Mouse Thigh Infection Model

This animal model is a standard for evaluating the in vivo efficacy of antimicrobial agents.[23][24][25]

  • Animal Preparation: Render mice neutropenic by intraperitoneal injection of cyclophosphamide. This reduces the host's immune response, allowing for a clearer assessment of the antimicrobial's direct effect.

  • Infection: Inoculate the thigh muscle of the neutropenic mice with a standardized suspension of the test bacterium (e.g., Klebsiella pneumoniae).

  • Treatment: At a predetermined time post-infection (e.g., 2 hours), administer this compound subcutaneously or intravenously at various dosing regimens.

  • Sample Collection: At a specified time point (e.g., 24 hours post-treatment initiation), euthanize the mice and aseptically remove the infected thigh muscle.

  • Bacterial Load Determination: Homogenize the thigh tissue and perform serial dilutions. Plate the dilutions on appropriate agar media to determine the number of colony-forming units (CFU) per gram of tissue.

  • Data Analysis: Compare the bacterial load in the treated groups to that in an untreated control group to determine the efficacy of the this compound regimen.

Visualizing Core Concepts

The following diagrams, generated using the DOT language, illustrate key mechanisms and workflows central to the foundational understanding of this compound.

cluster_bacterial_cell Bacterial Cell PBP Penicillin-Binding Protein (PBP) Peptidoglycan Peptidoglycan (Cell Wall) PBP->Peptidoglycan Cross-linking Piperacillin Piperacillin Piperacillin->PBP

Caption: Piperacillin inhibits bacterial cell wall synthesis by binding to and inactivating Penicillin-Binding Proteins (PBPs).

cluster_bacterium Resistant Bacterium BetaLactamase β-Lactamase Enzyme Piperacillin_in Piperacillin BetaLactamase->Piperacillin_in Hydrolyzes & Inactivates Tazobactam Tazobactam Tazobactam->BetaLactamase

Caption: Tazobactam protects piperacillin from degradation by irreversibly inhibiting β-lactamase enzymes.

cluster_workflow In Vivo Efficacy Testing Workflow A Induce Neutropenia in Mice B Intramuscular Infection (e.g., Thigh) A->B C Administer Piperacillin- Tazobactam Regimens B->C D Euthanize & Harvest Infected Tissue C->D E Homogenize Tissue & Perform Serial Dilutions D->E F Plate Dilutions & Incubate E->F G Count CFUs & Determine Bacterial Load F->G H Compare Treated vs. Control Groups G->H

Caption: Experimental workflow for the neutropenic mouse thigh infection model to evaluate in vivo efficacy.

Conclusion

The foundational research on this compound established a powerful combination therapy that has become a cornerstone in the treatment of serious bacterial infections. Through a detailed understanding of its mechanism of action, comprehensive in vitro and in vivo evaluations, and robust pharmacokinetic profiling, the scientific community validated the synergistic relationship between a potent β-lactam antibiotic and a dedicated β-lactamase inhibitor. The experimental protocols outlined in this guide provided the framework for generating the critical data that supported its development and continue to be relevant for the evaluation of new antimicrobial agents. This enduring legacy of rigorous scientific investigation underscores the importance of a multi-faceted approach to combatting the ever-evolving challenge of bacterial resistance.

References

Piperacillin-Tazobactam's Activity Against ESBL-Producing E. coli: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Extended-spectrum β-lactamase (ESBL)-producing Escherichia coli represents a significant global health challenge, limiting therapeutic options for a wide range of infections. Piperacillin-tazobactam, a combination of a ureidopenicillin and a β-lactamase inhibitor, has been a subject of intense research and clinical debate regarding its efficacy against these multidrug-resistant organisms. This technical guide provides an in-depth analysis of this compound's activity against ESBL-producing E. coli, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways to inform research and development efforts.

While carbapenems have traditionally been the treatment of choice for serious infections caused by ESBL-producing Enterobacterales, the increasing prevalence of carbapenem (B1253116) resistance has spurred interest in carbapenem-sparing strategies.[1][2] this compound is often considered in this context, although its clinical utility remains a topic of discussion, with conflicting results from various studies.[1][2] This guide aims to provide a comprehensive overview of the available evidence to aid in the informed use and future development of this important antimicrobial agent.

Data Presentation: Quantitative Summary of Clinical and In Vitro Data

The following tables summarize key quantitative data from clinical trials and in vitro studies, providing a comparative overview of this compound's efficacy against ESBL-producing E. coli.

Table 1: Clinical Outcomes of this compound vs. Carbapenems for ESBL-Producing E. coli Bacteremia

OutcomeThis compound GroupCarbapenem GroupStudy/Meta-analysis (Citation)
30-Day Mortality 12.3% (23/187)3.7% (7/191)MERINO Trial
9.3%16.7%Post hoc analysis of 6 prospective studies[3]
6.3%11.4%Meta-analysis (Empirical Therapy)[4]
No significant differenceNo significant differenceMeta-analysis[1][5]
14-Day Mortality 17%8%Tamma PD, et al. (Empirical Therapy)[2]
0%19%Gudiol C, et al. (Hematologic Malignancy)[6]
Clinical Success No significant differenceNo significant differenceMeta-analysis[5]

Table 2: Clinical Outcomes of this compound vs. Carbapenems for ESBL-Producing E. coli Urinary Tract Infections

OutcomeThis compound GroupCarbapenem GroupStudy (Citation)
Clinical Success 93.9% (31/33)97.0% (32/33)Seo YB, et al.[3]
56%58%ACCEPT-UTI Trial[7]
80%78.8%Retrospective Cohort Study[8]
Microbiological Success 97.0% (32/33)97.0% (32/33)Seo YB, et al.[3]
30-Day Mortality 2%4%ACCEPT-UTI Trial[7]

Table 3: In Vitro Susceptibility of ESBL-Producing E. coli to this compound

MetricValue (μg/mL)Study (Citation)
MIC50 0.5Point-Counterpoint[9]
MIC90 4Point-Counterpoint[9]
Median MIC 2MERINO Trial
% Susceptible (≤8/4 µg/mL) 93.8% (OXA-1 negative)CANWARD, 2007-18[10]
68.5% (OXA-1 positive)CANWARD, 2007-18[10]
% Susceptible (Current Breakpoints) 60.6%Stevens T, et al.[11]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of research findings. The following sections provide methodologies for key experiments cited in the study of this compound's activity.

Broth Microdilution Susceptibility Testing (CLSI M07)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism in a liquid medium. The following is a generalized protocol based on the Clinical and Laboratory Standards Institute (CLSI) M07 guideline.[12][13][14][15][16]

a. Materials:

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • 96-well microtiter plates

  • This compound stock solution (tazobactam at a fixed concentration of 4 µg/mL)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Incubator (35°C ± 2°C)

  • Multichannel pipette

b. Procedure:

  • Prepare Antimicrobial Dilutions: Prepare serial twofold dilutions of piperacillin (B28561) (in the presence of 4 µg/mL tazobactam) in MHB directly in the microtiter plate. The final volume in each well should be 50 µL. The concentration range should bracket the expected MIC.

  • Prepare Inoculum: From a fresh (18-24 hour) culture on a non-selective agar (B569324) plate, select 3-5 isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Inoculate Plates: Within 15 minutes of standardization, dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. Using a multichannel pipette, add 50 µL of the standardized inoculum to each well of the microtiter plate, bringing the final volume to 100 µL.

  • Incubation: Cover the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Disk Diffusion Susceptibility Testing (Kirby-Bauer Method, CLSI M02)

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent. The following is a generalized protocol based on the CLSI M02 guideline.[17][18][19][20][21]

a. Materials:

  • Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)

  • This compound disks (100/10 µg)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

b. Procedure:

  • Prepare Inoculum: As described in the broth microdilution protocol, prepare a bacterial suspension adjusted to a 0.5 McFarland turbidity standard.

  • Inoculate Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure a uniform lawn of growth.

  • Apply Antimicrobial Disks: Aseptically apply the this compound disk to the surface of the inoculated agar plate. Gently press the disk with sterile forceps to ensure complete contact with the agar.

  • Incubation: Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

  • Measure Zones of Inhibition: After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter using a ruler or caliper. Interpret the results (Susceptible, Intermediate, or Resistant) based on the zone diameter interpretive criteria provided by CLSI.

Hollow-Fibre Infection Model (HFIM) for Pharmacodynamic Simulation

The HFIM is a dynamic in vitro system that simulates the pharmacokinetic profile of an antimicrobial agent in a patient, allowing for the study of its pharmacodynamic effects on a bacterial population over time.[22][23][24][25][26]

a. Materials:

  • Hollow-fibre cartridge

  • Peristaltic pump

  • Central reservoir containing sterile growth medium

  • Syringe pump for drug administration

  • Waste reservoir

  • Tubing and connectors

  • Bacterial inoculum

  • Antimicrobial stock solution

b. Procedure:

  • System Assembly and Sterilization: Assemble the HFIM circuit, including the hollow-fibre cartridge, central reservoir, and tubing, according to the manufacturer's instructions. Sterilize the entire system.

  • Inoculation: Prepare a standardized bacterial inoculum and inject it into the extracapillary space of the hollow-fibre cartridge.

  • Pharmacokinetic Simulation:

    • The central reservoir is continuously supplied with fresh medium and the antimicrobial agent is infused into this reservoir using a computer-controlled syringe pump to simulate the desired pharmacokinetic profile (e.g., human plasma concentration-time curve).

    • The peristaltic pump circulates the medium from the central reservoir through the intracapillary space of the hollow fibres. The drug diffuses across the semi-permeable membrane into the extracapillary space, exposing the bacteria to dynamic drug concentrations.

    • A constant removal of medium from the central reservoir to a waste container simulates drug clearance.

  • Sampling and Analysis: At predetermined time points, collect samples from the extracapillary space to determine the viable bacterial count (CFU/mL). This allows for the construction of time-kill curves and the assessment of the antimicrobial's bactericidal or bacteriostatic activity and the emergence of resistance.

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and mechanisms relevant to the activity of this compound against ESBL-producing E. coli.

G cluster_cell Bacterial Cell cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm PBP Penicillin-Binding Proteins (PBPs) Peptidoglycan_synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_synthesis ESBL ESBL Enzyme Tazobactam Tazobactam Tazobactam->ESBL Inhibits Piperacillin Piperacillin Piperacillin->PBP Inhibits Piperacillin->ESBL Hydrolyzed by Cell_lysis Cell Lysis Peptidoglycan_synthesis->Cell_lysis Inhibition leads to G cluster_regulation Regulation of Beta-Lactamase Expression cluster_stimulus Stimulus cluster_sensing Sensing & Transduction cluster_response Response Beta_lactam Beta-lactam Antibiotic CpxA CpxA (Sensor Kinase) Beta_lactam->CpxA Induces Envelope Stress BaeS BaeS (Sensor Kinase) Beta_lactam->BaeS Induces Envelope Stress CpxR CpxR (Response Regulator) CpxA->CpxR Phosphorylates bla_genes blaCTX-M, blaTEM, blaSHV (ESBL genes) CpxR->bla_genes Regulates Expression Efflux_pumps Efflux Pumps (e.g., AcrD) CpxR->Efflux_pumps Regulates Expression BaeR BaeR (Response Regulator) BaeS->BaeR Phosphorylates BaeR->Efflux_pumps Regulates Expression G cluster_workflow Antimicrobial Susceptibility Testing Workflow cluster_methods Testing Methods start Start: Isolate pure culture mcfarland Prepare 0.5 McFarland inoculum suspension start->mcfarland broth_dilution Broth Microdilution (CLSI M07) mcfarland->broth_dilution disk_diffusion Disk Diffusion (CLSI M02) mcfarland->disk_diffusion incubate Incubate at 35°C for 16-20 hours broth_dilution->incubate disk_diffusion->incubate read_results Read and Interpret Results incubate->read_results

References

Initial Pharmacokinetic Studies of Piperacillin-Tazobactam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the foundational pharmacokinetic studies of the piperacillin-tazobactam combination. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of early-stage clinical and preclinical data. This document summarizes key quantitative findings, details experimental methodologies, and visualizes the drug's mechanism of action and analytical workflows.

Introduction to this compound Pharmacokinetics

Piperacillin (B28561), a broad-spectrum ureidopenicillin, is combined with tazobactam (B1681243), a β-lactamase inhibitor, to form a potent antibiotic against a wide range of Gram-positive and Gram-negative bacteria, including many β-lactamase-producing strains. The pharmacokinetic profiles of both components are crucial for ensuring therapeutic efficacy, which is primarily associated with the duration that the free drug concentration remains above the minimum inhibitory concentration (MIC) of the target pathogen. Initial studies in healthy volunteers and various patient populations have been instrumental in establishing the dosing regimens used in clinical practice today.

The pharmacokinetic behavior of tazobactam is very similar to that of piperacillin, which supports their use in a fixed-dose combination[1][2][3]. Both piperacillin and tazobactam are predominantly eliminated by the kidneys, with a significant portion of each drug excreted unchanged in the urine[4][5]. Up to 68% of a piperacillin dose and up to 80% of a tazobactam dose are excreted as unchanged drugs in the urine[5].

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of piperacillin and tazobactam from initial single-dose and multiple-dose studies in healthy adult volunteers. These studies laid the groundwork for understanding the absorption, distribution, metabolism, and excretion of this combination therapy.

Table 1: Single-Dose Pharmacokinetics of this compound in Healthy Adult Volunteers

Dose (Piperacillin/Tazobactam)Cmax (µg/mL)Tmax (hr)AUCinf (µg·hr/mL)CL (L/hr)Vd (L)t1/2 (hr)Reference
Piperacillin
4g / 0.5g (30-min infusion)298 ± 450.538110.813.70.8-0.9[6]
4g (5-min infusion)---13.56-0.75 ± 0.13[7]
Tazobactam
4g / 0.5g (30-min infusion)34.1 ± 6.70.550.411.0414.40.7-0.9[6]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; CL: Total body clearance; Vd: Volume of distribution; t1/2: Elimination half-life.

Table 2: Multiple-Dose Pharmacokinetics of this compound in Healthy Adult Volunteers (Steady State)

Dose (Piperacillin/Tazobactam)Cmax (µg/mL)AUC0-24 (µg·hr/mL)CL (mL/min/1.73 m²)Reference
Piperacillin
3.375g q6h-967.74 ± 135.56183.96 ± 22.66[8]
4.5g q8h-978.88 ± 140.96181.72 ± 19.54[8]
Tazobactam
3.375g q6h-120.14 ± 15.78184.71 ± 19.89[8]
4.5g q8h-120.01 ± 16.22184.87 ± 18.35[8]

Cmax: Maximum plasma concentration; AUC0-24: Area under the plasma concentration-time curve over a 24-hour interval; CL: Total body clearance.

Experimental Protocols

The following sections detail the methodologies employed in early pharmacokinetic studies of this compound.

Study Design and Drug Administration

Initial pharmacokinetic evaluations were typically conducted as open-label, single- or multiple-dose studies in healthy adult volunteers.

  • Single-Dose Studies: Healthy subjects received a single intravenous infusion of this compound over a specified period, commonly 30 minutes[9].

  • Multiple-Dose Studies: Volunteers were administered multiple intravenous doses of this compound at fixed intervals (e.g., every 6 or 8 hours) to achieve steady-state concentrations[8]. A crossover design was often employed in studies comparing different dosing regimens[5].

Biological Sample Collection

Blood and urine samples were collected at predetermined time points to characterize the drug's concentration-time profile.

  • Blood Sampling: Venous blood samples were typically collected in tubes containing an anticoagulant (e.g., EDTA) at baseline (pre-dose) and at various time points post-infusion. Common sampling schedules included 0.5, 0.75, 1, 2, 3, and 6 hours after the start of the infusion. Plasma was separated by centrifugation and stored at low temperatures (e.g., -20°C or -70°C) until analysis.

  • Urine Sampling: Urine was collected over specified intervals (e.g., 0-6, 6-12, and 12-24 hours) to determine the extent of renal excretion of the parent compounds. The volume of urine for each interval was recorded, and an aliquot was stored frozen prior to analysis.

Analytical Methodology: Drug Quantification

The concentrations of piperacillin and tazobactam in plasma and urine were quantified using validated chromatographic methods.

Early studies predominantly relied on reversed-phase HPLC with ultraviolet (UV) detection.

  • Sample Preparation: A common method for plasma sample preparation involved protein precipitation with a solvent like acetonitrile[2][10]. The supernatant was then separated, and in some protocols, further extracted with a solvent such as dichloromethane (B109758) to remove endogenous interferences[1][11]. The final aqueous phase was injected into the HPLC system. Urine samples were typically diluted with the mobile phase before injection[1][11].

  • Chromatographic Conditions:

    • Column: A C18 column was frequently used for the separation of piperacillin and tazobactam[2][10].

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) was common.

    • Detection: UV detection was typically performed at a wavelength of approximately 220 nm[1][11].

  • Validation: The HPLC methods were validated for linearity, accuracy, precision, and recovery to ensure reliable quantification.

More recent studies have employed the more sensitive and specific LC-MS/MS method for quantification.

  • Sample Preparation: Similar to HPLC, sample preparation for LC-MS/MS often involved protein precipitation with methanol (B129727) or acetonitrile. Internal standards, such as isotopically labeled piperacillin (e.g., piperacillin-d5), were added to the samples prior to precipitation to ensure accurate quantification[12].

  • Chromatographic and Mass Spectrometric Conditions:

    • Chromatography: A C18 column with a gradient elution of a mobile phase containing an ammonium (B1175870) salt (e.g., ammonium bicarbonate) in water and methanol was used for separation[12].

    • Ionization: Electrospray ionization (ESI) was used, with positive mode for piperacillin and negative mode for tazobactam[12].

    • Detection: Multiple reaction monitoring (MRM) was employed to detect specific precursor-to-product ion transitions for each analyte and internal standard, providing high selectivity[12].

Pharmacokinetic Analysis

Pharmacokinetic parameters were calculated from the plasma concentration-time data using non-compartmental or compartmental analysis.

  • Non-Compartmental Analysis: This approach was used to determine parameters such as Cmax, Tmax, AUC, clearance (CL), and elimination half-life (t1/2) directly from the observed data.

  • Compartmental Analysis: The concentration-time data were often fitted to a two-compartment model to describe the distribution and elimination phases of the drugs[9][13].

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for a pharmacokinetic study.

Mechanism_of_Action cluster_bacterium Bacterial Cell PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes Lysis Bacterial Cell Death CellWall->Lysis Inhibition leads to Cell Lysis BetaLactamase β-Lactamase Enzyme Piperacillin_in Piperacillin BetaLactamase->Piperacillin_in Inactivates Piperacillin_in->PBP Binds to and Inhibits Tazobactam_in Tazobactam Tazobactam_in->BetaLactamase Binds to and Inhibits Piperacillin_out Piperacillin Piperacillin_out->Piperacillin_in Enters Bacterium Tazobactam_out Tazobactam Tazobactam_out->Tazobactam_in Enters Bacterium

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start: Healthy Volunteer Recruitment drug_admin Intravenous Administration of this compound start->drug_admin sample_collection Serial Blood and Urine Sample Collection drug_admin->sample_collection sample_processing Sample Processing (Centrifugation, Aliquoting) sample_collection->sample_processing storage Sample Storage at -70°C sample_processing->storage sample_prep Analytical Sample Preparation (Protein Precipitation, Extraction) storage->sample_prep analysis LC-MS/MS or HPLC Analysis sample_prep->analysis data_acq Data Acquisition (Concentration-Time Data) analysis->data_acq pk_analysis Pharmacokinetic Analysis (NCA or Compartmental Modeling) data_acq->pk_analysis results Derivation of PK Parameters (Cmax, AUC, t1/2, etc.) pk_analysis->results end End: Data Interpretation and Reporting results->end

Caption: A typical experimental workflow for a this compound pharmacokinetic study.

References

Tazobactam's Inhibitory Effects on Beta-Lactamase Classes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tazobactam (B1681243) is a potent, mechanism-based inhibitor of a range of bacterial β-lactamases. As a penicillanic acid sulfone, it irreversibly inactivates many Ambler Class A and some Class C enzymes, thereby protecting β-lactam antibiotics from degradation. This technical guide provides an in-depth analysis of tazobactam's inhibitory effects across the different classes of β-lactamases, presenting quantitative data, detailed experimental protocols for assessing inhibition, and visualizations of key mechanisms and workflows.

Introduction: The Role of Tazobactam in Combating Antibiotic Resistance

The escalating threat of antibiotic resistance, largely driven by the production of β-lactamase enzymes in bacteria, necessitates the development and understanding of β-lactamase inhibitors. These enzymes hydrolyze the amide bond in the β-lactam ring of penicillin and cephalosporin (B10832234) antibiotics, rendering them ineffective. Tazobactam is a third-generation β-lactamase inhibitor that acts as a "suicide inhibitor." It is structurally similar to β-lactam antibiotics, allowing it to bind to the active site of β-lactamases. During the catalytic process, tazobactam forms a stable, covalent acyl-enzyme intermediate that does not readily deacylate, leading to the irreversible inactivation of the enzyme. This mechanism restores the efficacy of partner β-lactam antibiotics, such as piperacillin, against many resistant bacterial strains.

Classification of Beta-Lactamases

The Ambler classification system categorizes β-lactamases into four molecular classes (A, B, C, and D) based on their amino acid sequence homology. Classes A, C, and D are serine β-lactamases, utilizing a serine residue in their active site for catalysis, while Class B enzymes are metallo-β-lactamases that require zinc ions for their activity.

Beta_Lactamase_Classification cluster_serine Serine Beta-Lactamases cluster_metallo Metallo-Beta-Lactamases Beta-Lactamases Beta-Lactamases Class A Class A Beta-Lactamases->Class A Class C Class C Beta-Lactamases->Class C Class D Class D Beta-Lactamases->Class D Class B Class B Beta-Lactamases->Class B

Figure 1: Ambler Classification of Beta-Lactamases

Tazobactam's Inhibitory Spectrum and Potency

Tazobactam exhibits a broad spectrum of activity against Class A penicillinases and extended-spectrum β-lactamases (ESBLs). Its activity against Class C cephalosporinases is more variable, and it is generally not effective against Class B metallo-β-lactamases and Class D oxacillinases.

Quantitative Inhibitory Data

The potency of a β-lactamase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 is the concentration of inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions, while the Ki is the dissociation constant for the inhibitor-enzyme complex, providing a more absolute measure of binding affinity.

Ambler ClassEnzyme TargetTazobactam IC50 (µM)Tazobactam Ki (µM)
A TEM-10.080.8
SHV-10.11.2
CTX-M-15Not specifiedNot specified
PC1Not specifiedNot specified
C AmpC (E. coli)Variable>100
P99 (E. cloacae)0.090.9
D OXA-1>100Not specified
OXA-10>100Not specified
OXA-48Not specifiedNot specified
B VIM-1IneffectiveIneffective
NDM-1IneffectiveIneffective
CcrAHighNot specified

Note: IC50 and Ki values can vary depending on the specific experimental conditions, including substrate concentration and pre-incubation times.

Detailed Inhibitory Effects by Class
  • Class A (Penicillinases and ESBLs): Tazobactam is a potent inhibitor of many Class A enzymes, including the common TEM and SHV variants. It effectively inactivates these enzymes, restoring the activity of β-lactam antibiotics. Kinetic studies have shown that tazobactam is a more potent inhibitor of TEM-30 and TEM-31 than clavulanate or sulbactam.

  • Class C (Cephalosporinases): The efficacy of tazobactam against Class C AmpC enzymes is more limited and can be variable depending on the specific enzyme and the bacterial species. While it can inhibit some AmpC enzymes, higher concentrations are often required compared to its activity against Class A enzymes. For instance, tazobactam shows good activity against the P99 cephalosporinase (B13388198) but is less effective against others.

  • Class D (Oxacillinases): Tazobactam generally exhibits poor inhibitory activity against Class D β-lactamases, including the clinically significant OXA-type carbapenemases. Some studies have reported marginal activity against specific OXA variants, but it is not considered a reliable inhibitor for this class. The presence of OXA-1 has been correlated with resistance to piperacillin/tazobactam combinations in ESBL-producing E. coli.

  • Class B (Metallo-β-Lactamases): As a serine-directed inhibitor, tazobactam is not effective against the zinc-dependent Class B metallo-β-lactamases. These enzymes utilize a different catalytic mechanism that is not susceptible to inactivation by tazobactam.

Mechanism of Action: Suicide Inhibition

Tazobactam functions as a "suicide inhibitor" through a mechanism-based inactivation process.

Tazobactam_Inhibition_Mechanism E = Beta-Lactamase, T = Tazobactam, P = Hydrolyzed Tazobactam E_T E + T E_T_complex E-T (Michaelis Complex) E_T->E_T_complex E_T_complex->E_T Acyl_Enzyme E-T' (Acyl-Enzyme Intermediate) E_T_complex->Acyl_Enzyme k2 Inactive_Enzyme E* (Inactive Enzyme) Acyl_Enzyme->Inactive_Enzyme k3 (slow) E_P E + P (Hydrolyzed Product) Acyl_Enzyme->E_P k4 (very slow)

Figure 2: Mechanism of Tazobactam Suicide Inhibition
  • Reversible Binding: Tazobactam (T) first binds reversibly to the active site of the β-lactamase (E) to form a non-covalent Michaelis complex (E-T).

  • Acylation: The catalytic serine residue in the active site of the enzyme attacks the β-lactam ring of tazobactam, forming a transient, covalent acyl-enzyme intermediate (E-T').

  • Inactivation: This acyl-enzyme intermediate is more stable than that formed with β-lactam antibiotics. It undergoes a series of chemical rearrangements, leading to the formation of a permanently inactivated enzyme (E*). The rate of this inactivation step (k3) is significantly slower than the initial acylation.

  • Hydrolysis (Minor Pathway): A minor pathway involves the very slow hydrolysis of the acyl-enzyme intermediate, which would release a hydrolyzed, inactive form of tazobactam (P) and regenerate the free enzyme. However, the inactivation pathway is kinetically favored for susceptible enzymes.

Experimental Protocols for Assessing Tazobactam's Inhibitory Effects

Accurate determination of the inhibitory potency of tazobactam requires standardized and well-controlled experimental protocols.

Enzyme Purification

For kinetic studies, a purified β-lactamase enzyme is essential. A general workflow for enzyme purification is as follows:

  • Bacterial Culture and Lysis: Grow the β-lactamase-producing bacterial strain to the desired cell density. Harvest the cells by centrifugation and resuspend them in a suitable buffer. Lyse the cells using methods such as sonication or French press.

  • Clarification: Centrifuge the cell lysate at high speed to remove cellular debris.

  • Chromatography: Purify the β-lactamase from the crude extract using a series of chromatographic steps. Common techniques include ion-exchange chromatography, affinity chromatography (e.g., using a boronic acid resin), and size-exclusion chromatography.

  • Purity Assessment: Assess the purity of the enzyme preparation using SDS-PAGE. The enzyme concentration can be determined using a protein assay such as the Bradford or BCA assay.

Determination of IC50 Values

A common method for determining the IC50 of a β-lactamase inhibitor is a spectrophotometric assay using a chromogenic substrate like nitrocefin (B1678963).

Materials:

  • Purified β-lactamase enzyme

  • Tazobactam

  • Nitrocefin (chromogenic β-lactam substrate)

  • Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Inhibitor Dilutions: Prepare a serial dilution of tazobactam in the assay buffer.

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a fixed concentration of the purified β-lactamase enzyme to each well. Add the different concentrations of tazobactam to the respective wells. Include a control well with no inhibitor. Incubate the plate at a constant temperature (e.g., 30°C) for a defined period (e.g., 5-10 minutes) to allow for inhibitor binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of nitrocefin to each well.

  • Kinetic Measurement: Immediately measure the change in absorbance at 490 nm over time using a microplate reader in kinetic mode. The hydrolysis of nitrocefin results in a color change that can be monitored spectrophotometrically.

  • Data Analysis: Calculate the initial reaction rates (V₀) for each inhibitor concentration from the linear portion of the absorbance versus time plot. Plot the percentage of enzyme activity (relative to the uninhibited control) against the logarithm of the tazobactam concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

IC50_Determination_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Tazobactam, Nitrocefin) Start->Prepare_Reagents Inhibitor_Dilution Create Tazobactam Serial Dilutions Prepare_Reagents->Inhibitor_Dilution Plate_Setup Plate Setup in 96-well Plate (Enzyme + Tazobactam) Inhibitor_Dilution->Plate_Setup Pre_incubation Pre-incubate at Constant Temperature Plate_Setup->Pre_incubation Add_Substrate Add Nitrocefin to Initiate Reaction Pre_incubation->Add_Substrate Kinetic_Reading Kinetic Reading in Microplate Reader (Absorbance at 490 nm) Add_Substrate->Kinetic_Reading Data_Analysis Data Analysis (Calculate V₀, Plot Dose-Response Curve) Kinetic_Reading->Data_Analysis Determine_IC50 Determine IC50 Value Data_Analysis->Determine_IC50 End End Determine_IC50->End

Figure 3: Experimental Workflow for IC50 Determination
Determination of Ki Values

To determine the inhibition constant (Ki), enzyme kinetic assays are performed at various substrate and inhibitor concentrations. For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [S]/Km)

Where:

  • [S] is the concentration of the substrate (nitrocefin).

  • Km is the Michaelis constant of the enzyme for the substrate.

A more direct method for determining Ki involves measuring the initial reaction rates at multiple substrate concentrations in the presence of different fixed concentrations of the inhibitor. The data are then plotted using methods such as Lineweaver-Burk or Dixon plots to determine the Ki value. For mechanism-based inhibitors like tazobactam, more complex kinetic models are often required to accurately determine the kinetic parameters of the inactivation process.

Conclusion

Tazobactam remains a clinically important β-lactamase inhibitor due to its potent activity against a wide range of Class A β-lactamases. Its efficacy is, however, limited against many Class C and most Class D enzymes, and it is inactive against Class B metallo-β-lactamases. A thorough understanding of its inhibitory spectrum, mechanism of action, and the experimental protocols for its evaluation is crucial for the effective use of tazobactam in combination therapies and for the development of next-generation β-lactamase inhibitors to combat the growing challenge of antibiotic resistance.

In-Depth Technical Guide: Exploratory Studies on Piperacillin-Tazobactam for Polymicrobial Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of exploratory studies on the use of piperacillin-tazobactam for the treatment of polymicrobial infections. It is designed to furnish researchers, scientists, and drug development professionals with detailed data, experimental protocols, and visualizations of key concepts to facilitate further investigation and development in this critical area of infectious disease management.

Executive Summary

This compound, a combination of an extended-spectrum penicillin and a β-lactamase inhibitor, has emerged as a cornerstone in the empirical treatment of polymicrobial infections.[1][2] Its broad spectrum of activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria makes it particularly suitable for infections where multiple pathogens are suspected, such as intra-abdominal, skin and soft tissue, and certain respiratory tract infections.[3][4] This guide synthesizes key quantitative data from clinical and preclinical studies, provides detailed experimental methodologies for crucial assays and models, and presents visual representations of complex biological and experimental processes to offer a holistic understanding of the subject.

Quantitative Data from Clinical Studies

The clinical efficacy of this compound in polymicrobial infections has been evaluated in numerous studies, often in comparison to other broad-spectrum antimicrobial agents. The following tables summarize the key findings from some of these pivotal trials.

Table 1: Clinical and Bacteriological Efficacy of this compound in Complicated Intra-Abdominal Infections (cIAI)

Study Comparator This compound Clinical Success Rate (%) Comparator Clinical Success Rate (%) This compound Bacteriological Success Rate (%) Comparator Bacteriological Success Rate (%) Reference(s)
Imipenem/Cilastatin97979795[1]
Imipenem/Cilastatin91699376[3]
Gentamicin/Clindamycin88748774[3]
Ertapenem82.585.682.585.6[5][6]
Continuous vs. Intermittent Infusion86.4 (Continuous)88.4 (Intermittent)83.9 (Continuous)87.9 (Intermittent)[7][8]

Table 2: Clinical Efficacy of this compound in Skin and Soft Tissue Infections (SSTI)

Study Comparator This compound Clinical Success Rate (%) Comparator Clinical Success Rate (%) Reference(s)
Ticarcillin/Clavulanate8464[9]
Clinafloxacin68.865.2[10]
Ertapenem78.780.3[5][6]

Table 3: Clinical and Bacteriological Efficacy of this compound in Other Polymicrobial Infections

Infection Type Study Comparator This compound Cure Rate (%) Comparator Cure Rate (%) Notes Reference(s)
Polymicrobial Pelvic InfectionErtapenem92.695.7Clinical Cure Rate[5][6]
Polymicrobial Bacteremia with Intra-abdominal SourceErtapenem80.070.0Cure Rate[5]
Polymicrobial Bacteremia with Skin/Skin-Structure SourceErtapenem75.042.9Cure Rate[5]
Polymicrobial Bacteremia with Pelvic SourceErtapenem100100Cure Rate[5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound in the context of polymicrobial infections.

Antimicrobial Susceptibility Testing: Broth Microdilution for Polymicrobial Samples

Determining the susceptibility of a mixed bacterial population presents unique challenges. This protocol is adapted for assessing the overall effect of this compound on a polymicrobial sample.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound that inhibits the visible growth of a mixed microbial population.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound analytical standard

  • Sterile 96-well microtiter plates

  • Polymicrobial specimen (e.g., from a clinical sample or a co-culture)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation: a. From the polymicrobial sample, select several distinct colony morphotypes from a primary culture plate. b. Create a mixed suspension of these colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (equivalent to approximately 1.5 x 10⁸ CFU/mL). d. Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Dilution: a. Prepare a stock solution of this compound at a concentration of 1280/160 µg/mL (piperacillin/tazobactam). b. Perform serial two-fold dilutions of the stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations (e.g., from 128/16 µg/mL to 0.25/0.03125 µg/mL).

  • Plate Inoculation: a. Transfer 50 µL of each antibiotic dilution to the corresponding wells of the test microtiter plate. b. Add 50 µL of the prepared polymicrobial inoculum to each well. c. Include a growth control well containing 100 µL of inoculum without any antibiotic. d. Include a sterility control well containing 100 µL of uninoculated CAMHB.

  • Incubation: a. Incubate the microtiter plate at 35°C ± 2°C for 18-24 hours in ambient air.

  • MIC Determination: a. After incubation, visually inspect the wells for turbidity. b. The MIC is the lowest concentration of this compound that shows no visible growth.

Considerations for Polymicrobial Samples:

  • Interpretation of the MIC in a polymicrobial context reflects the concentration required to inhibit the growth of the most resistant species or the synergistic growth of the consortium.

  • Sub-culturing from the MIC well and wells with higher concentrations onto selective and non-selective agar (B569324) plates can help identify which species were inhibited at specific antibiotic concentrations.

In Vivo Model: Cecal Ligation and Puncture (CLP) for Polymicrobial Sepsis in Rats

The CLP model is a widely accepted and clinically relevant model for inducing polymicrobial sepsis.

Objective: To induce a polymicrobial intra-abdominal infection in rats to evaluate the in vivo efficacy of this compound.

Materials:

  • Male Wistar rats (200-250 g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments (scissors, forceps, needle holders)

  • Suture material (e.g., 3-0 silk)

  • 21-gauge needle

  • This compound for injection

  • Sterile saline

  • Analgesics (e.g., buprenorphine)

Procedure:

  • Animal Preparation: a. Anesthetize the rat using an appropriate anesthetic protocol. b. Shave the abdomen and disinfect the surgical area with an antiseptic solution.

  • Surgical Procedure: a. Make a 2-3 cm midline laparotomy to expose the cecum. b. Isolate the cecum and ligate it with a 3-0 silk suture at a point approximately 1.5 cm from the distal end. Ensure that the bowel remains patent. c. Puncture the ligated cecum twice with a 21-gauge needle, allowing a small amount of fecal matter to be extruded. d. Return the cecum to the abdominal cavity. e. Close the abdominal wall in two layers (peritoneum and skin) using appropriate suture material.

  • Post-Operative Care and Treatment: a. Administer fluid resuscitation with pre-warmed sterile saline (e.g., 30-50 mL/kg) subcutaneously. b. Administer analgesia as per institutional guidelines. c. At a predetermined time post-surgery (e.g., 4 hours), initiate treatment with this compound (e.g., 100/12.5 mg/kg) or a control (e.g., saline) via a suitable route (e.g., intraperitoneal, intravenous). The dosing regimen should be based on pharmacokinetic studies in rats to mimic human exposure.

  • Outcome Assessment: a. Monitor the animals for clinical signs of sepsis (e.g., lethargy, piloerection, altered respiration). b. At a defined endpoint (e.g., 24 or 48 hours), euthanize the animals and collect blood and peritoneal lavage fluid for bacterial quantification (CFU counts). c. Organs such as the liver, spleen, and lungs can be harvested for histopathological examination and cytokine analysis.

Molecular Analysis: Detection of β-Lactamase Genes in Polymicrobial Samples

This protocol outlines a conventional PCR approach to detect the presence of common β-lactamase genes, which are a primary mechanism of resistance to piperacillin (B28561).

Objective: To screen for the presence of specific β-lactamase genes (e.g., blaTEM, blaSHV, blaCTX-M, blaOXA) in a polymicrobial DNA sample.

Materials:

  • DNA extracted from the polymicrobial sample

  • PCR master mix (containing Taq polymerase, dNTPs, MgCl₂, and buffer)

  • Forward and reverse primers for the target β-lactamase genes

  • Nuclease-free water

  • Thermal cycler

  • Gel electrophoresis system (agarose gel, electrophoresis buffer, DNA stain)

  • Positive and negative controls

Procedure:

  • DNA Extraction: a. Extract total genomic DNA from the polymicrobial culture or clinical sample using a commercial DNA extraction kit suitable for bacteria.

  • PCR Amplification: a. Prepare the PCR reaction mixture in a PCR tube:

    • PCR master mix (2X): 12.5 µL
    • Forward primer (10 µM): 1 µL
    • Reverse primer (10 µM): 1 µL
    • Template DNA (10-100 ng): 2 µL
    • Nuclease-free water: to a final volume of 25 µL b. Include a positive control (DNA from a known β-lactamase-producing strain) and a negative control (nuclease-free water instead of template DNA). c. Perform PCR using a thermal cycler with the following general conditions (annealing temperature and extension time should be optimized for each primer set):
    • Initial denaturation: 95°C for 5 minutes
    • 30-35 cycles of:
    • Denaturation: 95°C for 30 seconds
    • Annealing: 50-60°C for 30 seconds
    • Extension: 72°C for 1 minute
    • Final extension: 72°C for 5 minutes

  • Gel Electrophoresis: a. Prepare a 1.5% agarose (B213101) gel containing a DNA stain (e.g., ethidium (B1194527) bromide, SYBR Safe). b. Load the PCR products and a DNA ladder into the wells of the gel. c. Run the gel at an appropriate voltage until the dye front has migrated sufficiently. d. Visualize the DNA bands under UV light. The presence of a band of the expected size indicates the presence of the target β-lactamase gene.

Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the action and study of this compound in polymicrobial infections.

Experimental_Workflow_for_Piperacillin_Tazobactam_Efficacy cluster_invitro In Vitro Analysis cluster_invivo In Vivo Model polymicrobial_sample Polymicrobial Sample (Clinical Isolate or Co-culture) mic_testing Broth Microdilution (Determine MIC) polymicrobial_sample->mic_testing molecular_analysis Molecular Analysis (Detect Resistance Genes) polymicrobial_sample->molecular_analysis treatment This compound Treatment mic_testing->treatment Inform Dosing outcome Outcome Assessment (Bacterial Load, Survival) molecular_analysis->outcome Correlate with Resistance animal_model Cecal Ligation and Puncture (Rat Sepsis Model) animal_model->treatment treatment->outcome

Caption: Experimental workflow for evaluating this compound efficacy.

Mechanism_of_Action cluster_bacteria Bacterial Cell PBP Penicillin-Binding Protein (PBP) Essential for cell wall synthesis Cell_Lysis Cell Lysis PBP->Cell_Lysis Leads to BetaLactamase β-Lactamase Enzyme that inactivates β-lactam antibiotics Piperacillin Piperacillin Piperacillin->PBP Inhibits Piperacillin->BetaLactamase Hydrolyzed by Tazobactam Tazobactam Tazobactam->BetaLactamase Inhibits

Caption: Synergistic mechanism of piperacillin and tazobactam.

Resistance_Mechanisms cluster_mechanisms Primary Mechanisms Resistance Resistance to this compound Hyperproduction β-Lactamase Hyperproduction (e.g., TEM, SHV) Resistance->Hyperproduction Inhibitor_Resistant Inhibitor-Resistant β-Lactamases (e.g., IRT, OXA variants) Resistance->Inhibitor_Resistant AmpC AmpC Hyperproduction Resistance->AmpC Efflux Efflux Pump Overexpression Resistance->Efflux Permeability Reduced Permeability (Porin Loss) Resistance->Permeability

Caption: Key mechanisms of resistance to this compound.

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Piperacillin-Tazobactam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro susceptibility testing of piperacillin-tazobactam. The information compiled is based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Introduction

This compound is a combination antimicrobial agent consisting of the extended-spectrum penicillin piperacillin (B28561) and the β-lactamase inhibitor tazobactam (B1681243). It is widely used in the treatment of infections caused by a broad range of Gram-positive and Gram-negative bacteria. Accurate in vitro susceptibility testing is crucial for guiding appropriate therapeutic use, monitoring resistance trends, and in the development of new antimicrobial agents.

Recent updates to interpretive criteria by regulatory bodies like the CLSI have been prompted by pharmacokinetic/pharmacodynamic (PK/PD) data and clinical trial findings, which indicated that previous breakpoints were insufficient for predicting clinical outcomes, particularly for bloodstream infections.[1] These changes aim to provide a more accurate assessment of this compound efficacy.[1]

Quantitative Data Summary

The following tables summarize the revised CLSI and current EUCAST breakpoints for this compound against Enterobacterales and Pseudomonas aeruginosa.

Table 1: CLSI Breakpoints for this compound
OrganismMethodSusceptible (S)Susceptible-Dose Dependent (SDD)Intermediate (I)Resistant (R)
Enterobacterales MIC (µg/mL)≤ 8/416/4-≥ 32/4
Disk Diffusion (mm)≥ 2521 - 24-≤ 20
Pseudomonas aeruginosa MIC (µg/mL)≤ 16/4-32/4 - 64/4≥ 128/4
Disk Diffusion (mm)≥ 22-18 - 21≤ 17

Source: CLSI M100, 32nd Edition[1] Note: The tazobactam concentration is fixed at 4 µg/mL for MIC testing.

Table 2: EUCAST Breakpoints for this compound (v12.0)
OrganismMethodSusceptible (S)Resistant (R)
Enterobacterales MIC (mg/L)≤ 8/4> 8/4
Pseudomonas aeruginosa MIC (mg/L)≤ 16/4> 16/4

Source: EUCAST Breakpoint Tables[2] Note: EUCAST uses "mg/L" which is equivalent to "µg/mL". The tazobactam concentration is fixed at 4 mg/L for MIC testing.

Experimental Protocols

Detailed methodologies for the three most common in vitro susceptibility testing methods for this compound are provided below.

Broth Microdilution (BMD) Method

This is the reference method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3]

a. Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[2]

  • This compound analytical powder

  • Sterile 96-well microtiter plates[3]

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Quality control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)[2]

  • Incubator (35 ± 2°C)

b. Protocol:

  • Preparation of Antimicrobial Stock Solution: Prepare a stock solution of this compound at a concentration of 1280/40 µg/mL (based on the piperacillin component, with a fixed tazobactam concentration).

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down to the desired final concentration. Discard the final 50 µL from the last well. This will result in a concentration range of piperacillin from 64 µg/mL down to 0.06 µg/mL, with a constant tazobactam concentration of 4 µg/mL after inoculation.

  • Inoculum Preparation:

    • Select three to five isolated colonies of the test organism from a non-selective agar (B569324) plate.

    • Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Within 15 minutes, dilute the standardized inoculum in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 50 µL of the final bacterial suspension to each well of the microtiter plate, including a growth control well (containing no antibiotic) and a sterility control well (containing no bacteria).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.[4]

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.[5]

Kirby-Bauer Disk Diffusion Method

This is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.[6]

a. Materials:

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)[6]

  • This compound disks (100/10 µg)[1]

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Quality control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)

  • Incubator (35 ± 2°C)

  • Ruler or caliper for measuring zone diameters

b. Protocol:

  • Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the BMD method.

  • Inoculation of MHA Plate:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess fluid.[7]

    • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees after each application to ensure uniform growth.[8]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[8]

  • Application of Disks:

    • Aseptically apply the this compound (100/10 µg) disk to the surface of the agar.

    • Gently press the disk down to ensure complete contact with the agar surface.

    • Disks should be placed at least 24 mm apart.[8]

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading Results: After incubation, measure the diameter of the zone of complete growth inhibition around the disk to the nearest millimeter. Interpret the results based on the zone diameter breakpoints provided in Table 1.

Gradient Diffusion (Etest®) Method

The Etest® is a quantitative method that determines the MIC using a predefined, stable gradient of antibiotic on a plastic strip.[9]

a. Materials:

  • Mueller-Hinton Agar (MHA) plates

  • This compound Etest® strips

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Quality control strains (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853)[4]

  • Incubator (35 ± 2°C)

b. Protocol:

  • Inoculum Preparation and Plate Inoculation: Prepare the inoculum and inoculate the MHA plate as described for the Kirby-Bauer disk diffusion method.

  • Application of Etest® Strip:

    • Allow the Etest® strip to come to room temperature before opening the package.

    • Aseptically apply the strip to the agar surface with the MIC scale facing upwards. Ensure the entire length of the strip is in contact with the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours in ambient air.[4]

  • Reading Results: After incubation, an elliptical zone of inhibition will be visible. Read the MIC value at the point where the edge of the inhibition ellipse intersects the MIC scale on the strip. If microcolonies are present within the ellipse, read the MIC at the point of complete inhibition.

Visualized Workflows

The following diagrams illustrate the logical flow of the susceptibility testing protocols.

G cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase Isolate Bacterial Isolate Culture Pure Culture on Agar Plate Isolate->Culture Inoculum Standardized Inoculum (0.5 McFarland) Culture->Inoculum BMD Broth Microdilution Inoculum->BMD Disk Disk Diffusion Inoculum->Disk Etest Gradient Diffusion (Etest) Inoculum->Etest Incubate Incubate 16-20h at 35°C BMD->Incubate Disk->Incubate Etest->Incubate Read Read Results (MIC / Zone Diameter) Incubate->Read Interpret Interpret using Breakpoints (CLSI/EUCAST) Read->Interpret Report Report as S, SDD, I, or R Interpret->Report

Caption: General workflow for in vitro antimicrobial susceptibility testing.

G cluster_bmd Broth Microdilution (BMD) Protocol PrepPlate Prepare Serial Dilutions in 96-well Plate Inoculate Inoculate Plate with Bacterial Suspension PrepPlate->Inoculate PrepInoculum Prepare Standardized Inoculum PrepInoculum->Inoculate Incubate Incubate 16-20h at 35°C Inoculate->Incubate ReadMIC Read MIC (Lowest concentration with no visible growth) Incubate->ReadMIC

Caption: Workflow for the Broth Microdilution (BMD) method.

G cluster_disk Disk Diffusion Protocol PrepInoculum Prepare Standardized Inoculum SwabPlate Swab MHA Plate for Confluent Growth PrepInoculum->SwabPlate ApplyDisk Apply this compound Disk SwabPlate->ApplyDisk Incubate Incubate 16-20h at 35°C ApplyDisk->Incubate MeasureZone Measure Zone of Inhibition Diameter (mm) Incubate->MeasureZone

Caption: Workflow for the Kirby-Bauer Disk Diffusion method.

G cluster_etest Gradient Diffusion (Etest) Protocol PrepInoculum Prepare Standardized Inoculum SwabPlate Swab MHA Plate for Confluent Growth PrepInoculum->SwabPlate ApplyStrip Apply this compound Etest Strip SwabPlate->ApplyStrip Incubate Incubate 16-20h at 35°C ApplyStrip->Incubate ReadMIC Read MIC at Intersection of Ellipse and Strip Incubate->ReadMIC

Caption: Workflow for the Gradient Diffusion (Etest) method.

References

Application Note: HPLC-UV Method for the Simultaneous Quantification of Piperacillin and Tazobactam in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Piperacillin (B28561), a broad-spectrum β-lactam antibiotic, is frequently co-administered with tazobactam (B1681243), a β-lactamase inhibitor, for the treatment of severe bacterial infections. Therapeutic drug monitoring (TDM) of piperacillin and tazobactam is crucial for optimizing dosing regimens, ensuring therapeutic efficacy, and minimizing toxicity.[1] This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the simultaneous determination of piperacillin and tazobactam in human plasma, suitable for both clinical and research applications.

Principle

This method facilitates the separation of piperacillin and tazobactam from plasma components using a C18 reversed-phase column.[2][3] The analytes are then detected by ultraviolet (UV) absorbance. Sample preparation is achieved through a straightforward and efficient protein precipitation step using acetonitrile (B52724).[2][3][4][5] This method is sensitive, specific, and reproducible for the quantification of both drugs in a single chromatographic run.

Experimental Protocols

1. Materials and Reagents

  • Piperacillin sodium and tazobactam sodium reference standards

  • Penicillin G sodium salt (Internal Standard - IS)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC-grade water

  • Blank human plasma

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is utilized. The chromatographic conditions are summarized in the table below.

ParameterCondition
HPLC Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase Gradient elution with Acetonitrile and Water, both containing 0.1% Trifluoroacetic Acid[2][3][4]
Flow Rate 0.8 mL/min[2][3][4]
Injection Volume 20 µL
Column Temp. Ambient
UV Detection 218 nm[2][3][4]

3. Preparation of Standard and Quality Control (QC) Samples

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve piperacillin, tazobactam, and penicillin G (IS) reference standards in HPLC-grade water to prepare individual stock solutions.

  • Working Standard Solutions: Prepare serial dilutions of the piperacillin and tazobactam stock solutions in HPLC-grade water to create calibration standards at concentrations of 0.5, 5, 50, 200, and 400 µg/mL for piperacillin and 1, 10, 50, and 100 µg/mL for tazobactam.

  • Internal Standard Working Solution: Dilute the penicillin G stock solution with HPLC-grade water to obtain a concentration of 100 µg/mL.

  • Spiked Plasma Samples: To 270 µL of blank human plasma, add 30 µL of the respective working standard solutions and 30 µL of the internal standard working solution.

4. Sample Preparation Protocol

  • Pipette 300 µL of the plasma sample (calibration standard, QC, or patient sample) into a microcentrifuge tube.

  • Add 600 µL of acetonitrile to precipitate plasma proteins.[1]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue with 200 µL of the mobile phase.[1]

  • Vortex briefly and transfer the solution to an HPLC vial for analysis.

Method Validation Data

The described method has been validated for linearity, precision, and accuracy. The results are summarized in the tables below.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)LLOQ (µg/mL)
Piperacillin 0.5 - 400[2][3][4]> 0.99[2][3][4]0.5[2]
Tazobactam 1 - 100[2][3][4]> 0.99[2][3][4]1[2]

Table 2: Precision and Accuracy

AnalyteConcentration (µg/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Piperacillin Low QC< 15< 1585 - 115
Mid QC< 15< 1585 - 115
High QC< 15< 1585 - 115
Tazobactam Low QC< 15< 1585 - 115
Mid QC< 15< 1585 - 115
High QC< 15< 1585 - 115

Note: The acceptable inter- and intra-day precision and accuracy are generally within ±20%.[2][3][4]

Table 3: Chromatographic Parameters

AnalyteRetention Time (min)
Tazobactam ~ 9.2[2]
Piperacillin ~ 19.6[2]
Penicillin G (IS) ~ 21.4[2]

Experimental Workflow Diagram

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plasma Plasma Sample (300 µL) add_acn Add Acetonitrile (600 µL) for Protein Precipitation plasma->add_acn vortex1 Vortex (1 min) add_acn->vortex1 centrifuge Centrifuge (10,000 rpm, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporate to Dryness (Nitrogen Stream) supernatant->evaporate reconstitute Reconstitute in Mobile Phase (200 µL) evaporate->reconstitute vortex2 Vortex reconstitute->vortex2 hplc_vial Transfer to HPLC Vial vortex2->hplc_vial inject Inject into HPLC (20 µL) hplc_vial->inject separation Chromatographic Separation (C18 Column) inject->separation detection UV Detection (218 nm) separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification report Report Concentrations (µg/mL) quantification->report

Caption: Experimental workflow for piperacillin and tazobactam quantification.

References

Establishing a Murine Thigh Infection Model for Piperacillin-Tazobactam Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to establishing a murine thigh infection model for the evaluation of piperacillin-tazobactam efficacy. The protocols detailed herein are foundational for preclinical assessment of this critical antibiotic combination against various bacterial pathogens.

Introduction

The murine thigh infection model is a standardized and highly reproducible in vivo system for assessing the efficacy of antimicrobial agents in a localized soft tissue infection.[1][2] This model is particularly valuable in preclinical drug development as it allows for the investigation of pharmacokinetic and pharmacodynamic (PK/PD) relationships.[2] By rendering the mice neutropenic, the confounding influence of the host immune system is minimized, allowing for a more direct assessment of the antimicrobial agent's activity against the pathogen.[2][3] this compound, a combination of a broad-spectrum penicillin and a β-lactamase inhibitor, is a cornerstone in treating moderate to severe bacterial infections.[4] This model is instrumental in evaluating its efficacy against both susceptible and resistant bacterial strains.

Data Presentation

The following tables summarize quantitative data relevant to establishing a murine thigh infection model for this compound studies.

Table 1: Cyclophosphamide (B585) Dosing for Induction of Neutropenia

Animal ModelCyclophosphamide Dosing RegimenTiming of Administration (Relative to Infection)Expected OutcomeReference
Female ICR/Swiss mice150 mg/kg, intraperitoneal injectionDay -4Induces profound neutropenia (<100 neutrophils/mm³)[4]
100 mg/kg, intraperitoneal injectionDay -1[4]
Female ICR (CD1) mice150 mg/kg, intraperitoneal injectionDay 1 (of a 5-day protocol)Profound neutropenia (≤10 neutrophils/mm³) by Day 4, persisting through Day 6[3][5][6][7]
100 mg/kg, intraperitoneal injectionDay 4 (of a 5-day protocol)[3][5][6][7]

Table 2: Example Bacterial Inoculum and Treatment Regimens

Bacterial StrainInoculum Size (CFU/thigh)TreatmentDosing RegimenOutcome MeasurementReference
Staphylococcus aureus 292131 x 10^6Vancomycin (control)2, 8, and 14 hours post-inoculationTotal CFU/gram of thigh at 24 hours[3][6]
Escherichia coli (TEM-1 producing)Not specifiedThis compound (8:1 ratio)Not specifiedED₅₀ (Effective Dose, 50%)[8]
Klebsiella pneumoniae (SHV-1 producing)Not specifiedThis compound (8:1 ratio)Not specifiedED₅₀ (Effective Dose, 50%)[8]
ESBL-producing Klebsiella pneumoniae10^4 or 10^6This compound1000 mg/kg, four times dailySurvival and bacterial load in lungs[9]
Various Enterobacteriaceae and S. aureus strainsNot specifiedPiperacillin (B28561)/IID572 or Piperacillin/TazobactamEvery 3 hours, subcutaneousBacterial CFU/thigh at 24 hours[10][11]

Table 3: Key Endpoint Measurements in Murine Thigh Infection Models

EndpointDescriptionCommon MethodsReference
Bacterial Load Quantification of viable bacteria in the infected tissue.Colony Forming Unit (CFU) enumeration from homogenized thigh tissue.[1][4][12]
Change in Bacterial Load Comparison of bacterial counts in treated versus untreated control groups.Expressed as log10 CFU reduction.[4][13]
Clinical Scores Assessment of animal morbidity.Impaired mobility, changes in body weight and temperature.[1]
Gross Pathology Visual examination of the infected thigh muscle.Assessment of swelling, necrosis, and abscess formation.[1]
In vivo Imaging Real-time monitoring of infection progression.Bioluminescence imaging (e.g., IVIS technology).[1]

Experimental Protocols

Induction of Neutropenia

This protocol describes the induction of neutropenia in mice using cyclophosphamide to create an immunocompromised state.[2][3]

Materials:

  • Cyclophosphamide (sterile, for injection)

  • Sterile phosphate-buffered saline (PBS) or sterile water for injection

  • Female ICR or Swiss mice (5-6 weeks old)

  • Sterile syringes and needles (27-gauge)

Procedure:

  • Reconstitution of Cyclophosphamide: Reconstitute cyclophosphamide powder with sterile PBS or water to the desired concentration according to the manufacturer's instructions.

  • Day -4: Administer an intraperitoneal (IP) injection of cyclophosphamide at a dose of 150 mg/kg.[4][5]

  • Day -1: Administer a second IP injection of cyclophosphamide at a dose of 100 mg/kg.[4][5]

  • Confirmation of Neutropenia (Optional): On the day of infection (Day 0), a small blood sample can be collected from a satellite group of mice via the tail vein to confirm neutropenia (neutrophil count <100 cells/mm³).[4]

Bacterial Inoculum Preparation

This protocol outlines the preparation of a standardized bacterial suspension for thigh infection.

Materials:

  • Bacterial strain of interest (e.g., Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus)

  • Tryptic Soy Broth (TSB) or other suitable liquid culture medium

  • Sterile PBS

  • Spectrophotometer

  • Sterile centrifuge tubes

  • Agar (B569324) plates for colony counting

Procedure:

  • Bacterial Culture: Inoculate a single colony of the desired bacterial strain into TSB and incubate overnight at 37°C with shaking.

  • Subculture: The following day, dilute the overnight culture into fresh TSB and incubate until it reaches the mid-logarithmic phase of growth.

  • Harvesting and Washing: Centrifuge the bacterial culture to pellet the cells. Discard the supernatant and wash the pellet with sterile PBS. Repeat the wash step.

  • Standardization of Inoculum: Resuspend the bacterial pellet in sterile PBS. Adjust the bacterial density to the desired concentration (e.g., 10⁷ to 10⁸ CFU/mL) by measuring the optical density (OD) at 600 nm and correlating it with a previously established standard curve of OD versus CFU/mL.

  • Verification of Inoculum Concentration: Perform serial dilutions of the final inoculum and plate on appropriate agar to confirm the viable bacterial count.

Murine Thigh Infection

This protocol describes the procedure for infecting the thigh muscle of neutropenic mice.

Materials:

  • Neutropenic mice

  • Standardized bacterial inoculum

  • Sterile syringes and needles (29-gauge)

Procedure:

  • Anesthesia (Optional but recommended): Anesthetize the mice using a suitable method (e.g., isoflurane (B1672236) inhalation) to minimize distress and ensure accurate injection.

  • Infection: Inject 0.1 mL of the prepared bacterial suspension intramuscularly into the posterior thigh muscle of each mouse.[4] Both thighs can be infected independently to increase the sample size per animal.[1]

This compound Administration

This protocol details the administration of this compound to the infected mice.

Materials:

  • This compound for injection

  • Sterile saline or other appropriate vehicle

  • Sterile syringes and needles

Procedure:

  • Drug Preparation: Reconstitute and dilute the this compound to the desired concentration in a sterile vehicle.

  • Treatment Initiation: Begin treatment at a predetermined time post-infection, typically 1-2 hours.[4]

  • Administration: Administer the prepared this compound solution via the desired route (e.g., subcutaneous or intravenous).[4] The dosing regimen (dose and frequency) should be designed to simulate human pharmacokinetic profiles.[4]

Endpoint Assessment: Bacterial Load Quantification

This protocol describes the method for determining the bacterial load in the infected thigh muscle.

Materials:

  • Euthanized mice

  • Sterile dissecting tools

  • Sterile homogenization tubes

  • Tissue homogenizer

  • Sterile PBS

  • Agar plates

Procedure:

  • Euthanasia: At a predetermined time point (e.g., 24 hours post-treatment initiation), euthanize the mice using an approved method.[4]

  • Thigh Muscle Excision: Aseptically dissect the entire thigh muscle and record its weight.

  • Homogenization: Place the muscle tissue in a sterile tube with a known volume of sterile PBS (e.g., 1 mL). Homogenize the tissue until it is a uniform suspension.

  • Serial Dilution and Plating: Perform ten-fold serial dilutions of the tissue homogenate in sterile PBS. Plate 100 µL of appropriate dilutions onto agar plates in duplicate.

  • Incubation and Colony Counting: Incubate the plates overnight at 37°C. The following day, count the number of colonies on plates with a countable number of colonies (e.g., 30-300 colonies).

  • Calculation of Bacterial Load: Calculate the number of CFU per gram of thigh tissue using the following formula: CFU/gram = (Number of colonies × Dilution factor) / (Volume plated in mL × Tissue weight in grams)

Visualizations

Experimental Workflow

G cluster_0 Phase 1: Animal Preparation cluster_1 Phase 2: Infection cluster_2 Phase 3: Treatment cluster_3 Phase 4: Endpoint Analysis A Day -4: Administer Cyclophosphamide (150 mg/kg, IP) B Day -1: Administer Cyclophosphamide (100 mg/kg, IP) A->B C Day 0: Confirmation of Neutropenia (Optional) B->C D Day 0: Prepare Bacterial Inoculum (e.g., 10^7 CFU/mL) E Day 0: Intramuscular Injection into Thigh (0.1 mL) D->E F Day 0 (2h post-infection): Initiate this compound Treatment E->F G Continue Dosing Regimen (e.g., every 6 hours) F->G H Day 1 (24h post-treatment): Euthanize Mice G->H I Aseptically Remove Thigh Muscle H->I J Homogenize Tissue and Perform Serial Dilutions I->J K Plate on Agar and Incubate J->K L Calculate Bacterial Load (CFU/gram) K->L

Caption: Experimental workflow for the murine thigh infection model.

This compound Mechanism of Action and Resistance

G cluster_0 Bacterial Cell cluster_1 Antibiotic Action cluster_2 Bacterial Resistance & Inhibition PBP Penicillin-Binding Proteins (PBPs) CW Cell Wall Synthesis (Peptidoglycan Cross-linking) PBP->CW Catalyzes Lysis Bacterial Cell Lysis and Death CW->Lysis Inhibition leads to Pip Piperacillin Pip->PBP Binds and Inhibits BL β-Lactamase Enzymes BL->Pip Hydrolyzes and Inactivates Tazo Tazobactam Tazo->BL Binds and Irreversibly Inhibits

Caption: Mechanism of action of this compound.

References

Application Notes and Protocols for Therapeutic Drug Monitoring of Piperacillin-Tazobactam in ICU Patients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the therapeutic drug monitoring (TDM) of piperacillin-tazobactam in critically ill patients in the Intensive Care Unit (ICU). The information is intended to guide the implementation of TDM practices to optimize dosing, ensure therapeutic efficacy, and minimize toxicity.

Introduction to this compound TDM in the ICU

Piperacillin (B28561), a broad-spectrum β-lactam antibiotic, is frequently combined with the β-lactamase inhibitor tazobactam (B1681243) for the empirical and targeted treatment of severe bacterial infections in ICU patients.[1] The pharmacokinetic (PK) and pharmacodynamic (PD) properties of piperacillin are significantly altered in critically ill patients due to factors such as sepsis, capillary leak, augmented renal clearance, and organ dysfunction.[1] This variability can lead to sub-therapeutic or toxic drug concentrations, compromising treatment efficacy and patient safety.[2] Therapeutic drug monitoring (TDM) is a crucial tool to individualize this compound dosing, ensuring that patients achieve optimal therapeutic exposures.[2]

The primary pharmacodynamic index for piperacillin is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC) of the infecting pathogen.[3] While a target of 50% fT > MIC is often cited, more aggressive targets of 100% fT > MIC or even 100% fT > 4-5xMIC are increasingly advocated for critically ill patients to maximize bactericidal activity and improve clinical outcomes.[4]

Pharmacokinetic and Pharmacodynamic Parameters

Understanding the PK/PD parameters of piperacillin is essential for interpreting TDM results and adjusting dosing regimens.

Table 1: Key Pharmacokinetic and Pharmacodynamic Parameters for Piperacillin in ICU Patients
ParameterDescriptionTypical Value/Target in ICU PatientsClinical Significance
%fT > MIC Percentage of the dosing interval where the free drug concentration is above the MIC.- Standard Target: ≥ 50%[3]- Optimal Target for Critically Ill: 100%[5]Primary predictor of piperacillin efficacy. Higher targets are associated with improved outcomes in severe infections.
Therapeutic Range (Steady State, Continuous Infusion) Target trough concentration (Cmin) or steady-state concentration (Css) to achieve PK/PD targets.32 - 64 mg/LMaintaining concentrations within this range is associated with a lower mortality rate.[6]
Toxicity Threshold Concentrations above which the risk of adverse effects increases.> 157.2 mg/L[7]High concentrations are associated with neurotoxicity and other adverse events.[6]
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Highly variable in ICU patients, often increased.An increased Vd can lead to lower initial plasma concentrations, necessitating loading doses.
Clearance (CL) The rate at which a drug is removed from the body.Highly variable, influenced by renal function (creatinine clearance). Augmented renal clearance is common in some ICU patients.[1]Altered clearance is a major reason for TDM, as it directly impacts drug exposure.
Protein Binding The fraction of drug bound to plasma proteins.20-30%Only the unbound (free) fraction of the drug is microbiologically active.

Dosing and Administration Strategies

Continuous or extended infusions of this compound are increasingly preferred over traditional intermittent bolus administration in the ICU to optimize fT > MIC.

Table 2: Comparison of this compound Dosing Strategies in ICU Patients
Dosing StrategyDescriptionAdvantagesDisadvantagesTypical Dosing Regimens
Intermittent Bolus (IB) Administration of the drug over a short period (e.g., 30 minutes) at regular intervals.Simplicity of administration.- Potential for prolonged periods of sub-therapeutic concentrations between doses.- Higher peak concentrations may not improve efficacy for time-dependent antibiotics.4.5 g every 6-8 hours.
Extended Infusion (EI) Infusion of the drug over a longer period (e.g., 3-4 hours).- Increased %fT > MIC compared to IB.- Can improve clinical outcomes in severe infections.[1]Requires dedicated IV line for a longer duration.4.5 g infused over 4 hours, every 8 hours.
Continuous Infusion (CI) Administration of a loading dose followed by a continuous infusion over 24 hours.- Maximizes %fT > MIC.- Maintains stable steady-state concentrations.- May be associated with improved clinical cure rates and reduced mortality.[1]- Requires a dedicated IV line and infusion pump.- Potential for drug stability issues.- Loading Dose: 4.5 g over 30 minutes.- Continuous Infusion: 13.5 g over 24 hours (dose adjustment based on renal function and TDM).[2]

Experimental Protocols for Piperacillin Quantification

Accurate measurement of piperacillin concentrations is fundamental to a successful TDM program. The following are detailed protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Protocol 1: Piperacillin Quantification in Human Plasma by HPLC-UV

This method is suitable for routine TDM due to its simplicity and accessibility.[8]

4.1.1. Materials and Reagents

  • Piperacillin and Tazobactam analytical standards

  • Internal Standard (e.g., Penicillin G)[8]

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Human plasma (for calibration standards and quality controls)

4.1.2. Sample Preparation [8]

  • To 300 µL of human plasma, add 600 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC system.

4.1.3. Chromatographic Conditions [8]

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% TFA.

  • Flow Rate: 0.8 mL/min

  • UV Detection: 218 nm

  • Injection Volume: 20 µL

  • Run Time: Approximately 25 minutes

4.1.4. Calibration and Quality Control [9]

  • Prepare calibration standards in blank human plasma over a concentration range of 0.5–400 µg/mL for piperacillin.

  • Prepare at least three levels of quality control samples (low, medium, and high) to be analyzed with each batch of patient samples.

Protocol 2: Piperacillin Quantification in Human Serum by LC-MS/MS

This method offers higher sensitivity and specificity compared to HPLC-UV.[10]

4.2.1. Materials and Reagents

  • Piperacillin and Tazobactam analytical standards

  • Isotopically labeled internal standards (e.g., piperacillin-d5)[11]

  • Methanol (B129727) (LC-MS grade)

  • Water (LC-MS grade)

  • Ammonium (B1175870) bicarbonate

  • Human serum (for calibration standards and quality controls)

4.2.2. Sample Preparation [11]

  • To 5 µL of serum, add 125 µL of methanol containing the internal standards.

  • Vortex to mix and precipitate proteins.

  • Centrifuge at high speed.

  • Dilute 50 µL of the supernatant with 500 µL of the initial mobile phase (e.g., 10 mM ammonium bicarbonate in water).

  • Transfer to an autosampler vial for injection.

4.2.3. Chromatographic and Mass Spectrometric Conditions [11]

  • Column: C18 reverse-phase column (e.g., Acquity BEH C18, 1.7 µm)

  • Mobile Phase: A gradient of 10 mmol/L ammonium bicarbonate in water and methanol.

  • Flow Rate: As per column specifications.

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray ionization (ESI), positive mode for piperacillin.

  • MRM Transitions:

    • Piperacillin: m/z 518.2 → 143.2

    • Piperacillin-d5: m/z 523.2 → 148.2

4.2.4. Calibration and Quality Control [11]

  • Prepare calibration standards in blank human serum over a concentration range of 0.25–352 mg/L for piperacillin.

  • Prepare and analyze quality control samples at a minimum of three concentration levels.

Visualized Workflows and Pathways

TDM Workflow for this compound in the ICU

TDM_Workflow Start Patient in ICU with Severe Infection Prescribe Prescribe this compound (Loading Dose + Initial Regimen) Start->Prescribe Sample Collect Blood Sample (e.g., Trough or Steady State) Prescribe->Sample Analyze Measure Piperacillin Concentration (HPLC-UV or LC-MS/MS) Sample->Analyze Interpret Interpret Results (Compare to PK/PD Target) Analyze->Interpret Decision Dose Adjustment Decision Interpret->Decision No_Change Continue Current Dose Decision->No_Change Therapeutic Increase_Dose Increase Dose or Extend Infusion Decision->Increase_Dose Sub-therapeutic Decrease_Dose Decrease Dose Decision->Decrease_Dose Supra-therapeutic/ Toxic Monitor Continue Monitoring Patient and Re-sample as Clinically Indicated No_Change->Monitor Increase_Dose->Monitor Decrease_Dose->Monitor

Caption: TDM workflow for this compound in ICU patients.

Principles of Beta-Lactam Pharmacokinetics and Pharmacodynamics

PKPD_Principles cluster_PK Pharmacokinetics (PK) cluster_PD Pharmacodynamics (PD) Dose This compound Dose Administered Absorption Absorption (IV administration) Dose->Absorption Distribution Distribution (Volume of Distribution) Absorption->Distribution Concentration Plasma Drug Concentration Distribution->Concentration Metabolism Metabolism Excretion Excretion (Renal Clearance) Metabolism->Excretion Concentration->Metabolism Target %fT > MIC Concentration->Target MIC Minimum Inhibitory Concentration (MIC) MIC->Target Effect Bactericidal Effect Target->Effect

Caption: Relationship between PK and PD for beta-lactam antibiotics.

Conclusion

Therapeutic drug monitoring of this compound is a critical component of antimicrobial stewardship in the ICU. By implementing robust analytical methods and evidence-based dosing protocols, clinicians and researchers can optimize therapy for individual patients, improving the likelihood of successful treatment outcomes while minimizing the risks of toxicity and the development of antimicrobial resistance.

References

Application Notes and Protocols: Continuous Infusion of Piperacillin-Tazobactam in Critically Ill Patients

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperacillin-tazobactam is a widely utilized broad-spectrum beta-lactam/beta-lactamase inhibitor combination antibiotic in critical care settings. The time-dependent bactericidal activity of beta-lactams suggests that the efficacy is optimized by maintaining the free drug concentration above the minimum inhibitory concentration (MIC) of the pathogen for a prolonged period. In critically ill patients, pathophysiological changes can significantly alter antibiotic pharmacokinetics, making standard intermittent infusions potentially suboptimal. Continuous infusion has emerged as a strategy to improve pharmacokinetic/pharmacodynamic (PK/PD) target attainment and potentially enhance clinical outcomes.[1][2][3] Recent evidence, including large clinical trials and meta-analyses, provides a strong rationale for considering continuous infusion of this compound in this patient population.[4][5][6][7]

These application notes provide a comprehensive overview of the use of continuous infusion this compound in critically ill patients, summarizing key clinical data and providing detailed experimental protocols.

Data Presentation

Table 1: Comparison of Dosing Regimens for this compound
Infusion TypeLoading DoseDaily Maintenance DoseInfusion Time
Continuous Infusion 4.5 g over 30 minutes[8][9]9 g to 18 g[8]Over 24 hours
Extended Infusion 4.5 g over 30 minutes[2]4.5 g every 6-8 hours[2]Over 4 hours[2]
Intermittent Infusion Not typically administered4.5 g every 6-8 hours[10]Over 30 minutes[10]
Table 2: Summary of Clinical Outcomes: Continuous vs. Intermittent Infusion
OutcomeContinuous InfusionIntermittent InfusionKey FindingsCitations
28-Day Mortality 12.8%27.3%Significantly lower mortality with continuous infusion after adjusting for covariables (adjusted HR 0.31).[11][12]
90-Day Mortality Lower riskHigher riskA meta-analysis of 18 trials showed a reduced risk of 90-day mortality with prolonged infusions (RR 0.86).[6]
Clinical Cure Rate HigherLowerMeta-analysis showed a higher clinical cure rate with continuous infusion (RR 1.42).[5][13]
ICU Mortality Lower riskHigher riskProlonged infusion was associated with a reduced risk of ICU mortality (RR 0.84).[6]
Hospital Mortality LowerHigherContinuous infusion was associated with lower hospital mortality (RR 0.92).[5]
Length of Hospital Stay No significant differenceNo significant differenceSeveral studies and meta-analyses found no significant difference.[5][13]
Adverse Events Similar ratesSimilar ratesNo significant difference in adverse events reported.[5]
Table 3: Pharmacokinetic/Pharmacodynamic Targets and Attainment
PK/PD TargetDefinitionTypical Target ValueFindingsCitations
%fT > MIC Percentage of the dosing interval that the free drug concentration remains above the MIC.≥50% of the dosing interval. For critically ill patients, 100% fT > MIC is often targeted.Continuous infusion more consistently achieves this target, especially for less susceptible pathogens.[1][14][15]
Target Plasma Concentration Therapeutic range for piperacillin (B28561) steady-state concentration.33-64 mg/LTDM-guided continuous infusion improves target attainment. Patients within this range have lower mortality.[16]
100% fT > 4xECOFF Free drug concentration maintained above four times the epidemiological cutoff value for P. aeruginosa.Target for empirical therapy.Continuous infusion resulted in moderate to excellent early target attainment.[8]

Experimental Protocols

Protocol 1: Prospective, Randomized Controlled Trial Comparing Continuous vs. Intermittent Infusion of this compound in Sepsis

1. Study Objective: To compare the clinical efficacy and safety of continuous versus intermittent infusion of this compound in adult patients with sepsis or septic shock.

2. Study Design: A multicenter, parallel-group, randomized controlled trial.

3. Patient Population:

  • Inclusion Criteria: Adult patients (≥18 years) admitted to the ICU with a diagnosis of sepsis or septic shock according to Sepsis-3 criteria, who require empirical treatment with this compound.
  • Exclusion Criteria: Known hypersensitivity to beta-lactam antibiotics, pregnancy, receipt of renal replacement therapy at randomization, or infections caused by pathogens known to be resistant to this compound.

4. Randomization and Blinding: Patients will be randomized in a 1:1 ratio to either the continuous or intermittent infusion group. Due to the nature of the intervention, blinding of the administration method may not be feasible. However, outcome assessors and data analysts should be blinded to treatment allocation.

5. Intervention:

  • Continuous Infusion Group:
  • Administer a loading dose of 4.5 g of this compound intravenously over 30 minutes.[9]
  • Immediately following the loading dose, initiate a continuous infusion of 13.5 g of this compound over 24 hours.[8][9]
  • Adjust the daily dose based on renal function (e.g., 9 g for an eGFR < 20 ml/min).[9]
  • Intermittent Infusion Group:
  • Administer 4.5 g of this compound intravenously over 30 minutes every 6 hours.

6. Data Collection:

  • Baseline: Demographics, comorbidities, severity of illness scores (e.g., APACHE II, SOFA), and baseline laboratory values.
  • Daily: Vital signs, laboratory parameters (e.g., white blood cell count, C-reactive protein), and assessment of organ function.
  • Outcomes:
  • Primary Outcome: 28-day all-cause mortality.[11]
  • Secondary Outcomes: Clinical cure rate at day 14, ICU-free days, hospital length of stay, and incidence of adverse events.[5]

7. Statistical Analysis: The primary outcome will be analyzed using a time-to-event analysis (e.g., Cox proportional hazards model) to compare mortality between the two groups, adjusting for baseline covariates. Secondary outcomes will be compared using appropriate statistical tests.

Protocol 2: Therapeutic Drug Monitoring (TDM) for Continuous Infusion this compound

1. Objective: To optimize this compound exposure in critically ill patients receiving continuous infusion through TDM.

2. Patient Population: Critically ill patients receiving continuous infusion of this compound for a documented or suspected infection.

3. Procedure:

  • Initiation of Therapy:
  • Administer a loading dose of 4.5 g of this compound intravenously over 30 minutes.[8]
  • Start a continuous infusion at a standard dose (e.g., 13.5 g/24h for normal renal function).[8]
  • Blood Sampling:
  • Collect the first blood sample for piperacillin concentration measurement 24 hours after the start of the continuous infusion to allow for steady-state to be reached.[16]
  • Subsequent samples should be taken daily or every other day, and after any dose adjustment.
  • Target Concentration:
  • The therapeutic target for the free piperacillin steady-state concentration is typically between 33 and 64 mg/L.[16] This target aims to ensure that the concentration is 2-4 times the epidemiological cutoff value for Pseudomonas aeruginosa.[16]
  • Dose Adjustment:
  • If the measured concentration is below the target range, increase the daily infusion dose.
  • If the measured concentration is above the target range, decrease the daily infusion dose.
  • Dose adjustments should also consider the patient's renal function and clinical response.
  • Laboratory Analysis: Piperacillin concentrations are typically measured using high-performance liquid chromatography (HPLC).[17]

6. Data Monitoring: Monitor for clinical signs of efficacy (e.g., resolution of fever, improvement in inflammatory markers) and toxicity.

Visualizations

PK_PD_Advantage Pharmacodynamic Advantage of Continuous Infusion II_Peak High Peak Concentration II_Trough Trough Below MIC II_Peak->II_Trough Rapid Decline MIC Minimum Inhibitory Concentration (MIC) CI_SteadyState Constant Concentration Above MIC

Caption: PK/PD advantage of continuous over intermittent infusion.

Clinical_Trial_Workflow Start Patient Screening (Sepsis/Septic Shock) Inclusion Inclusion Criteria Met Start->Inclusion Exclusion Exclusion Criteria Met Start->Exclusion Randomization Randomization (1:1) Inclusion->Randomization Group_CI Continuous Infusion Group (Loading Dose + 24h Infusion) Randomization->Group_CI Group_II Intermittent Infusion Group (Bolus Dose q6h) Randomization->Group_II FollowUp Daily Follow-up and Data Collection Group_CI->FollowUp Group_II->FollowUp PrimaryOutcome Primary Outcome Assessment (e.g., 28-Day Mortality) FollowUp->PrimaryOutcome Analysis Statistical Analysis PrimaryOutcome->Analysis

Caption: Workflow of a randomized controlled trial.

TDM_Workflow Start Initiate Continuous Infusion (Loading Dose + Standard Rate) Sample Collect Blood Sample at 24h (Steady State) Start->Sample Measure Measure Piperacillin Concentration (HPLC) Sample->Measure Compare Compare to Target Range (33-64 mg/L) Measure->Compare Above Concentration > Target Compare->Above High Below Concentration < Target Compare->Below Low Within Concentration Within Target Compare->Within Optimal DecreaseDose Decrease Infusion Rate Above->DecreaseDose IncreaseDose Increase Infusion Rate Below->IncreaseDose ContinueDose Continue Current Dose Within->ContinueDose Resample Re-sample After Dose Adjustment DecreaseDose->Resample IncreaseDose->Resample ContinueDose->Sample Monitor Resample->Measure

Caption: TDM-guided dosing for continuous infusion.

References

Application Notes and Protocols for Assessing Piperacillin-Tazobactam Stability in Elastomeric Devices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperacillin-tazobactam is a widely used broad-spectrum antibiotic combination, particularly in the outpatient parenteral antimicrobial therapy (OPAT) setting, where elastomeric infusion devices are frequently employed for continuous infusion. Ensuring the stability of this compound in these devices is critical for maintaining its therapeutic efficacy and patient safety. This document provides detailed application notes and protocols for assessing the physicochemical stability of this compound in elastomeric devices. The primary analytical method discussed is High-Performance Liquid Chromatography (HPLC), which is a robust and widely accepted technique for this purpose.

Key Stability-Indicating Parameters

Several parameters are crucial for a comprehensive stability assessment of this compound solutions:

  • Chemical Stability: Primarily assessed by quantifying the concentration of piperacillin (B28561) and tazobactam (B1681243) over time. A stability-indicating HPLC method that separates the active pharmaceutical ingredients (APIs) from their degradation products is essential.[1][2]

  • Physical Stability: Evaluated through visual inspection for particulate matter, color change, and precipitation.[3][4] Sub-visible particle counting and turbidimetry can provide quantitative data.[4][5]

  • pH: Monitoring the pH of the solution is important as changes can indicate chemical degradation.[3][5][6][7] The optimal stability for both piperacillin and tazobactam is around a neutral pH of 6.5-7.0.[7]

  • Microbiological Stability: Ensuring the sterility of the solution throughout the storage and administration period is critical.[3]

Experimental Protocols

Sample Preparation in Elastomeric Devices

This protocol outlines the steps for preparing this compound solutions in elastomeric devices for stability testing.

Materials:

  • This compound for injection vials

  • Sterile diluent (e.g., 0.9% Sodium Chloride, 5% Dextrose in Water, or 0.3% w/v citrate-buffered saline pH 7.0)[3][4][5][6]

  • Elastomeric infusion devices (e.g., FOLFusor LV10, Easypump II)[5][6]

  • Sterile syringes and needles

  • Aseptic compounding environment (e.g., laminar airflow hood)

Procedure:

  • Reconstitute the this compound vials with the specified volume of sterile diluent as per the manufacturer's instructions.

  • Further dilute the reconstituted solution to the desired final concentrations (e.g., 25 mg/mL and 90 mg/mL combined drug concentration).[5][6] The use of 0.3% w/v citrate-buffered saline at pH 7.0 has been shown to significantly improve stability.[5][6][7]

  • Aseptically transfer the final solution into the elastomeric infusion devices. Prepare triplicate devices for each concentration and condition to be tested.[5]

  • Label each device clearly with the drug name, concentration, preparation date, and storage conditions.

Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a validated stability-indicating HPLC method for the simultaneous quantification of piperacillin and tazobactam.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)[8][9]

  • Data acquisition and processing software

Chromatographic Conditions:

  • Mobile Phase: A common mobile phase is a mixture of methanol (B129727) and 0.1% orthophosphoric acid in water (e.g., 85:15 v/v) or a phosphate (B84403) buffer with acetonitrile.[8][10] Gradient elution may be necessary to achieve optimal separation of degradation products.[2]

  • Flow Rate: Typically 0.7 mL/min to 1.0 mL/min.[8][10]

  • Detection Wavelength: UV detection at 210 nm for tazobactam and 280 nm for piperacillin, or a single wavelength of 231 nm can be used.[2][7][8]

  • Column Temperature: Ambient or controlled at 25°C.[2]

  • Injection Volume: 5-20 µL.[2]

Standard and Sample Preparation:

  • Standard Stock Solutions: Prepare stock solutions of piperacillin and tazobactam reference standards in a suitable solvent (e.g., water) to a known concentration (e.g., 400 µg/mL piperacillin and 50 µg/mL tazobactam).[1]

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solutions to cover the expected concentration range of the stability samples (e.g., 16-80 µg/mL for piperacillin and 2-10 µg/mL for tazobactam).[8][9]

  • Sample Preparation: At each time point, withdraw a sample from the elastomeric device. Dilute the sample with the mobile phase to fall within the calibration curve range. Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter before injection.

Method Validation: The HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines to ensure it is stability-indicating.[8] This includes:

  • Specificity: Forced degradation studies are performed to demonstrate that the method can separate the APIs from their degradation products. Stress conditions include acid, base, oxidation, and heat.[2][7][8]

  • Linearity: Assessed by analyzing a series of standards at different concentrations. The correlation coefficient (r²) should be >0.999.[8]

  • Precision: Determined by repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (%RSD) should be less than 2%.[8][9]

  • Accuracy: Evaluated using recovery studies by spiking a known amount of standard into a sample matrix.[9]

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined to assess the sensitivity of the method.[8]

Forced Degradation Studies

Forced degradation studies are crucial to establish the stability-indicating nature of the analytical method.

Procedure:

  • Prepare solutions of this compound at a known concentration.

  • Subject the solutions to the following stress conditions:

    • Acid Hydrolysis: Add 0.02 M hydrochloric acid and store at 30°C for a defined period (e.g., 6 hours).[7]

    • Base Hydrolysis: Add 0.02 M sodium hydroxide (B78521) and store at room temperature for a short period (e.g., 3 minutes), as both APIs are highly unstable under alkaline conditions.[7]

    • Oxidative Degradation: Add 0.15% hydrogen peroxide and store at 30°C for a defined period (e.g., 6 hours).[7]

    • Thermal Degradation: Heat the solution at a high temperature (e.g., 75°C) for a defined period.[2]

  • Analyze the stressed samples using the validated HPLC method to ensure that degradation product peaks are well-resolved from the parent drug peaks.[7]

Data Presentation

Quantitative stability data should be summarized in clear and structured tables to facilitate comparison.

Table 1: Stability of this compound in Elastomeric Devices under Refrigerated Storage followed by Simulated Infusion

Elastomeric DeviceConcentration (Piperacillin/Tazobactam)DiluentStorage ConditionsTime PointPiperacillin (% of Initial Concentration)Tazobactam (% of Initial Concentration)Reference
FOLFusor LV1025 mg/mL & 90 mg/mL0.3% w/v Citrate-Buffered Saline pH 7.013 days at 2-8°C + 24 hours at 32°CEnd of study>95%>95%[6]
Easypump II25 mg/mL & 90 mg/mL0.3% w/v Citrate-Buffered Saline pH 7.013 days at 2-8°C + 24 hours at 32°CEnd of study>95%>95%[6]
Infusor pump LV1012 g/1.5 g in 240 mL0.9% NaCl7 days at 2-8°C + 24 hours at 32°CEnd of studyStableStable[3][11]
Elastomeric Device66.67/8.33 mg/mLD5W24 hours at 37°C24 hours>90%>90%[4]
Elastomeric Device66.67/8.33 mg/mL0.9% NaCl24 hours at 37°C24 hoursUnstable>90%[4]

Table 2: Example HPLC Method Parameters for this compound Analysis

ParameterCondition 1Condition 2Condition 3
Column C18 (4.6 x 250 mm, 5µm)[8][9]C8 (250 x 4.6, 5 micron)[1]Gemini C18 (150 × 4.6 mm × 5 µm)[2]
Mobile Phase Methanol: 0.1% Orthophosphoric Acid in water (85:15)[8]Methanol and water (55:45% v/v)[1]Phosphate buffer (pH 2.5) and Acetonitrile (Gradient)[2]
Flow Rate 0.7 ml/min[8]Not Specified1.2 mL/min[2]
Detection 231 nm[8]215 nm[1]280 nm (Piperacillin), 210 nm (Tazobactam)[2]
Retention Time (Pip/Taz) Not SpecifiedNot Specified19.3 min / 10.5 min[2]

Visualization

Experimental Workflow for Stability Assessment

Caption: Workflow for assessing this compound stability.

Logical Relationship of Stability Factors

G stability Overall Stability of This compound chemical Chemical Stability stability->chemical physical Physical Stability stability->physical microbiological Microbiological Stability stability->microbiological concentration Drug Concentration chemical->concentration degradation Degradation Products chemical->degradation ph pH chemical->ph physical->ph particulates Particulates physical->particulates color Color Change physical->color sterility Sterility microbiological->sterility

Caption: Factors influencing this compound stability.

References

Application Notes and Protocols: Quantification of Piperacillin-Tazobactam Using Dried Blood Spots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of piperacillin (B28561) and tazobactam (B1681243) in dried blood spots (DBS). This methodology is particularly advantageous for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies, especially in pediatric and critically ill patient populations where minimally invasive and low-volume sampling is crucial.[1][2][3][4][5][6] The use of DBS simplifies sample collection, storage, and transport, offering a cost-effective and patient-centric alternative to traditional venous blood draws.[1][2][3]

Introduction

Piperacillin, a broad-spectrum β-lactam antibiotic, is frequently co-administered with the β-lactamase inhibitor tazobactam for the treatment of severe bacterial infections.[7] Therapeutic drug monitoring of these compounds is essential to optimize dosing, ensure efficacy, and minimize toxicity, particularly in patients with altered pharmacokinetics, such as those in intensive care or neonates.[7][8][9] Dried blood spot analysis coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a robust and reliable method for this purpose.[1][2][3][4][5] This document outlines a validated protocol for the simultaneous quantification of piperacillin and tazobactam from DBS samples.

Experimental Protocols

Preparation of Calibrators and Quality Control Samples

Stock solutions of piperacillin and tazobactam are prepared by dissolving the powdered antibiotics in water to achieve high concentrations (e.g., 2 mg/mL for piperacillin and 400 µg/mL for tazobactam).[3] Working solutions are then made by diluting the stock solutions with whole blood from healthy donors to create a series of calibration standards and quality control (QC) samples at low, medium, and high concentrations.[3][5]

Dried Blood Spot Sample Collection and Preparation

A small volume of blood (typically 10-50 µL) is spotted onto a specialized DBS collection card (e.g., Whatman 903 Protein Saver card).[4][10] The blood spots are then allowed to air dry at room temperature for a minimum of 2-4 hours.[5][10] Once dried, the DBS cards can be stored in sealed bags with a desiccant at room temperature or refrigerated until analysis.[10] For sample analysis, a standardized diameter punch (e.g., 3 mm) is taken from the center of the dried blood spot.

Sample Extraction

The punched DBS disk is placed into a clean microcentrifuge tube. An extraction solution, typically methanol (B129727) containing an internal standard (e.g., acetaminophen (B1664979) or piperacillin-d5), is added to the tube.[4][11] The sample is then vortexed and agitated on a block shaker to facilitate the extraction of the analytes from the paper matrix.[4] Following extraction, the sample is centrifuged to pellet any solid debris, and the supernatant is transferred to a new tube for analysis.[11] The optimal extraction conditions, including solvent composition, temperature, and time, should be optimized to ensure maximum recovery.[4][12] For instance, one study found that extraction with methanol at 20°C for 30 minutes on a block bath shaker at 500 rpm was effective.[4][12]

LC-MS/MS Analysis

The extracted samples are analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.[2][3] Chromatographic separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., 10 mM ammonium (B1175870) bicarbonate in water) and an organic component (e.g., methanol). The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to detect the precursor and product ions of piperacillin, tazobactam, and the internal standard.[4][11]

Quantitative Data Summary

The following tables summarize the validation parameters for a typical LC-MS/MS method for the quantification of piperacillin and tazobactam in DBS, as reported in the literature.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinear Range (µg/mL)LLOQ (µg/mL)
Piperacillin0.25 - 3520.25 - 2.0
Tazobactam0.25 - 50.50.25 - 1.0

Data compiled from multiple sources.[4][5][11]

Table 2: Accuracy and Precision

AnalyteQC LevelIntra-assay Precision (%CV)Inter-assay Precision (%CV)Intra-assay Accuracy (%Bias)Inter-assay Accuracy (%Bias)
PiperacillinLow1.5 - 15.61.5 - 15.6-16.7 to +13.6-16.7 to +13.6
Medium1.5 - 15.61.5 - 15.6-16.7 to +13.6-16.7 to +13.6
High1.5 - 15.61.5 - 15.6-16.7 to +13.6-16.7 to +13.6
TazobactamLow1.5 - 15.61.5 - 15.6-16.7 to +13.6-16.7 to +13.6
Medium1.5 - 15.61.5 - 15.6-16.7 to +13.6-16.7 to +13.6
High1.5 - 15.61.5 - 15.6-16.7 to +13.6-16.7 to +13.6

Data represents a satisfactory range compiled from multiple sources.[4][5][12]

Table 3: Stability

AnalyteConditionDurationStability
PiperacillinRoom Temperature (in DBS)6 hoursStable
4°C (in plasma)3 daysStable
-80°C (in plasma)Long-termStable
TazobactamRoom Temperature (in DBS)6 hoursStable
4°C (in plasma)3 daysStable
-80°C (in plasma)Long-termStable

Data compiled from multiple sources.[13] It is important to note that stability in DBS at various temperatures should be thoroughly evaluated for each specific method.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis LC-MS/MS Analysis Blood_Collection Whole Blood Collection Spiking Spiking with Piperacillin/Tazobactam (for Calibrators & QCs) Blood_Collection->Spiking DBS_Spotting Spotting on DBS Card (10-50 µL) Blood_Collection->DBS_Spotting Patient Sample Spiking->DBS_Spotting Drying Air Dry at Room Temperature (2-4h) DBS_Spotting->Drying Punching Punch 3mm Disc from DBS Drying->Punching Extraction_Solvent Add Extraction Solvent (Methanol + Internal Standard) Punching->Extraction_Solvent Vortex_Shake Vortex & Shake Extraction_Solvent->Vortex_Shake Centrifugation Centrifuge Vortex_Shake->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Injection Inject into LC-MS/MS Supernatant_Transfer->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography MS_Detection Mass Spectrometry Detection (MRM Mode) Chromatography->MS_Detection Data_Acquisition Data Acquisition & Quantification MS_Detection->Data_Acquisition

Caption: Experimental workflow for piperacillin-tazobactam quantification using DBS.

Conclusion

The use of dried blood spots for the quantification of piperacillin and tazobactam offers a reliable and minimally invasive alternative to traditional plasma-based methods.[1][2][3] The protocols and data presented here demonstrate that a validated LC-MS/MS method can provide accurate and precise measurements suitable for therapeutic drug monitoring and pharmacokinetic studies.[1][2][3][4][5] This approach is particularly valuable in vulnerable patient populations and can facilitate more frequent monitoring to optimize antibiotic therapy.

References

Application Notes and Protocols for In Vitro Models to Study Piperacillin-Tazobactam Resistance Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for utilizing various in vitro models to investigate the mechanisms and dynamics of piperacillin-tazobactam resistance. The information is intended to guide researchers in selecting and implementing appropriate models to study resistance development, evaluate novel therapeutic strategies, and understand the pharmacokinetic/pharmacodynamic (PK/PD) drivers of efficacy and resistance.

Introduction

This compound is a widely used β-lactam/β-lactamase inhibitor combination antibiotic effective against a broad spectrum of bacteria. However, the emergence and spread of resistance threaten its clinical utility. Understanding the mechanisms by which bacteria develop resistance to this compound is crucial for preserving its efficacy and developing new therapeutic approaches. In vitro models provide powerful, controlled environments to study the complex interplay between antibiotic exposure, bacterial genetics, and the evolution of resistance.

This document outlines protocols for three commonly employed in vitro models: the Hollow-Fiber Infection Model (HFIM), Continuous Culture (Chemostat) Systems, and Serial Passage (Laboratory Evolution) experiments. Each model offers unique advantages for investigating different aspects of resistance development.

Key Mechanisms of this compound Resistance

A thorough understanding of the underlying resistance mechanisms is essential for designing relevant in vitro studies. The primary mechanisms of resistance to this compound include:

  • Hyperproduction of β-lactamases: Increased production of enzymes like TEM-1, SHV-1, and OXA-1 can overwhelm the inhibitory effect of tazobactam (B1681243).[1][2][3][4][5][6][7] This can be caused by gene amplification or the acquisition of strong promoters.[2][4][8]

  • Expression of Inhibitor-Resistant β-lactamases: Mutations in β-lactamase genes can lead to enzymes that are no longer effectively inhibited by tazobactam.[1][8]

  • Production of Extended-Spectrum β-Lactamases (ESBLs) and AmpC β-Lactamases: These enzymes can confer resistance to a wide range of β-lactam antibiotics, including piperacillin (B28561).[9][10] While tazobactam can inhibit many ESBLs, high levels of enzyme expression or the presence of multiple β-lactamases can lead to resistance.[10]

  • Alterations in Drug Influx and Efflux: Reduced expression of outer membrane porins can limit the entry of piperacillin into the bacterial cell, while overexpression of efflux pumps can actively remove the drug.[11][12][13] These mechanisms can act synergistically with β-lactamase production to increase resistance levels.[5][11]

Data Presentation: Quantitative Insights from In Vitro Models

The following tables summarize key quantitative data derived from in vitro studies of this compound, providing benchmarks for experimental design and interpretation.

Table 1: Pharmacokinetic/Pharmacodynamic (PK/PD) Targets for this compound Efficacy

Bacterial EffectPK/PD IndexTarget Value (% fT>MIC)Model SystemReference
Bacteriostasis% fT>MIC48%Hollow-Fiber Infection Model[14]
1 log₁₀ kill% fT>MIC60%Hollow-Fiber Infection Model[14]
2 log₁₀ kill (Bactericidal Activity)% fT>MIC77%Hollow-Fiber Infection Model[14][15]
Growth Suppression (ESBL-producing K. pneumoniae)% fT>MICi55.1%Hollow-Fiber Infection Model[16][17]

% fT>MIC: Percentage of the dosing interval that the free drug concentration remains above the Minimum Inhibitory Concentration. % fT>MICi: Percentage of the dosing interval that the free drug concentration remains above the instantaneous Minimum Inhibitory Concentration.

Table 2: this compound MICs in Resistant Isolates from In Vitro Studies

OrganismResistance Mechanism(s)Dosing Regimen SimulatedResulting MIC (mg/L)Model SystemReference
E. coli (AmpC- and ESBL-producing)Not specified4/0.5 g q8h (0.5h infusion)>256Hollow-Fiber Infection Model[18]
E. coli (AmpC- and ESBL-producing)Not specified12/1.5 g/24h (continuous infusion)>256Hollow-Fiber Infection Model[18]
E. coli (clinical isolate 907355)blaTEM-1 gene amplificationN/A>128/4Broth Microdilution[8]
E. coli RJ904-PA/PBHyperproduction of TEM-1b (strong promoter)N/A>256E-test[3]

Experimental Protocols

Protocol 1: Hollow-Fiber Infection Model (HFIM) for PK/PD Studies

The HFIM is a dynamic, in vitro system that can simulate human pharmacokinetic profiles of antibiotics, allowing for the study of their effects on a bacterial population over time.

Objective: To determine the PK/PD index and target for this compound against a specific bacterial isolate and to study the emergence of resistance under simulated clinical dosing regimens.

Materials:

  • Hollow-fiber cartridge (e.g., polysulfone, ~20 kDa molecular weight cut-off)

  • Peristaltic pump

  • Central reservoir for media

  • Drug reservoirs for piperacillin and tazobactam

  • Waste container

  • Bacterial isolate of interest (e.g., ESBL-producing E. coli or K. pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Piperacillin and tazobactam analytical standards

  • Sterile syringes and tubing

  • Incubator (37°C)

Methodology:

  • System Preparation:

    • Assemble the HFIM circuit, connecting the central media reservoir, drug reservoirs, hollow-fiber cartridge, and waste container with sterile tubing.

    • Prime the system with sterile water followed by fresh CAMHB to remove any air bubbles and ensure sterility.

    • Place the entire system, excluding the pump, inside a 37°C incubator.

  • Bacterial Inoculum Preparation:

    • Culture the bacterial isolate overnight on an appropriate agar (B569324) plate.

    • Inoculate a single colony into CAMHB and grow to the mid-logarithmic phase (typically OD₆₀₀ of 0.4-0.6).

    • Wash the bacterial cells with sterile saline and resuspend to achieve a final concentration of ~1 x 10⁷ CFU/mL.

    • Inject the prepared inoculum into the extracapillary space of the hollow-fiber cartridge.

  • Pharmacokinetic Simulation:

    • Using a computer-controlled pump system, simulate human plasma concentration-time profiles of piperacillin and tazobactam. This involves infusing the drugs from the reservoirs into the central media reservoir at rates that mimic absorption, distribution, and elimination.

    • Different dosing regimens can be simulated, such as intermittent bolus doses (e.g., 4.5 g every 8 hours over a 30-minute infusion) or continuous infusions.[18]

  • Sampling and Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 72, 96, and 120 hours), collect samples from the central reservoir for pharmacokinetic analysis (LC-MS/MS) and from the extracapillary space for microbiological analysis.[17]

    • For microbiological analysis, perform serial dilutions of the collected samples and plate on both antibiotic-free agar (for total bacterial count) and agar containing this compound at various concentrations (to select for resistant subpopulations).

    • Incubate the plates and determine the CFU/mL for the total and resistant populations.

    • Determine the MIC of the bacterial population at different time points to assess changes in susceptibility.

  • Data Analysis:

    • Correlate the simulated PK parameters (e.g., %fT>MIC) with the observed pharmacodynamic effect (change in bacterial density).

    • Model the data using appropriate software (e.g., R) to determine the PK/PD index that best predicts efficacy.[14]

Protocol 2: Continuous Culture (Chemostat) for Studying Resistance Dynamics

Continuous culture systems maintain a bacterial population in a state of continuous growth, making them ideal for studying the long-term dynamics of resistance evolution and dissemination under constant antibiotic pressure.

Objective: To investigate the dynamics of this compound resistance emergence and the role of horizontal gene transfer in a controlled environment.

Materials:

  • Chemostat vessel (e.g., glass fermentation vessel)

  • Fresh media reservoir

  • Waste collection vessel

  • Peristaltic pumps for media inflow and culture outflow

  • Stirring mechanism (e.g., magnetic stir bar)

  • Aeration system (if required)

  • Bacterial strains (e.g., a susceptible recipient and a resistant donor)

  • Minimal or rich media (e.g., M9 or LB broth) containing a sub-inhibitory concentration of this compound

  • Selective agar plates for differentiating and quantifying donor, recipient, and transconjugant populations

Methodology:

  • System Setup and Sterilization:

    • Assemble the chemostat system as illustrated in the provided diagram.

    • Autoclave the vessel, media reservoir, and all tubing.

    • Aseptically fill the media reservoir with sterile media containing the desired concentration of this compound.

  • Initiation of Culture:

    • Inoculate the chemostat vessel with the susceptible recipient bacterial strain.

    • Allow the culture to reach a steady state (constant cell density) by controlling the dilution rate (inflow of fresh media and outflow of culture). The dilution rate should be less than the maximum growth rate of the bacteria.

  • Introduction of Resistant Strain (Optional, for HGT studies):

    • Once the recipient population is stable, introduce the resistant donor strain into the chemostat.[19]

  • Monitoring and Sampling:

    • Maintain the continuous culture for an extended period (days to weeks).

    • Collect samples from the outflow at regular intervals.

    • Quantify the different bacterial populations (donor, recipient, and transconjugants/mutants) by plating on selective agar.

    • Monitor the MIC of the populations over time.

    • Perform genetic analysis (e.g., PCR, sequencing) on evolved isolates to identify resistance mutations or acquired resistance genes.

  • Data Analysis:

    • Plot the population densities of each bacterial type over time to analyze the dynamics of competition, resistance emergence, and gene transfer.

    • Calculate mutation and transfer frequencies.

Protocol 3: Serial Passage (Laboratory Evolution) for Inducing Resistance

Serial passage experiments are a straightforward method to select for antibiotic resistance by repeatedly exposing a bacterial population to gradually increasing concentrations of the antibiotic.

Objective: To generate this compound resistant mutants in vitro and to identify the genetic changes responsible for resistance.

Materials:

  • 96-well microtiter plates or culture tubes

  • Bacterial isolate of interest

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution

  • Multichannel pipette

  • Plate reader (for OD measurements)

  • Incubator (37°C)

Methodology:

  • Initial MIC Determination:

    • Determine the baseline MIC of this compound for the starting bacterial strain using a standard broth microdilution method.

  • Serial Passage Procedure:

    • In a 96-well plate, prepare a series of two-fold dilutions of this compound in MHB, starting from a concentration well below the MIC (e.g., 1/16th MIC) to several dilutions above the MIC.

    • Inoculate each well with the bacterial culture at a standardized density (e.g., 5 x 10⁵ CFU/mL).

    • Incubate the plate at 37°C for 18-24 hours.

    • After incubation, identify the well with the highest concentration of this compound that shows visible bacterial growth (this is the new sub-inhibitory concentration for the next passage).

    • Use the culture from this well to inoculate a new series of this compound dilutions for the next passage.

    • Repeat this process for a predetermined number of passages or until a significant increase in MIC is observed.[20][21][22]

  • Analysis of Evolved Isolates:

    • At the end of the experiment, isolate single colonies from the evolved population.

    • Confirm the MIC of the resistant isolates.

    • Perform whole-genome sequencing on the resistant isolates and the ancestral strain to identify mutations (e.g., in rpsL, β-lactamase promoters) or gene amplifications that may be responsible for the resistance phenotype.[22]

Visualizations: Workflows and Pathways

Experimental Workflows

G cluster_0 Hollow-Fiber Infection Model Workflow cluster_1 Continuous Culture Workflow cluster_2 Serial Passage Workflow HFIM_Setup 1. Assemble and Sterilize HFIM Circuit Inoculum 2. Prepare and Inject Bacterial Inoculum (~10^7 CFU/mL) HFIM_Setup->Inoculum PK_Sim 3. Simulate Human PK Profile (e.g., 4.5g q8h) Inoculum->PK_Sim Sampling 4. Collect Samples (0-120h) PK_Sim->Sampling Analysis 5. Perform PK (LC-MS/MS) and PD (CFU, MIC) Analysis Sampling->Analysis Correlation 6. Correlate PK/PD Data to Determine Target Analysis->Correlation Chemo_Setup 1. Assemble and Sterilize Chemostat Steady_State 2. Inoculate and Achieve Steady State Chemo_Setup->Steady_State Pressure 3. Introduce Antibiotic (Sub-MIC TZP) Steady_State->Pressure Monitoring 4. Monitor Population Dynamics Over Time Pressure->Monitoring Evolved_Analysis 5. Isolate and Analyze Evolved Strains (MIC, WGS) Monitoring->Evolved_Analysis Initial_MIC 1. Determine Baseline MIC Passage 2. Daily Passage in Increasing TZP Conc. Initial_MIC->Passage Select 3. Select from Highest Concentration with Growth Passage->Select Repeat 4. Repeat for Multiple Generations Select->Repeat Final_Analysis 5. Isolate Resistant Mutants and Perform WGS Repeat->Final_Analysis

Caption: Key workflows for the Hollow-Fiber, Continuous Culture, and Serial Passage models.

This compound Resistance Mechanisms Signaling Pathway

G TZP Piperacillin- Tazobactam (TZP) Porin Outer Membrane Porin (e.g., OmpF/C) TZP->Porin Influx Periplasm Periplasmic Space Porin->Periplasm PBP Penicillin-Binding Proteins (PBPs) (Target) Periplasm->PBP Piperacillin inhibits PBP BetaLactamase β-Lactamase (e.g., TEM-1) Periplasm->BetaLactamase Piperacillin is substrate Periplasm->BetaLactamase Tazobactam inhibits Efflux Efflux Pump (e.g., AcrAB-TolC) Periplasm->Efflux Efflux CellLysis Cell Lysis PBP->CellLysis Leads to BetaLactamase->Periplasm Hydrolysis of Piperacillin BetaLactamase->PBP Prevents inhibition Efflux->TZP Expulsion PorinLoss Porin Loss/ Downregulation PorinLoss->Porin Reduces Hyperproduction β-Lactamase Hyperproduction Hyperproduction->BetaLactamase Increases amount/ activity EffluxUp Efflux Pump Upregulation EffluxUp->Efflux Increases

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Piperacillin-Tazobactam Resistance in Klebsiella pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments aimed at overcoming piperacillin-tazobactam resistance in Klebsiella pneumoniae.

Troubleshooting Guides

This section addresses specific issues that may arise during laboratory experiments in a question-and-answer format.

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results for this compound

  • Question: My broth microdilution assays for this compound against K. pneumoniae isolates are yielding variable MIC values across replicates. What could be the cause, and how can I troubleshoot this?

  • Answer: Inconsistent MIC results can stem from several factors. Here is a systematic approach to troubleshooting:

    • Inoculum Preparation:

      • Problem: Variation in the starting bacterial concentration is a common source of error.

      • Solution: Ensure a standardized inoculum density, typically 0.5 McFarland, which corresponds to approximately 1-2 x 10^8 CFU/mL. Use a spectrophotometer to verify the density. The final inoculum in the microtiter plate wells should be approximately 5 x 10^5 CFU/mL[1].

    • Media and Reagents:

      • Problem: The composition of the Mueller-Hinton Broth (MHB), particularly cation concentrations (Ca2+ and Mg2+), can influence antibiotic activity.[2] Variations between lots of piperacillin (B28561) and tazobactam (B1681243) can also contribute to discrepancies.

      • Solution: Use cation-adjusted MHB from a reputable supplier. For preparing your own antibiotic solutions, ensure the purity of the antibiotic powders and use the same lot for a given set of experiments. Always prepare fresh stock solutions.

    • This compound Ratio and Concentration:

      • Problem: Piperacillin and tazobactam are used in combination. In commercial preparations, tazobactam is often at a fixed concentration (e.g., 4 µg/mL). Inaccurate preparation of this ratio can lead to erroneous MICs.[3]

      • Solution: When preparing your own solutions, be meticulous in maintaining the correct, constant concentration of tazobactam in all wells while performing serial dilutions of piperacillin.

    • Incubation Conditions:

      • Problem: Deviations in incubation temperature and duration can affect bacterial growth rates and, consequently, the observed MIC.

      • Solution: Incubate plates at a constant 35°C ± 2°C for 16-20 hours.[1] Ensure proper atmospheric conditions.

    • Presence of Heteroresistance:

      • Problem: The isolate may exhibit heteroresistance, where a subpopulation of resistant cells exists within a larger susceptible population.[2][4][5] This can lead to the appearance of "skip wells" or faint growth at concentrations above the apparent MIC.

      • Solution: Carefully inspect the wells for any signs of growth. Population analysis profiles (PAPs) can be performed to quantify the resistant subpopulation. This involves plating the inoculum on agar (B569324) plates with varying antibiotic concentrations.

    • Quality Control:

      • Problem: Failure to include appropriate quality control (QC) strains makes it impossible to determine if the assay is performing correctly.

      • Solution: Always include reference QC strains with known this compound MIC values, such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853, in every assay. The results should fall within the established QC ranges.

Issue 2: Synergy in Time-Kill Assays Appears Weaker Than Expected

  • Question: I am performing time-kill assays to evaluate the synergy between this compound and a novel beta-lactamase inhibitor, but the observed synergistic effect is minimal or absent. What are the potential reasons?

  • Answer: A lack of expected synergy in time-kill assays can be due to several experimental variables:

    • Suboptimal Antibiotic Concentrations:

      • Problem: The concentrations of the antibiotics being tested may be too high or too low to demonstrate synergy. If one agent is highly active on its own at the tested concentration, there is little room to observe a synergistic effect.

      • Solution: Test a range of concentrations for both agents, typically at, above, and below the MIC. Concentrations for each drug are often those considered physiologically attainable.[6]

    • Inappropriate Time Points for Sampling:

      • Problem: Synergy might be time-dependent. Sampling too early or too late might miss the window of maximal synergistic activity.

      • Solution: Collect samples at multiple time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours) to capture the dynamics of the interaction.[7]

    • Definition of Synergy:

      • Problem: The definition of synergy should be clearly defined before the experiment.

      • Solution: Synergy is typically defined as a ≥2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point (usually 24 hours).[7][8] Ensure your data analysis adheres to this definition.

    • Mechanism of Resistance in the Test Isolate:

      • Problem: The resistance mechanism of the K. pneumoniae strain may not be targetable by the combination. For example, if resistance is primarily due to efflux pumps or porin loss, a beta-lactamase inhibitor might not be effective.

      • Solution: Characterize the resistance mechanisms of your test isolates (e.g., via PCR for beta-lactamase genes, sequencing of porin genes, or efflux pump inhibitor assays) to ensure the experimental design is appropriate.

    • Antibiotic Instability:

      • Problem: Beta-lactam antibiotics can be unstable in solution over the course of a 24-hour experiment at 37°C.

      • Solution: While challenging to control, be aware of the potential for degradation. Some studies may use specialized in vitro models like the hollow-fiber infection model to maintain stable drug concentrations.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of this compound resistance in Klebsiella pneumoniae?

A1: Resistance to this compound in K. pneumoniae is multifactorial and can involve one or more of the following mechanisms:

  • Beta-Lactamase Production: This is the most common mechanism. K. pneumoniae can produce a variety of beta-lactamase enzymes that hydrolyze piperacillin. Tazobactam is a beta-lactamase inhibitor, but its effectiveness can be overcome by:

    • Hyperproduction of beta-lactamases: Increased expression of enzymes like SHV-1 and TEM-1 can saturate tazobactam, leaving excess enzyme to degrade piperacillin.[9] This can be due to gene amplification.[10]

    • Production of inhibitor-resistant beta-lactamases: Some beta-lactamases, such as certain OXA-type enzymes and carbapenemases (e.g., KPC, NDM, OXA-48), are poorly inhibited by tazobactam.[11][12]

    • Extended-Spectrum Beta-Lactamases (ESBLs): Enzymes like CTX-M, SHV, and TEM variants can confer resistance to piperacillin.[13]

  • Efflux Pump Overexpression: The AcrAB-TolC efflux pump can actively transport this compound out of the bacterial cell, reducing the intracellular concentration of the drug.[14][15][16][17]

  • Porin Mutations: Reduced expression or mutations in the outer membrane porins OmpK35 and OmpK36 can decrease the influx of this compound into the bacterial cell.[18][19][20]

  • Alterations in Penicillin-Binding Proteins (PBPs): Modifications of the target PBPs can reduce the binding affinity of piperacillin, although this is a less common mechanism for this specific drug combination.

Q2: What are the current strategies being explored to overcome this compound resistance in K. pneumoniae?

A2: Several strategies are under investigation and in clinical use:

  • Novel Beta-Lactamase Inhibitors: The development of new, more potent, and broader-spectrum beta-lactamase inhibitors is a key strategy. Examples include:

    • Avibactam: Effective against a wider range of beta-lactamases, including KPC and OXA-48.[11][21]

    • Vaborbactam: Potent against KPC enzymes.[21]

    • Relebactam: Shows activity against KPC and AmpC beta-lactamases.

  • Combination Therapies: Using this compound in combination with other antibiotics has shown promise. For instance, the combination of this compound with meropenem (B701) has demonstrated synergistic activity against some carbapenemase-producing K. pneumoniae.[6][10]

  • Efflux Pump Inhibitors (EPIs): Although still largely in the experimental phase, EPIs that block the function of pumps like AcrAB-TolC could restore susceptibility to this compound.

  • Optimized Dosing Strategies: For infections caused by isolates with MICs near the susceptibility breakpoint, extended infusions of this compound can maximize the time the drug concentration remains above the MIC, potentially improving clinical outcomes.[13]

Q3: How do I interpret the results of an antimicrobial susceptibility test (AST) for this compound?

A3: AST results for this compound are interpreted based on clinical breakpoints established by organizations like the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). The result is typically reported as Susceptible (S), Intermediate (I) or Susceptible-Dose Dependent (SDD), or Resistant (R).

  • Susceptible (S): The infection is likely to respond to standard dosages of this compound.

  • Intermediate (I) / Susceptible-Dose Dependent (SDD): The organism may be treatable with higher or more frequent doses, or an extended infusion of the drug.[3][7]

  • Resistant (R): The organism is unlikely to be inhibited by achievable systemic concentrations of the drug with standard dosing regimens.

It is crucial not to compare the MIC value of this compound with the MIC values of other antibiotics to determine which is "more potent." The interpretation should solely be based on the established breakpoints for each specific drug.

Data Presentation

Table 1: In Vitro Activity of this compound and Cefepime against ESBL-Producing E. coli and K. pneumoniae

OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)% Susceptible
E. coliThis compound46489.1
Cefepime0.25>3296.9
K. pneumoniaeThis compound16>6462.5
Cefepime2>3292.5

Data adapted from a study on ESBL-producing isolates. Susceptibility breakpoints used were ≤16 µg/mL for this compound and ≤8 µg/mL for cefepime.

Table 2: Synergistic Activity of this compound in Combination with Meropenem against Carbapenemase-Producing Enterobacterales

Organism and CarbapenemaseNumber of IsolatesSynergy Observed (%)
K. pneumoniae (KPC-producing)2470.8
E. coli (KPC-producing)1070
K. pneumoniae (OXA-48-like producing)1090
E. cloacae (KPC-producing)7100 (Synergy or Additivity)

Data compiled from studies evaluating the combination of this compound and meropenem using time-kill assays and ETEST.[6][10]

Experimental Protocols

Protocol 1: Broth Microdilution for this compound MIC Determination

This protocol is based on CLSI guidelines.

Materials:

  • Klebsiella pneumoniae isolate

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Piperacillin sodium salt

  • Tazobactam sodium salt

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile saline (0.85%)

  • Incubator (35°C)

  • Quality control strains (E. coli ATCC 25922, P. aeruginosa ATCC 27853)

Procedure:

  • Antibiotic Stock Solution Preparation:

    • Prepare a stock solution of piperacillin and tazobactam in a suitable solvent (e.g., sterile distilled water).

    • Filter-sterilize the stock solutions.

  • Preparation of Antibiotic Dilutions:

    • In a 96-well plate, prepare serial two-fold dilutions of piperacillin in CAMHB.

    • Add tazobactam to each well to achieve a final constant concentration of 4 µg/mL.

    • The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation:

    • Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation:

    • Incubate the plate at 35°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is the lowest concentration of piperacillin (in the presence of 4 µg/mL tazobactam) that completely inhibits visible growth.

Protocol 2: Time-Kill Assay for Synergy Assessment

Materials:

  • Klebsiella pneumoniae isolate

  • Mueller-Hinton Broth (MHB)

  • This compound

  • Second antibiotic agent (e.g., meropenem)

  • Sterile culture tubes

  • Shaking incubator (37°C)

  • Sterile saline for dilutions

  • Agar plates for colony counting

Procedure:

  • Inoculum Preparation:

    • Prepare an overnight culture of the K. pneumoniae isolate in MHB.

    • Dilute the overnight culture in fresh MHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Assay Setup:

    • Prepare tubes with the following conditions:

      • Growth control (no antibiotic)

      • This compound alone (at a clinically relevant concentration)

      • Second antibiotic alone (at a clinically relevant concentration)

      • Combination of this compound and the second antibiotic

  • Incubation and Sampling:

    • Incubate the tubes at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each tube.

  • Colony Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto agar plates.

    • Incubate the plates overnight and count the colonies (CFU/mL).

  • Data Analysis:

    • Plot the log10 CFU/mL versus time for each condition.

    • Synergy: A ≥2-log10 decrease in CFU/mL with the combination compared to the most active single agent at 24 hours.

    • Bactericidal activity: A ≥3-log10 decrease in CFU/mL from the initial inoculum at 24 hours.[8]

Visualizations

ResistanceMechanisms cluster_ext Extracellular Space cluster_cell Klebsiella pneumoniae cluster_peri Periplasm This compound This compound PBP Penicillin-Binding Proteins (PBPs) BetaLactamase Beta-Lactamase Tazobactam Tazobactam Tazobactam->BetaLactamase Inhibition EffluxPump AcrAB-TolC Efflux Pump Tazobactam->EffluxPump Piperacillin Piperacillin Piperacillin->PBP Inhibition (Cell Wall Synthesis) Piperacillin->BetaLactamase Hydrolysis (Inactivation) Piperacillin->EffluxPump Efflux Porin OmpK35/36 Porin Porin->Tazobactam Porin->Piperacillin EffluxPump->this compound Expulsion R1 1. Porin Mutation/Loss (Reduced Influx) R1->Porin R2 2. Efflux Pump Overexpression (Increased Efflux) R2->EffluxPump R3 3. Beta-Lactamase Hyperproduction/Mutation (Tazobactam Overwhelmed) R3->BetaLactamase

Caption: Overview of this compound action and resistance in K. pneumoniae.

ExperimentalWorkflow cluster_screening Initial Screening cluster_investigation Resistance Investigation cluster_overcoming Overcoming Resistance Isolate Clinical Isolate of K. pneumoniae AST Antimicrobial Susceptibility Testing (e.g., Broth Microdilution) Isolate->AST Resistant This compound Resistant Isolate AST->Resistant Identify Resistant Phenotype PCR PCR for Beta-Lactamase Genes (e.g., blaSHV, blaTEM, blaCTX-M, blaOXA, blaKPC) Resistant->PCR Sequencing Porin Gene Sequencing (ompK35, ompK36) Resistant->Sequencing qRT_PCR Efflux Pump Gene Expression (e.g., acrB) Resistant->qRT_PCR Combination Test Combination Therapies (e.g., with novel inhibitors or other antibiotics) PCR->Combination Guide Inhibitor Choice Sequencing->Combination Inform Strategy qRT_PCR->Combination Inform Strategy TimeKill Time-Kill Assay Combination->TimeKill Dosing Evaluate Optimized Dosing (e.g., Hollow-Fiber Model) Combination->Dosing Analysis Data Analysis and Interpretation TimeKill->Analysis Determine Synergy/ Bactericidal Activity Dosing->Analysis

Caption: Experimental workflow for investigating and overcoming resistance.

BetaLactamaseInhibition cluster_piperacillin Action of Piperacillin cluster_tazobactam Inhibition by Tazobactam Piperacillin Piperacillin BetaLactamase_P Beta-Lactamase Piperacillin->BetaLactamase_P Binding InactivePiperacillin Inactive Piperacillin BetaLactamase_P->InactivePiperacillin Hydrolysis Treatment Failure Treatment Failure InactivePiperacillin->Treatment Failure Tazobactam Tazobactam BetaLactamase_T Beta-Lactamase Tazobactam->BetaLactamase_T Binding InactiveComplex Inactive Covalent Complex BetaLactamase_T->InactiveComplex Irreversible Acylation ('Suicide Inhibition') Outcome Piperacillin is protected and can inhibit PBPs InactiveComplex->Outcome

Caption: Mechanism of beta-lactamase inhibition by tazobactam.

References

Technical Support Center: Piperacillin-Tazobactam Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways and stability issues of piperacillin-tazobactam.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for piperacillin (B28561) and tazobactam (B1681243)?

A1: The primary degradation pathway for both piperacillin and tazobactam is hydrolysis of the β-lactam ring.[1][2] For piperacillin, this results in the formation of piperacillin penicilloic acid.[3][4] Under certain conditions, particularly in acidic solutions, piperacillin can also form dimers, which have low solubility and can lead to the formation of particulate matter.[1][5] Tazobactam also undergoes hydrolysis of its β-lactam ring to form an inactive metabolite.[2][6]

Q2: What factors influence the stability of this compound solutions?

A2: The stability of this compound solutions is significantly affected by several factors:

  • pH: Piperacillin is most stable in solutions with a pH between 5.0 and 7.0.[7] It is unstable in acidic and alkaline conditions, which accelerates degradation.[8] The use of a citrate (B86180) buffer (pH 7.0) has been shown to significantly improve stability compared to unbuffered saline solutions.[9][10]

  • Temperature: Higher temperatures accelerate the degradation rate of this compound.[11] For short-term storage, refrigeration at 2-8°C is recommended.[11]

  • Diluent: The choice of diluent can impact stability. While commonly reconstituted in sterile water for injection or 0.9% sodium chloride, studies have shown that using a citrate-buffered saline can enhance stability.[9][10]

  • Light: While less critical than pH and temperature, exposure to light can contribute to degradation over extended periods.

Q3: Why has my this compound solution turned yellow?

A3: A slight yellowing of the solution upon reconstitution is normal and does not necessarily indicate significant degradation or loss of potency. However, a pronounced color change or the appearance of particulate matter could be indicative of degradation and the solution should not be used.[12][13]

Q4: What is the cause of particulate matter in my this compound solution?

A4: Particulate matter in this compound solutions can arise from the formation of piperacillin dimers, which have low solubility.[1][14] This process is often catalyzed by acidic pH and the presence of certain metal ions.[14] Ensuring the pH of the solution is within the optimal range and using appropriate diluents can help minimize particulate formation.

Troubleshooting Guides

Inconsistent Experimental Results

Problem: You are observing high variability in your experimental results (e.g., minimum inhibitory concentration (MIC) assays).

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Degradation of this compound Stock Solution Prepare fresh stock solutions for each experiment. Store stock solutions at 2-8°C for no longer than 48 hours. For longer-term storage, freezing at -20°C or -80°C is recommended, but stability should be validated.[8]
Incorrect pH of Media or Buffers Verify the pH of all experimental solutions. Ensure the final pH of the assay medium is between 6.0 and 7.0 for optimal piperacillin stability.[11]
Temperature Fluctuations Maintain consistent temperature control throughout the experiment. Avoid prolonged exposure of solutions to elevated temperatures.
HPLC Analysis Issues

Problem: You are encountering issues during the HPLC analysis of this compound, such as unexpected peaks, poor peak shape, or baseline drift.

Possible Causes & Solutions:

Problem Possible Cause Troubleshooting Step
Extra Peaks in Chromatogram Degradation products are present in the sample.Compare the chromatogram to a freshly prepared standard. Degradation peaks for piperacillin often appear at different retention times than the parent compound. Hydrolysis products like piperacillin penicilloic acid will have their own characteristic peaks.[15]
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH. Column degradation.Adjust the mobile phase pH to be within the optimal range for the column (typically pH 2.5-7.5 for C18 columns). Use a gradient elution or add a tailing-endcapping agent if necessary.[16] If the problem persists, the column may need to be replaced.
Baseline Drift or Noise Mobile phase not properly degassed. Contaminated mobile phase or column. Detector lamp aging.Degas the mobile phase thoroughly. Prepare fresh mobile phase and flush the system. If noise persists, the detector lamp may need replacement.[17]
Changes in Retention Time Change in mobile phase composition or flow rate. Column temperature fluctuation.Ensure the mobile phase composition is accurate and the pump is delivering a consistent flow rate. Use a column oven to maintain a constant temperature.[17]

Quantitative Data Summary

The stability of this compound is highly dependent on the storage conditions. The following tables summarize stability data from various studies.

Table 1: Stability of this compound in Different Diluents and at Various Temperatures

Concentration (mg/mL)DiluentTemperature (°C)Storage DurationPercent RemainingReference
40/50.9% NaCl20-2524 hours>95%[15]
40/50.9% NaCl25-3024 hours~90% (Piperacillin)[15]
120/150.9% NaCl2-87 days>90%[18]
25 and 900.3% Citrate Buffered Saline (pH 7.0)2-813 days>95%[9]
25 and 900.3% Citrate Buffered Saline (pH 7.0)3224 hours (after 13 days at 2-8°C)>95%[9]
33.3/4.175% Dextrose-203 months>90%[19]

Table 2: Forced Degradation of Piperacillin and Tazobactam

Stress ConditionDurationTemperature (°C)Percent Degradation (Piperacillin)Percent Degradation (Tazobactam)Reference
0.001M HCl20 minutesRoom TemperatureSignificant-[20]
0.001M NaOH5 minutesRoom TemperatureSignificant-[20]
0.02M HCl6 hours3055%2.1%[10]
0.02M NaOH< 1 hour30100%55% (after 3 min)[10]
0.9% H₂O₂12 minutes (Pip) / 90 minutes (Taz)Room TemperatureSignificantSignificant[20]

Experimental Protocols

Protocol 1: Preparation of this compound Solutions for Stability Testing
  • Reconstitution of Lyophilized Powder:

    • Aseptically reconstitute the this compound vial with a suitable diluent (e.g., Sterile Water for Injection, 0.9% Sodium Chloride, or 0.3% Citrate Buffered Saline pH 7.0).[9][20]

    • Gently swirl the vial to ensure complete dissolution of the powder. Avoid vigorous shaking to prevent foaming.

  • Dilution to Final Concentration:

    • Withdraw the required volume of the reconstituted solution and further dilute it with the chosen diluent to the desired final concentration for the experiment.

  • Storage:

    • Store the prepared solutions under the specified conditions for the stability study (e.g., protected from light at controlled temperatures).

Protocol 2: Stability-Indicating RP-HPLC Method for Piperacillin and Tazobactam

This protocol provides a general guideline. Method parameters may need to be optimized for your specific instrumentation and experimental needs.

  • Instrumentation and Chromatographic Conditions: [7][19][21][22][23]

    • HPLC System: An HPLC system with a UV detector.

    • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A mixture of a buffer (e.g., potassium dihydrogen orthophosphate buffer, pH 3.5) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A common starting point is a 60:40 (v/v) ratio of buffer to acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 226 nm or gradient detection (e.g., 218 nm for tazobactam and 254 nm for piperacillin).

    • Injection Volume: 20 µL.

    • Column Temperature: Ambient or controlled at 25°C.

  • Preparation of Standard Solutions:

    • Accurately weigh and dissolve piperacillin and tazobactam reference standards in the mobile phase to prepare individual stock solutions of known concentrations.

    • Prepare a series of working standard solutions by diluting the stock solutions with the mobile phase to create a calibration curve covering the expected concentration range of the samples.

  • Sample Preparation:

    • At each time point of the stability study, withdraw an aliquot of the test solution.

    • Dilute the sample with the mobile phase to a concentration that falls within the linear range of the calibration curve.

    • Filter the diluted sample through a 0.45 µm syringe filter before injection.

  • Analysis and Data Interpretation:

    • Inject the standard solutions to establish a calibration curve.

    • Inject the prepared samples.

    • Identify and quantify the piperacillin and tazobactam peaks based on their retention times and the calibration curve.

    • Monitor for the appearance of new peaks, which may indicate the formation of degradation products.

Visualizations

G Piperacillin Degradation Pathways Piperacillin Piperacillin Hydrolysis Hydrolysis (β-lactam ring opening) Piperacillin->Hydrolysis Dimerization Dimerization (Acidic conditions) Piperacillin->Dimerization Penicilloic_Acid Piperacillin Penicilloic Acid Hydrolysis->Penicilloic_Acid Piperacillin_Dimer Piperacillin Dimer (Low Solubility) Dimerization->Piperacillin_Dimer

Caption: Major degradation pathways of piperacillin.

G Tazobactam Degradation Pathway Tazobactam Tazobactam Hydrolysis Hydrolysis (β-lactam ring opening) Tazobactam->Hydrolysis Inactive_Metabolite Inactive Metabolite Hydrolysis->Inactive_Metabolite

Caption: Primary degradation pathway of tazobactam.

G HPLC Analysis Workflow for Stability Testing cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Reconstitute Reconstitute Drug Dilute_Sample Dilute Sample at Time Points Reconstitute->Dilute_Sample Prepare_Standards Prepare Standard Solutions Inject_Standards Inject Standards & Build Curve Prepare_Standards->Inject_Standards Filter Filter Samples (0.45 µm) Dilute_Sample->Filter Inject_Samples Inject Samples Filter->Inject_Samples Quantify Quantify Piperacillin & Tazobactam Inject_Standards->Quantify Inject_Samples->Quantify Assess_Degradation Assess Degradation Products Quantify->Assess_Degradation Determine_Stability Determine Stability Profile Assess_Degradation->Determine_Stability

Caption: Experimental workflow for HPLC stability testing.

References

Technical Support Center: Optimizing Piperacillin-Tazobactam Dosage in Renal Impairment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The information is designed to address specific issues encountered during the optimization of piperacillin-tazobactam dosage for patients with renal impairment.

Frequently Asked Questions (FAQs)

Q1: How is the standard dosage of this compound adjusted for patients with renal impairment?

A1: Dosage adjustments for this compound in patients with renal impairment are based on the patient's creatinine (B1669602) clearance (CrCl). The dose is reduced as renal function declines to prevent drug accumulation and potential toxicity. Adjustments vary depending on the indication, such as nosocomial pneumonia versus other types of infections.[1][2][3][4][5]

Q2: What are the recommended dosages for different levels of creatinine clearance?

A2: The recommended intravenous dosages for adult patients with renal impairment, infused over 30 minutes, are summarized in the table below.[1][2][3][4][5]

Creatinine Clearance (mL/min)Indication: Other than Nosocomial PneumoniaIndication: Nosocomial Pneumonia
> 403.375 g every 6 hours4.5 g every 6 hours
20 to 402.25 g every 6 hours3.375 g every 6 hours
< 202.25 g every 8 hours2.25 g every 6 hours

Q3: How does hemodialysis affect this compound dosing?

A3: Hemodialysis removes a significant portion of this compound from the body, with studies indicating 30-40% of the administered dose is removed.[1][4][6] Therefore, a supplemental dose is required after each hemodialysis session to maintain therapeutic drug levels.[1][2][4][6][7] The medication should be administered after dialysis to prevent its premature removal.[4][8]

Q4: What are the specific dosing recommendations for patients on hemodialysis?

A4: Dosing for patients on hemodialysis also depends on the indication for treatment.

IndicationDosagePost-Dialysis Supplemental Dose
Other than Nosocomial Pneumonia2.25 g every 12 hours0.75 g after each session
Nosocomial Pneumonia2.25 g every 8 hours0.75 g after each session

Q5: Are dosage adjustments needed for patients on continuous ambulatory peritoneal dialysis (CAPD)?

A5: For patients undergoing CAPD, a supplemental dose is not necessary.[1][7] The recommended dosage is 2.25 g every 12 hours for standard infections and 2.25 g every 8 hours for nosocomial pneumonia.[2][3]

Troubleshooting Guides

Issue 1: Suboptimal therapeutic effect despite adjusted dosing.

Possible Cause: The time-dependent killing nature of beta-lactam antibiotics like piperacillin (B28561) requires that the free drug concentration remains above the minimum inhibitory concentration (MIC) for a sufficient portion of the dosing interval.[3] Standard intermittent infusions might not achieve this, especially for less susceptible pathogens.

Troubleshooting Steps:

  • Consider Extended or Continuous Infusion: Prolonged infusions over 3 to 4 hours, or even continuous infusions, can optimize the pharmacokinetic/pharmacodynamic profile of this compound, potentially improving clinical outcomes, especially in critically ill patients.[3][9][10]

  • Therapeutic Drug Monitoring (TDM): If available, TDM can help individualize dosing to ensure therapeutic targets are met, particularly in complex cases like patients on continuous renal replacement therapy (CRRT).[6][11]

Issue 2: Patient on this compound develops neurotoxicity.

Possible Cause: Patients with renal impairment are at a higher risk of developing neurotoxicity, which can manifest as neuromuscular excitability or seizures, due to the accumulation of the drug.[12]

Troubleshooting Steps:

  • Confirm Appropriate Dosing: Double-check that the current dosage is appropriate for the patient's most recent creatinine clearance.

  • Therapeutic Drug Monitoring (TDM): Measure plasma concentrations of piperacillin. Concentrations above 157 mg/L are predictive of neurological adverse events.[6]

  • Dose Reduction or Discontinuation: If toxicity is suspected, reducing the dose or discontinuing the drug may be necessary.

Issue 3: Worsening renal function in a patient receiving this compound.

Possible Cause: this compound has been associated with nephrotoxicity, including an increased risk of acute kidney injury, especially at higher doses or when co-administered with other nephrotoxic agents like vancomycin.[4][13][14]

Troubleshooting Steps:

  • Review Concomitant Medications: Assess if the patient is receiving other nephrotoxic drugs.

  • Monitor Renal Function: Closely monitor serum creatinine and urine output.[14]

  • Dosage Adjustment: Ensure the this compound dose is adjusted based on the most current renal function.

  • Consider Alternative Antibiotics: If renal function continues to decline, switching to a different antibiotic with a lower risk of nephrotoxicity may be warranted.

Experimental Protocols

Protocol 1: Pharmacokinetic Analysis of this compound in Patients with Renal Impairment

Objective: To determine the pharmacokinetic parameters of piperacillin and tazobactam (B1681243) in subjects with varying degrees of renal function.

Methodology:

  • Subject Recruitment: Enroll subjects with different levels of renal function, categorized by their creatinine clearance (e.g., >40 mL/min, 20-40 mL/min, <20 mL/min), as well as subjects on hemodialysis or CAPD.

  • Drug Administration: Administer a single intravenous dose of this compound (e.g., 3.375 g) over 30 minutes.

  • Sample Collection:

    • Plasma: Collect blood samples at predefined time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-infusion).

    • Urine: Collect urine for 24 hours post-dose to measure renal clearance.

    • Dialysate: For patients on dialysis, collect dialysate samples throughout the dialysis session.[15]

  • Sample Analysis: Determine the concentrations of piperacillin and tazobactam in plasma, urine, and dialysate using a validated high-performance liquid chromatography (HPLC) method.[15]

  • Pharmacokinetic Analysis: Use non-compartmental methods to calculate key pharmacokinetic parameters, including total body clearance, area under the curve (AUC), and terminal elimination half-life.[15] Correlate these parameters with the subjects' creatinine clearance.

Protocol 2: Therapeutic Drug Monitoring (TDM) in Patients on Continuous Renal Replacement Therapy (CRRT)

Objective: To optimize this compound dosing in critically ill patients undergoing CRRT through TDM.

Methodology:

  • Patient Population: Critically ill patients with acute kidney injury requiring CRRT and receiving this compound.

  • Sample Collection:

    • Collect paired blood and dialysate effluent samples.[16][17] Samples can be taken immediately before a dose (trough) and at a specified time after the infusion is complete (peak).[17]

  • Sample Analysis:

    • Measure total and free drug concentrations in the plasma.

    • Measure drug concentrations in the dialysate effluent.[16][17] Studies have shown a strong correlation between dialysate drug levels and free plasma drug levels.[16][18]

  • Dose Adjustment:

    • Based on the measured concentrations and the target MIC for the suspected or confirmed pathogen, adjust the this compound dose to achieve the desired pharmacodynamic target (e.g., free drug concentration maintained above the MIC for a specific percentage of the dosing interval).

Visualizations

Dosing_Adjustment_Workflow start Patient requires This compound assess_renal Assess Renal Function (Calculate Creatinine Clearance) start->assess_renal crcl_gt_40 CrCl > 40 mL/min assess_renal->crcl_gt_40 crcl_20_40 CrCl 20-40 mL/min assess_renal->crcl_20_40 crcl_lt_20 CrCl < 20 mL/min assess_renal->crcl_lt_20 hemodialysis Patient on Hemodialysis? assess_renal->hemodialysis capd Patient on CAPD? assess_renal->capd dose_normal Standard Dosing crcl_gt_40->dose_normal Yes dose_moderate Reduced Dose (e.g., 2.25g q6h for non-pneumonia) crcl_20_40->dose_moderate Yes dose_severe Further Reduced Dose (e.g., 2.25g q8h for non-pneumonia) crcl_lt_20->dose_severe Yes dose_hd Specific HD Dosing + Post-Dialysis Supplement hemodialysis->dose_hd Yes dose_capd Specific CAPD Dosing capd->dose_capd Yes

Caption: Dosing adjustment workflow based on renal function.

Troubleshooting_Workflow start Clinical Issue Encountered suboptimal_effect Suboptimal Therapeutic Effect start->suboptimal_effect neurotoxicity Suspected Neurotoxicity start->neurotoxicity worsening_renal Worsening Renal Function start->worsening_renal action_extended_infusion Consider Extended/Continuous Infusion suboptimal_effect->action_extended_infusion Yes action_tdm Therapeutic Drug Monitoring (TDM) suboptimal_effect->action_tdm Yes neurotoxicity->action_tdm Yes action_check_dose Confirm Appropriate Dosing neurotoxicity->action_check_dose Yes action_review_meds Review Concomitant Medications worsening_renal->action_review_meds Yes action_monitor_renal Monitor Renal Function Closely worsening_renal->action_monitor_renal Yes action_reduce_dose Reduce Dose or Discontinue action_tdm->action_reduce_dose action_alternative_abx Consider Alternative Antibiotic action_monitor_renal->action_alternative_abx

Caption: Troubleshooting workflow for common clinical issues.

References

Technical Support Center: Piperacillin-Tazobactam Susceptibility Testing for Enterobacterales

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during piperacillin-tazobactam susceptibility testing of Enterobacterales.

Frequently Asked Questions (FAQs)

Q1: Why are there different clinical breakpoints for this compound for Enterobacterales from different organizations (e.g., CLSI and EUCAST)?

A1: The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) are two major international bodies that establish clinical breakpoints for antimicrobial susceptibility testing.[1][2] Differences in their recommended breakpoints for this compound stem from variations in their methodologies for breakpoint setting, including the pharmacokinetic/pharmacodynamic (PK/PD) models used, and the clinical data considered.[2][3] In 2022, CLSI revised its this compound breakpoints for Enterobacterales to ≤8/4 µg/mL for susceptible, 16/4 µg/mL for susceptible dose-dependent (SDD), and ≥32/4 µg/mL for resistant.[1][3][4][5] These changes were prompted by evidence suggesting that the historical breakpoints did not adequately predict treatment outcomes.[3][4][5][6] It is crucial for laboratories to specify which set of breakpoints they are using when reporting results.

Q2: We are seeing discrepant results between our automated susceptibility testing system and our reference method (broth microdilution). What could be the cause?

A2: Discrepancies between automated systems (like Vitek, MicroScan, and Phoenix) and reference broth microdilution for this compound are a known issue.[4][6] Several factors can contribute to this:

  • Breakpoint Application: The U.S. Food and Drug Administration (FDA) has not yet adopted the revised 2022 CLSI breakpoints.[4][5][6] Therefore, automated systems with FDA clearance may be using older breakpoints, leading to categorical disagreement with a reference method using the updated breakpoints.

  • System Performance: Studies have shown variable performance among different automated systems, with some demonstrating higher rates of very major errors (VMEs) and lower categorical agreement (CA) compared to reference methods.[4][6]

  • Inoculum Variability: Even minor variations in the inoculum preparation between the automated system and the reference method can impact MIC results.[5][7]

  • Resistance Mechanisms: The presence of certain resistance mechanisms, like OXA-1 β-lactamase, can result in MICs that are close to the breakpoint, making accurate categorization challenging for any method.[1][8][9]

Q3: What is the "inoculum effect" and how does it affect this compound susceptibility testing?

A3: The inoculum effect is a laboratory phenomenon where the minimal inhibitory concentration (MIC) of an antibiotic increases when a higher concentration of bacteria is used in the test.[10][11][12] This effect is particularly pronounced for this compound when testing ESBL-producing Enterobacterales.[10][12] A standard inoculum is typically around 5 x 10^5 CFU/mL, but in some infections, the bacterial load can be much higher.[10] The concern is that an isolate appearing susceptible at a standard inoculum might be resistant at the higher bacterial densities found in a patient, potentially leading to treatment failure.[11]

Q4: What is heteroresistance and how can it be detected?

A4: Heteroresistance is a phenomenon where a small subpopulation of resistant bacteria exists within a larger, susceptible population.[13][14][15] Standard susceptibility testing methods, which assess the overall population, may not detect this resistant subpopulation, leading to a susceptible result.[13][14] This can be a cause of antibiotic treatment failure.[13] Heteroresistance to this compound in Enterobacterales has been reported.[14][15] It can sometimes be observed as colonies growing within the inhibition zone of a disk diffusion or Etest.[14][15] Population analysis profiling (PAP) is a laboratory method used to quantify these resistant subpopulations.[14]

Q5: Does the concentration of tazobactam (B1681243) in the test matter?

A5: Yes, the concentration of tazobactam can influence the piperacillin (B28561) MIC. In standard in vitro testing, a fixed concentration of tazobactam (usually 4 µg/mL) is used.[16][17] However, the effectiveness of this fixed concentration can be diminished in the presence of high levels of β-lactamase expression or certain types of β-lactamases.[18] Studies have shown that increasing the tazobactam concentration can reduce the piperacillin MIC for some ESBL-producing isolates, suggesting that the standard concentration may not be sufficient in all cases.[19]

Troubleshooting Guides

Issue 1: Unexpected this compound Resistant Results for an Isolate Susceptible to Third-Generation Cephalosporins
Possible Cause Troubleshooting Steps
Hyperproduction of β-lactamases (e.g., TEM-1, SHV-1) 1. Confirm the phenotype with an alternative testing method (e.g., broth microdilution if initial result was from an automated system). 2. Consider molecular testing to detect genes associated with hyperproduction, such as promoter mutations or increased gene copy number.[20][21][22]
Presence of OXA-1 β-lactamase 1. OXA-1 is a narrow-spectrum β-lactamase that is poorly inhibited by tazobactam.[23] 2. Molecular detection of the blaOXA-1 gene is the most definitive method for identification.[9]
Inhibitor-Resistant TEMs (IRTs) 1. These are variants of TEM β-lactamases that are resistant to inhibition by tazobactam. 2. Sequencing of the blaTEM gene can identify mutations associated with the IRT phenotype.[22]
Issue 2: Discrepancies in this compound Results Between Disk Diffusion and Broth Microdilution
Possible Cause Troubleshooting Steps
Different Disk Potencies 1. Verify the potency of the this compound disks being used. CLSI recommends 100/10 µg disks, while EUCAST uses 30/6 µg disks.[1] Using the incorrect disk for the interpretive criteria being applied will lead to errors.
Inherent Method Variability 1. this compound susceptibility testing is known to have high variability, even with the reference broth microdilution method.[1] 2. Repeat the test, ensuring strict adherence to standardized procedures for inoculum preparation, incubation time, and reading of results.
Isolates with MICs near the Breakpoint 1. Isolates with MICs close to the clinical breakpoint are more likely to show categorical discrepancies between methods due to the inherent +/- one dilution variability of MIC testing.[16] 2. Consider reporting the MIC value along with the categorical interpretation to provide more information to the clinician.

Data Summary Tables

Table 1: Comparison of CLSI and EUCAST this compound Breakpoints for Enterobacterales

OrganizationSusceptible (S)Intermediate (I) / Susceptible Dose-Dependent (SDD)Resistant (R)
CLSI (2022) ≤ 8/4 µg/mL16/4 µg/mL (SDD)≥ 32/4 µg/mL
EUCAST (v12.0) ≤ 8/4 mg/L-> 8/4 mg/L

Data sourced from CLSI and EUCAST documents.[3][23]

Table 2: Performance of Commercial Automated Systems for this compound Susceptibility Testing of Enterobacterales (Using updated CLSI Breakpoints)

Automated SystemNumber of Isolates TestedCategorical Agreement (CA)Very Major Errors (VME)Major Errors (ME)
Phoenix 16784.4%4.2%1.8%
MicroScan 5580.0%36.4%4.8%
Vitek2 6295.2%6.3%0.0%

Data from a 2023 study by Manuel et al. comparing automated systems to reference broth microdilution.[4][6] Note: Performance can vary between studies and laboratories.

Experimental Protocols

Broth Microdilution (BMD) for this compound MIC Determination

This protocol is based on CLSI M07 guidelines.

  • Prepare Materials:

    • Cation-adjusted Mueller-Hinton broth (CAMHB).

    • Piperacillin and tazobactam analytical powders.

    • 96-well microtiter plates.

    • Bacterial inoculum standardized to 0.5 McFarland.

    • Quality control strains (e.g., E. coli ATCC 25922, E. coli ATCC 35218).[4][5]

  • Prepare Antibiotic Stock Solutions:

    • Prepare stock solutions of piperacillin and tazobactam in a suitable solvent.

    • Create serial two-fold dilutions of piperacillin in CAMHB, maintaining a constant concentration of 4 µg/mL of tazobactam in each well.[4][5] The final piperacillin concentrations should typically range from 0.25/4 to 128/4 µg/mL.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture on non-selective agar, select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL.

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Dispense the diluted antibiotic solutions into the wells of the 96-well plate.

    • Add the prepared bacterial inoculum to each well. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of piperacillin (in the presence of 4 µg/mL tazobactam) that completely inhibits visible bacterial growth.

    • Interpret the MIC result according to the latest CLSI or EUCAST breakpoints.

Visualizations

G cluster_input Input cluster_testing Susceptibility Testing cluster_result Result Interpretation cluster_action Action Isolate Enterobacterales Isolate AST Automated System (e.g., Vitek) Isolate->AST BMD Reference Method (BMD) Isolate->BMD Concordant Concordant Results AST->Concordant Discordant Discordant Results AST->Discordant BMD->Concordant BMD->Discordant Report Report Result Concordant->Report Troubleshoot Troubleshoot (see guide) Discordant->Troubleshoot

Caption: Workflow for handling discrepant susceptibility results.

G Piperacillin Piperacillin PBP Penicillin-Binding Protein (PBP) Piperacillin->PBP binds & inhibits Tazobactam Tazobactam BetaLactamase β-lactamase (e.g., TEM, SHV, OXA-1) Tazobactam->BetaLactamase inhibits BetaLactamase->Piperacillin hydrolyzes CellWall Cell Wall Synthesis PBP->CellWall required for Hydrolysis Piperacillin Hydrolysis

Caption: Mechanism of action and resistance for this compound.

G Start Discrepant P/T Result Observed CheckBreakpoints Are correct breakpoints (CLSI/EUCAST) being used for the method? Start->CheckBreakpoints CheckQC Were QC organisms in range? CheckBreakpoints->CheckQC Yes End Consult with infectious diseases specialist/pharmacist CheckBreakpoints->End No, correct and re-interpret CheckInoculum Was inoculum preparation standardized for both methods? CheckQC->CheckInoculum Yes CheckQC->End No, investigate QC failure RepeatTest Repeat testing with strict adherence to protocol CheckInoculum->RepeatTest Yes CheckInoculum->RepeatTest No, standardize and repeat ConsiderMechanism Consider underlying resistance mechanism (e.g., OXA-1, hyperproduction) RepeatTest->ConsiderMechanism Still discrepant RepeatTest->End Resolved MolecularTest Consider molecular testing for resistance genes ConsiderMechanism->MolecularTest MolecularTest->End

Caption: Logical troubleshooting pathway for discrepant results.

References

Technical Support Center: Tazobactam's Impact on Multidrug Resistance Selection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of tazobactam (B1681243) on the selection for multidrug resistance.

Frequently Asked Questions (FAQs)

Q1: We are observing piperacillin-tazobactam (TZP) resistance in our E. coli isolates, but they remain susceptible to third-generation cephalosporins. What are the likely mechanisms?

A1: This paradoxical phenotype (TZP-R/3GC-S) is an emerging issue. The primary mechanisms do not typically involve ESBLs that would also confer cephalosporin (B10832234) resistance. Instead, look for:

  • Hyperproduction of β-lactamases: This is the most common cause.[1][2][3] Organisms may overcome the fixed concentration of tazobactam by simply producing an overwhelming amount of β-lactamase, such as TEM-1, SHV-1, or OXA-1.[1][2][3] This can be due to an increased gene copy number, often mediated by insertion sequences or plasmids, or the presence of stronger promoters.[2][3][4]

  • Inhibitor-Resistant TEMs (IRTs): Some variants of TEM β-lactamase are resistant to inhibition by tazobactam.[5][6]

  • Novel CTX-M Variants: A specific variant, CTX-M-255, has been identified that confers resistance to penicillin/β-lactamase inhibitor combinations while the organism remains susceptible to cephalosporins.[5][6]

Q2: Our experiments show that exposure to tazobactam alone is selecting for resistant mutants. What pathways are likely affected?

A2: This is a key finding. Tazobactam itself exerts a selective pressure, distinct from piperacillin (B28561).[7][8][9] The most significant observation is the selection for mutants with upregulated multidrug efflux pumps .[7][8][9]

  • Efflux Pump Upregulation: Tazobactam exposure selects for mutations in genes that regulate efflux pumps, such as acrR, marR, and soxR.[7][9] This leads to increased expression of pumps like AcrAB-TolC, which can expel a wide range of antimicrobial agents, leading to a multidrug-resistant (MDR) phenotype.[7][10][11]

  • Membrane Permeability Changes: Mutations affecting membrane integrity and permeability, such as in the outer membrane porin gene ompC, can also be selected by tazobactam.[7][12]

Q3: We are designing an experiment to investigate tazobactam's selective pressure. What is a suitable high-throughput method to identify affected genes?

A3: A powerful technique for this purpose is Transposon Directed Insertion-site Sequencing (TraDIS-Xpress) .[7][8][9] This method involves creating a massive library of mutants, each with a single transposon insertion. By exposing this library to tazobactam and then sequencing to determine the frequency of each insertion, you can identify which gene disruptions are beneficial or detrimental for survival. Genes essential for survival in the presence of tazobactam will show a depletion of transposon insertions.[7][8][9]

Q4: In our mutant selection plates with tazobactam, we are getting inconsistent Minimum Inhibitory Concentration (MIC) results. What could be the cause?

A4: Variability in antimicrobial susceptibility testing (AST) for this compound is a known issue.[13][14]

  • Method Dependence: Different AST methods (broth microdilution, disc diffusion, gradient strips) can yield different results, particularly for isolates with MICs close to the clinical breakpoint.[13][14] Disc diffusion, for instance, has a tendency to overestimate resistance.[13]

  • Enzyme Levels: For resistance mediated by β-lactamase hyperproduction, subtle variations in inoculum size or growth phase can alter enzyme concentration, leading to fluctuating MICs.

  • Efflux Induction: If resistance is mediated by efflux, the level of pump expression might vary depending on the specific media and conditions used for the test.

Troubleshooting Guides

Problem: Difficulty isolating tazobactam-resistant mutants.

  • Issue: Tazobactam concentrations may be too high, preventing the emergence of initial low-level resistance.

  • Solution: Use a gradient plating method or serial passage in liquid culture with sub-inhibitory concentrations of tazobactam. This allows for the gradual selection and evolution of resistant mutants.[9]

  • Issue: The specific bacterial strain may lack the necessary genetic plasticity.

  • Solution: Attempt the experiment in different genetic backgrounds or clinical isolates. Strains like E. coli and K. pneumoniae have been shown to readily develop tazobactam-selected efflux mutants.[7][9]

Problem: Whole-genome sequencing of a tazobactam-selected mutant does not reveal mutations in known efflux regulators.

  • Issue: The resistance mechanism may not be related to efflux.

  • Solution: Examine other potential targets. Research has identified the shikimate kinase gene, aroK, as a potential target for tazobactam.[7][9] Mutations in this gene were found in E. coli after exposure to this compound.[9] Also, check for mutations related to membrane permeability, such as porin loss.[7]

  • Issue: The mutation could be in a less-characterized global regulator.

  • Solution: Perform RNA-sequencing (RNA-Seq) to compare the transcriptome of the mutant and wild-type strains. This can reveal upregulation of efflux pump genes even if the direct regulator is not mutated, potentially indicating an indirect regulatory effect.

Quantitative Data Summary

Table 1: Mechanisms of this compound (TZP) Resistance in TZP-R/3GC-S E. coli

Resistance MechanismPrevalence in Studied IsolatesReference
β-lactamase Hyperproduction (blaTEM-1 or blaSHV-1)62% (18/29 isolates)[5][6]
Production of blaOXA-124% (7/29 isolates)[5][6]
Inhibitor-Resistant TEM (IRT) β-lactamases10% (3/29 isolates)[5][6]
Production of blaCTX-M-2553% (1/29 isolate)[5][6]

Table 2: Impact of Tazobactam on Efflux Gene Regulation in E. coli (TraDIS-Xpress Data)

GeneFunctionLog2-Fold Change in Insertions (Tazobactam vs. Control)Reference
acrRNegative regulator of AcrAB efflux pump11.8[11]
aroKShikimate kinase10.6[15]

Key Experimental Protocols

Transposon Directed Insertion-site Sequencing (TraDIS-Xpress)

This protocol is adapted from methodologies used to determine genes affecting survival in the presence of tazobactam.[7][8][9]

  • Library Generation: Create a high-density transposon insertion library in the bacterial strain of interest (e.g., E. coli BW25113) using a mariner-based transposon.

  • Experimental Culture: Grow the mutant library in a defined liquid medium (e.g., LB broth) in replicate cultures.

  • Drug Exposure: Supplement the cultures with a sub-inhibitory concentration of the test compound (e.g., tazobactam at 16 mg/L, piperacillin at 2 mg/L, or a combination). Include a drug-free control.

  • Growth and Harvesting: Incubate the cultures until they reach a specific optical density (e.g., OD600 of 0.6). Harvest the cells by centrifugation.

  • Genomic DNA Extraction: Extract high-quality genomic DNA from the harvested cells of each condition.

  • Sequencing Preparation: Shear the DNA and ligate specific sequencing adapters. Use PCR to amplify fragments containing the transposon-genomic DNA junction.

  • Sequencing: Perform high-throughput sequencing (e.g., on an Illumina platform) to generate millions of reads.

  • Data Analysis: Map the sequencing reads to the reference genome to identify the precise location of each transposon insertion. Normalize the insertion counts for each gene against the total number of reads. Compare the insertion counts in the drug-treated samples to the control sample to calculate the log2-fold change for each gene. A significant decrease in insertions in a gene suggests it is important for survival under that condition.

Antimicrobial Susceptibility Testing (AST) by Broth Microdilution

This protocol follows EUCAST/CLSI standards for determining Minimum Inhibitory Concentrations (MICs).[6][16]

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard in a saline solution. Dilute this suspension to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

  • Antibiotic Preparation: Prepare serial two-fold dilutions of the antimicrobial agent (e.g., piperacillin) in cation-adjusted Mueller-Hinton Broth (CAMHB). For this compound testing, maintain a fixed concentration of tazobactam (e.g., 4 mg/L) in all wells.[6]

  • Plate Inoculation: Dispense the prepared bacterial inoculum into the wells of a 96-well microtiter plate, each containing the antibiotic dilutions. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Visualizations

Tazobactam_Selection_Pathway cluster_exposure Exposure cluster_pressure Selective Pressure cluster_mutations Genetic Alterations cluster_phenotype Resulting Phenotype Tazobactam Tazobactam Exposure Pressure Cellular Stress & Selective Pressure Tazobactam->Pressure Efflux Mutations in Efflux Regulators (e.g., acrR, marR) Pressure->Efflux Permeability Mutations in Porin Genes (e.g., ompC) Pressure->Permeability MDR Increased Efflux & Reduced Permeability Efflux->MDR Permeability->MDR Resistance Multidrug Resistance (MDR) MDR->Resistance

Caption: Logical workflow of tazobactam selecting for multidrug resistance.

Experimental_Workflow Start Start: Bacterial Strain Exposure 1. Expose to Tazobactam (Liquid Culture or Agar Plates) Start->Exposure Isolation 2. Isolate Resistant Mutants Exposure->Isolation AST 3. Phenotypic Analysis (Confirm MIC) Isolation->AST WGS 4. Genotypic Analysis (Whole Genome Sequencing) Isolation->WGS Analysis 5. Identify Mutations (e.g., acrR, ompC, aroK) AST->Analysis WGS->Analysis End End: Characterized Mechanism Analysis->End

Caption: Experimental workflow for investigating tazobactam's selective pressure.

Efflux_Regulation Tazobactam Tazobactam MarR marR Tazobactam->MarR selects for mutation MarA marA MarR->MarA represses AcrAB acrAB genes MarA->AcrAB activates Pump AcrAB-TolC Efflux Pump AcrAB->Pump expresses Pump->Tazobactam expels

Caption: Simplified signaling pathway for AcrAB efflux pump regulation.

References

Technical Support Center: Optimizing Piperacillin-Tazobactam Dosing Through Therapeutic Drug Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for implementing therapeutic drug monitoring (TDM) to improve piperacillin-tazobactam target attainment.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for conducting therapeutic drug monitoring (TDM) for this compound?

A1: this compound is a widely used beta-lactam/beta-lactamase inhibitor combination antibiotic. However, significant pharmacokinetic variability has been observed in critically ill patients, those with renal insufficiency, and individuals with morbid obesity.[1] This variability can lead to suboptimal drug exposure, potentially resulting in treatment failure and the development of antibiotic resistance.[2] TDM allows for the personalization of dosing regimens to ensure that individual patients achieve the desired pharmacokinetic/pharmacodynamic (PK/PD) targets, thereby optimizing therapeutic efficacy.[1][2]

Q2: What are the primary pharmacokinetic/pharmacodynamic (PK/PD) targets for this compound?

A2: The bactericidal activity of piperacillin (B28561) is time-dependent. The most commonly accepted PK/PD target is the percentage of the dosing interval during which the free (unbound) drug concentration remains above the minimum inhibitory concentration (MIC) of the infecting pathogen (%fT > MIC). For many infections, a target of 40-50% fT > MIC is considered adequate.[1] However, in critically ill patients, more aggressive targets, such as 100% fT > MIC or even 100% fT > 4xMIC, are often recommended to improve clinical outcomes.[1]

Q3: When should this compound concentrations be measured for TDM?

A3: For intermittent infusions, both peak and trough concentrations can be informative. However, trough concentrations (samples taken just before the next dose) are most commonly used to ensure that the drug concentration remains above the MIC throughout the dosing interval. For continuous infusions, a steady-state concentration can be measured at any time after the infusion has been running for a sufficient period (typically after 24 hours).

Q4: How does renal function impact this compound concentrations and dosing?

A4: Piperacillin and tazobactam (B1681243) are primarily eliminated by the kidneys.[3] Therefore, renal function, often estimated by creatinine (B1669602) clearance (CrCl), has a substantial impact on drug clearance.[4] Patients with impaired renal function will have reduced drug clearance, leading to higher drug concentrations and a longer half-life, necessitating dose reduction. Conversely, patients with augmented renal clearance (ARC) may have increased drug clearance, leading to sub-therapeutic concentrations, and may require higher or more frequent doses.

Q5: What is the clinical evidence supporting TDM-guided dosing of this compound?

A5: Several studies have investigated the role of TDM in optimizing this compound therapy. While some larger randomized controlled trials have not shown a statistically significant improvement in primary outcomes like sepsis-related organ dysfunction, they have noted trends towards lower mortality and higher rates of clinical and microbiological cure in the TDM-guided groups.[2] Observational studies and those in specific patient populations, such as critically ill patients with sepsis, suggest that achieving target drug exposures is associated with better outcomes.

Troubleshooting Guide

Issue 1: Sub-therapeutic Piperacillin Concentrations

  • Question: My patient's piperacillin trough concentration is below the target despite standard dosing. What are the potential causes and how can I troubleshoot this?

  • Answer:

    • Augmented Renal Clearance (ARC): The patient may have a creatinine clearance significantly higher than normal, leading to rapid elimination of the drug. Consider calculating the patient's estimated creatinine clearance. If ARC is suspected, increasing the dose, extending the infusion time, or administering the drug as a continuous infusion may be necessary.[5]

    • Inaccurate Dosing or Administration: Verify the prescribed dose, the frequency of administration, and the duration of the infusion. Errors in administration can lead to lower than expected drug levels.

    • Drug Instability: Piperacillin and tazobactam can be unstable in plasma samples if not handled correctly. Ensure that blood samples are processed promptly and stored frozen if not analyzed immediately.[6] Delays in processing can lead to falsely low measured concentrations.

    • Drug Interaction: While less common for piperacillin, review the patient's co-medications for any potential interactions that might enhance its clearance.

Issue 2: Supra-therapeutic or Potentially Toxic Piperacillin Concentrations

  • Question: The measured piperacillin concentration is unexpectedly high. What are the potential reasons and what should be done?

  • Answer:

    • Renal Impairment: The most common cause of high piperacillin concentrations is reduced renal function. Assess the patient's current renal function and consider if a dose adjustment is needed.[4]

    • Incorrect Sampling Time: Ensure the blood sample was drawn at the correct time (i.e., a true trough level just before the next dose). A sample drawn too early after an infusion will reflect a higher concentration.

    • Dosing Error: Double-check the administered dose and frequency to rule out a medication error.

    • De-escalation of Therapy: If the patient's clinical condition has improved and renal function is stable, the high concentration may indicate that a lower dose is now appropriate.

Issue 3: Discrepancy Between Piperacillin and Tazobactam Concentrations

  • Question: I am measuring both piperacillin and tazobactam. The ratio of the two drugs in my sample is not the expected 8:1. Why might this be?

  • Answer:

    • Differential Stability: Piperacillin and tazobactam may have different stability profiles under certain storage conditions. Ensure proper sample handling and storage to minimize degradation of either component.[6]

    • Analytical variability: While their pharmacokinetics are generally similar, some analytical methods might have different precision for each compound. Review the validation data for your assay.

    • Patient-specific factors: Although less well-documented, there could be minor patient-specific differences in the distribution or elimination of piperacillin versus tazobactam. However, a strong linear relationship between their concentrations is generally expected.[6]

Quantitative Data Summary

Table 1: Pharmacokinetic/Pharmacodynamic Targets for Piperacillin

Clinical ScenarioRecommended PK/PD TargetReference
General Infections40-50% fT > MIC[1]
Critically Ill Patients100% fT > MIC[4]
Severe Sepsis / Septic Shock100% fT > 4xMIC[1]

Table 2: Influence of Renal Function on Piperacillin Target Attainment (Continuous Infusion)

Creatinine Clearance (CrCl)Breakpoint MIC with ≥90% Target Attainment (100% fT > 4xMIC) for 12g/day Continuous InfusionReference
<60 mL/min8 mg/L[4]
60-119 mL/min4 mg/L[4]
≥120 mL/min2 mg/L[4]

Experimental Protocols

Protocol 1: Sample Collection and Handling for this compound TDM

  • Sample Timing:

    • Intermittent Infusion: Collect a trough blood sample immediately (within 30 minutes) before the next scheduled dose.

    • Continuous Infusion: Collect a blood sample at any time after steady state has been reached (typically >24 hours after initiation of the infusion).

  • Blood Collection:

    • Draw 3-5 mL of blood into a tube containing a suitable anticoagulant (e.g., EDTA or heparin).

    • Gently invert the tube several times to ensure proper mixing with the anticoagulant.

  • Plasma Separation:

    • Centrifuge the blood sample at 2000-3000 x g for 10-15 minutes at 4°C within one hour of collection.

    • Carefully aspirate the supernatant (plasma) into a clean, labeled polypropylene (B1209903) tube.

  • Sample Storage:

    • If the analysis is to be performed immediately, the plasma can be stored at 4°C.

    • For delayed analysis, the plasma sample should be frozen at -20°C or -80°C as soon as possible after separation.[6] Piperacillin and tazobactam have shown instability at refrigerated temperatures over 24 hours, especially at lower concentrations.[6]

Protocol 2: Quantification of Piperacillin and Tazobactam in Plasma by High-Performance Liquid Chromatography (HPLC)

This is a generalized protocol based on common practices. Specific parameters may need to be optimized for individual laboratory setups.[7][8][9][10][11]

  • Instrumentation:

    • HPLC system with a UV detector.[7][8]

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8][10]

  • Reagents:

  • Mobile Phase Preparation (Example):

    • Prepare a buffer solution (e.g., potassium dihydrogen orthophosphate, pH adjusted to 3.5).[9]

    • Mix the buffer with an organic solvent like acetonitrile or methanol in a specific ratio (e.g., 60:40 v/v).[9] The exact ratio may vary and should be optimized.

    • Degas the mobile phase before use.

  • Standard and Sample Preparation:

    • Stock Solutions: Accurately weigh and dissolve piperacillin and tazobactam reference standards in a suitable solvent (e.g., water or methanol) to prepare individual stock solutions of known concentrations.[7][8]

    • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solutions with the mobile phase to cover the expected concentration range in clinical samples.[10]

    • Sample Preparation:

      • Thaw patient plasma samples, if frozen.

      • Perform a protein precipitation step by adding a precipitating agent (e.g., acetonitrile or methanol) to the plasma sample (e.g., in a 2:1 or 3:1 ratio).

      • Vortex the mixture vigorously.

      • Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

      • Transfer the supernatant to a clean tube or HPLC vial.

      • Filter the supernatant through a 0.22 or 0.45 µm syringe filter before injection.[7]

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min.[9]

    • Injection Volume: 20 µL.[9]

    • Column Temperature: Ambient or controlled (e.g., 25°C).[9]

    • UV Detection Wavelength: 215-230 nm.[8][9] 226 nm has been reported to be effective.[9]

    • Run Time: Sufficient to allow for the elution of both tazobactam and piperacillin (typically 10-15 minutes).[7]

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentrations of piperacillin and tazobactam in the patient samples by interpolating their peak areas from the calibration curve.

Visualizations

Piperacillin_Tazobactam_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Patient Patient on Piperacillin- Tazobactam SampleCollection Blood Sample Collection (Trough or Steady State) Patient->SampleCollection Centrifugation Centrifugation to Separate Plasma SampleCollection->Centrifugation Storage Plasma Storage (Freeze if delayed) Centrifugation->Storage SamplePrep Sample Preparation (Protein Precipitation) Storage->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC Quantification Quantification using Calibration Curve HPLC->Quantification Concentration Drug Concentration Result Quantification->Concentration Interpretation Interpretation based on PK/PD Target & MIC Concentration->Interpretation DoseAdjustment Dose Adjustment Recommendation Interpretation->DoseAdjustment ClinicalOutcome Improved Clinical Outcome DoseAdjustment->ClinicalOutcome

Caption: Experimental workflow for this compound TDM.

Mechanism_of_Action cluster_bacteria Bacterial Cell cluster_drugs Antibiotics PBP Penicillin-Binding Proteins (PBPs) CellWall Cell Wall Synthesis (Peptidoglycan cross-linking) PBP->CellWall Catalyzes Inhibition Inhibition of Cell Wall Synthesis PBP->Inhibition CellWall->Inhibition BetaLactamase Beta-Lactamase Enzyme Piperacillin Piperacillin BetaLactamase->Piperacillin Hydrolyzes Protection Piperacillin Protected BetaLactamase->Protection Piperacillin->PBP Inhibits Inactivation Piperacillin Inactivation Piperacillin->Inactivation Tazobactam Tazobactam Tazobactam->BetaLactamase Inhibits Lysis Bacterial Cell Lysis Inhibition->Lysis

Caption: Mechanism of action of piperacillin and tazobactam.

Dose_Optimization_Logic start Measure Piperacillin Concentration (Cpss or Trough) condition Is Concentration at PK/PD Target? start->condition subtherapeutic Sub-therapeutic condition->subtherapeutic No (Too Low) therapeutic Therapeutic condition->therapeutic Yes supratherapeutic Supra-therapeutic condition->supratherapeutic No (Too High) action_increase Increase Dose or Extend Infusion subtherapeutic->action_increase action_maintain Maintain Current Dose therapeutic->action_maintain action_decrease Decrease Dose or Extend Interval supratherapeutic->action_decrease end Re-measure at New Steady State action_increase->end action_maintain->end action_decrease->end

Caption: Logical workflow for TDM-based dose optimization.

References

Technical Support Center: Instability of Piperacillin-Tazobactam in Infusion Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for piperacillin-tazobactam stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common stability issues encountered during experimental work.

Troubleshooting Guides

This section addresses specific problems that may arise during the preparation and handling of this compound infusion solutions.

Issue 1: Precipitation or Cloudiness Observed in the Infusion Solution

Question: I've prepared a this compound solution, and I'm observing precipitation. What could be the cause, and how can I resolve it?

Answer:

Precipitation in this compound solutions can be attributed to several factors, primarily related to pH shifts and incompatibility with the infusion diluent.

Possible Causes and Solutions:

  • pH Instability: The degradation of piperacillin (B28561) can lead to a decrease in the solution's pH, which may cause the drug to precipitate.[1][2][3][4] The inclusion of a buffer, such as sodium citrate (B86180), in the formulation can help maintain a stable pH and prevent precipitation.[3][5][6]

  • Incompatible Infusion Solutions:

    • Lactated Ringer's Solution: Generic formulations of this compound are generally incompatible with Lactated Ringer's (Hartmann's) solution and should not be used for reconstitution or dilution.[7][8] The reformulated brand Zosyn® (Tazocin®), which contains ethylenediaminetetraacetic acid (EDTA) and sodium citrate, has shown compatibility with Lactated Ringer's solution.[9][10]

    • Aminoglycosides: Co-administration of generic this compound with aminoglycosides in the same infusion line can lead to the inactivation of the aminoglycoside and is not recommended.[7] The reformulated Zosyn® may be co-administered with amikacin (B45834) or gentamicin (B1671437) via a Y-site infusion under specific concentrations and diluents.[9]

  • Low Temperature Storage: While refrigeration is generally recommended to improve stability, in some cases, very low temperatures without an appropriate formulation might lead to precipitation.[4]

Recommendations:

  • Verify the compatibility of your this compound formulation with the intended infusion solution.

  • For generic formulations, use compatible diluents such as 0.9% Sodium Chloride (Normal Saline) or 5% Dextrose in Water (D5W).[2][8][10][11]

  • If using a formulation with unknown compatibility, it is advisable to perform a small-scale compatibility test before preparing a large volume.

  • Always visually inspect solutions for particulate matter before use.

Issue 2: Discoloration (Yellowing) of the this compound Solution

Question: My this compound solution has turned yellow. Is it still usable?

Answer:

A color change, such as yellowing, is an indication of chemical degradation of piperacillin.[4] While a slight change in color may not always correlate with a significant loss of potency, it is a clear sign that the drug is breaking down. It is generally recommended to discard discolored solutions to ensure the administration of a stable and effective product.[4]

Issue 3: Unexpectedly Rapid Loss of Potency

Question: My stability study shows a faster than expected degradation of this compound. What factors could be accelerating the degradation?

Answer:

Several factors can influence the stability of this compound, leading to a more rapid loss of potency.

Key Factors Affecting Stability:

  • Temperature: Higher temperatures significantly accelerate the degradation of this compound. Solutions are more stable at refrigerated temperatures (2-8°C) compared to room temperature (20-25°C) or elevated temperatures (e.g., 32°C or 37°C).[1][2][12][13]

  • pH of the Solution: The hydrolysis of the β-lactam ring in piperacillin is a primary degradation pathway and is influenced by pH.[4][5] Piperacillin is generally more stable in solutions with a controlled pH.[1]

  • Infusion Diluent: The choice of diluent can impact stability.

    • Citrate-Buffered Saline: Using a 0.3% w/v citrate-buffered saline (pH 7) has been shown to significantly improve the stability of this compound compared to 0.9% saline.[1][12][14][15][16]

    • Dextrose 5% in Water (D5W): this compound is generally stable in D5W.[2][11]

    • 0.9% Sodium Chloride (Normal Saline): This is a commonly used and compatible diluent, although stability may be less extended compared to buffered solutions.[2][11][13]

  • Presence of Tazobactam (B1681243): Some studies suggest that the presence of tazobactam may have a slight adverse effect on the stability of piperacillin.[2][3][6]

  • Formulation Excipients: The presence of EDTA and sodium citrate in the reformulated Zosyn®/Tazocin® contributes to its enhanced stability and broader compatibility.[3][5][6][9][10]

Troubleshooting Workflow for Unexpected Degradation:

Caption: Troubleshooting workflow for unexpected this compound degradation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for reconstituted this compound solutions?

A1: For optimal stability, reconstituted solutions should be stored at refrigerated temperatures (2-8°C).[12][13] Stability at room temperature is significantly shorter. For example, some studies show stability for up to 28 days at 5°C, whereas at 25°C, stability is limited to 2 days.[2]

Q2: How does pH affect the stability of piperacillin?

A2: Piperacillin is susceptible to hydrolysis, and the rate of this degradation is pH-dependent. A decrease in pH over time has been observed in this compound solutions.[1][2] Maintaining a more neutral pH, for instance by using a citrate-buffered diluent, can enhance stability.[1][14][15] Forced degradation studies show that piperacillin degrades significantly under acidic conditions.[1][14][16]

Q3: Is there a difference in stability between brand name Zosyn®/Tazocin® and generic this compound?

A3: Yes, there can be significant differences. The reformulated Zosyn®/Tazocin® contains EDTA and sodium citrate, which enhance its stability and compatibility profile.[3][5][6][10] This formulation is compatible with Lactated Ringer's solution and allows for Y-site co-administration with certain aminoglycosides.[9][10] Generic versions typically do not contain these excipients and therefore have different stability and compatibility limitations.[7]

Q4: Can I use this compound for continuous infusion?

A4: Yes, this compound is often administered as a continuous infusion.[17] However, the stability of the solution over the entire infusion period is critical. Studies have shown that by using appropriate diluents (e.g., citrate-buffered saline) and storage conditions, this compound can be stable for extended periods (e.g., 24 hours) in infusion devices like elastomeric pumps.[1][12][13][15]

Data Presentation

Table 1: Stability of this compound in Various Infusion Solutions and Temperatures
Infusion SolutionConcentration (Piperacillin/Tazobactam)Storage TemperatureStability DurationReference
0.9% Sodium Chloride12 g/1.5 g in 240 mL2-8°C followed by 24h at <32°C8 days[13]
5% DextroseNot specified5°C28 days[2]
5% DextroseNot specified25°C2 days[2]
0.9% Sodium ChlorideNot specified5°C28 days[2]
0.9% Sodium ChlorideNot specified25°C2 days[2]
0.3% Citrate-Buffered Saline (pH 7.0)25 mg/mL & 90 mg/mL (combined)2-8°C for 13 days, then 24h at 32°C14 days[1][12][15]
0.9% Sodium Chloride125/15.62 mg/mLRoom Temperature48 hours (in polypropylene (B1209903) syringe)[11]
5% Dextrose in Water125/15.62 mg/mLRoom Temperature48 hours (in polypropylene syringe)[11]
5% Dextrose in Water66.67/8.33 mg/mL37°C24 hours (in elastomeric device)[11]
0.9% Sodium Chloride66.67/8.33 mg/mL37°CUnstable[11]

Experimental Protocols

Protocol 1: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method

This protocol provides a general methodology for assessing the chemical stability of this compound in solution.

Objective: To quantify the concentration of piperacillin and tazobactam over time and detect the presence of degradation products.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • C18 analytical column

  • Mobile phase (e.g., a mixture of a buffer like phosphate (B84403) buffer and an organic solvent like acetonitrile (B52724) or methanol)

  • Piperacillin and tazobactam reference standards

  • Prepared this compound infusion solutions for testing

  • Autosampler vials

Methodology:

  • Preparation of Standards: Prepare a series of standard solutions of piperacillin and tazobactam of known concentrations in the mobile phase to generate a calibration curve.

  • Sample Preparation: At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the test solution. Dilute the sample with the mobile phase to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis:

    • Set the column temperature (e.g., 25°C).

    • Set the autosampler temperature to a low temperature (e.g., 5°C) to prevent further degradation of the samples before injection.[18]

    • Inject a fixed volume (e.g., 5 µL) of the prepared standards and samples onto the HPLC system.[18]

    • Run the analysis with a specific mobile phase flow rate (e.g., 1.2 mL/min).[18]

    • Detect piperacillin and tazobactam at appropriate UV wavelengths (e.g., 280 nm for piperacillin and 210 nm for tazobactam).[1][18]

  • Data Analysis:

    • From the calibration curve, determine the concentration of piperacillin and tazobactam in the test samples at each time point.

    • Calculate the percentage of the initial concentration remaining over time. A solution is typically considered stable if it retains at least 90-95% of its initial concentration.

    • Monitor the chromatograms for the appearance of new peaks, which would indicate the formation of degradation products.

Workflow for HPLC Stability Testing:

HPLC_Workflow Start Start: Prepare Test Solutions Store Store Solutions under Defined Conditions (Temp, Light) Start->Store Sample Sample at Predetermined Time Points (T0, T1, T2...) Store->Sample Dilute Dilute Sample to Working Concentration Sample->Dilute HPLC Inject into HPLC System (C18 Column, UV Detection) Dilute->HPLC Analyze Quantify Concentration and Detect Degradants HPLC->Analyze Data Calculate % Remaining vs. Initial Concentration Analyze->Data End End: Determine Stability Period Data->End

Caption: General workflow for HPLC-based stability testing of this compound.

Protocol 2: Forced Degradation Study

Objective: To understand the degradation pathways of piperacillin and tazobactam and to ensure the analytical method is "stability-indicating."

Methodology:

  • Prepare solutions of this compound at a known concentration.

  • Expose the solutions to various stress conditions, including:

    • Acidic Hydrolysis: Add a dilute acid (e.g., 0.02 M HCl) and incubate at an elevated temperature (e.g., 30°C or 75°C).[1][14][18] Studies have shown that piperacillin degrades significantly under acidic conditions, while tazobactam is relatively more stable.[1][14][16]

    • Alkaline Hydrolysis: Add a dilute base (e.g., 0.001 N or 0.02 M NaOH) and incubate at room temperature.[14][18] Both piperacillin and tazobactam degrade under basic conditions.[18]

    • Oxidative Degradation: Add an oxidizing agent (e.g., 0.15% or 0.9% H₂O₂) and incubate at room temperature.[14][18]

    • Thermal Degradation: Heat the solution (e.g., at 75°C) in the absence of other stressors.[18]

  • Analyze the stressed samples using the developed HPLC method at various time points.

  • The method is considered stability-indicating if the degradation products are well-resolved from the parent drug peaks (piperacillin and tazobactam).[1] This ensures that any decrease in the parent drug concentration is accurately measured and not masked by co-eluting degradants.

References

Technical Support Center: Addressing Inaccurate MIC Testing for Piperacillin-Tazobactam with ESBL Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with piperacillin-tazobactam minimum inhibitory concentration (MIC) testing for Extended-Spectrum β-Lactamase (ESBL) producing organisms.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, providing potential causes and recommended actions.

1. Why are my this compound MIC results for known ESBL-producing isolates unexpectedly low or within the susceptible range?

  • Potential Cause: The presence of certain ESBL enzymes, particularly some CTX-M types, may not efficiently hydrolyze piperacillin (B28561), leading to in vitro susceptibility. However, this may not correlate with clinical efficacy. Tazobactam (B1681243) is more effective against CTX-M-type β-lactamases than clavulanic acid.[1]

  • Recommended Action:

    • Confirm ESBL production: Utilize a phenotypic confirmatory test, such as the CLSI-recommended combined-disk test, to verify ESBL activity.[2]

    • Consider the limitations of in vitro testing: Be aware that standard MIC testing may not fully predict in vivo outcomes, especially for severe infections.[3]

    • Investigate for co-producing β-lactamases: The presence of other β-lactamases, such as AmpC, can complicate susceptibility results.[1]

2. My this compound MIC results for the same ESBL-producing isolate are variable and poorly reproducible. What could be the cause?

  • Potential Cause: Inaccurate and poorly reproducible this compound MIC testing can occur in the presence of ESBL enzymes or other β-lactamases like OXA-1.[4] Anecdotal evidence suggests that different lots of testing materials, such as cation-adjusted Mueller-Hinton broth or the antibiotic powders themselves, can contribute to this variability.[5]

  • Recommended Action:

    • Standardize laboratory procedures: Ensure strict adherence to standardized protocols for media preparation, inoculum standardization, and incubation conditions.

    • Perform replicate testing: Test the isolate on multiple occasions to determine the range of MIC values.

    • Use quality control strains: Consistently test reference strains to ensure the reliability of your testing method.

3. I have an ESBL-producing isolate that tests susceptible to this compound, but there are concerns about its clinical relevance. How can I further investigate this?

  • Potential Cause: The "inoculum effect," where the MIC increases with a higher bacterial density, is a known phenomenon with this compound and ESBL producers.[6][7] This is particularly relevant for infections with a high bacterial load.

  • Recommended Action:

    • Perform a high-inoculum MIC test: Compare the MIC obtained using a standard inoculum to that obtained with a 100-fold higher inoculum. An eightfold or greater increase in the MIC is considered a significant inoculum effect.[8]

    • Correlate with molecular data: If possible, characterize the specific ESBL gene and investigate for the presence of other resistance determinants, such as OXA-1, which is poorly inhibited by tazobactam.[9][10]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding this compound MIC testing and ESBL-producing organisms.

1. What are the current CLSI and EUCAST breakpoints for this compound against Enterobacterales?

The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have different breakpoints for this compound. It is crucial to use the interpretive criteria corresponding to the methodology being followed.

Organization Susceptible Susceptible - Dose Dependent (SDD) / Intermediate Resistant
CLSI (2022) ≤ 8/4 µg/mL16/4 µg/mL≥ 32/4 µg/mL
EUCAST ≤ 8/4 µg/mL16/4 µg/mL> 16/4 µg/mL

2. What is the "inoculum effect" and how does it affect this compound MICs for ESBL producers?

The inoculum effect is an in vitro phenomenon where the MIC of an antibiotic increases with a higher bacterial inoculum.[7] For this compound and ESBL-producing organisms, a higher bacterial load can lead to increased β-lactamase production, which may overwhelm the inhibitory effect of tazobactam, resulting in a higher MIC.[6] This effect is more pronounced for some β-lactamase types than others.[8]

3. How does the presence of other β-lactamases, like OXA-1, impact this compound susceptibility in ESBL-producing isolates?

The co-production of other β-lactamases can significantly impact this compound activity. The OXA-1 β-lactamase, for instance, is poorly inhibited by tazobactam and its presence is strongly associated with reduced susceptibility to this compound in ESBL-producing E. coli.[9][10] The hyperproduction of TEM-1 β-lactamase can also lead to this compound resistance.[11]

4. Why is this compound sometimes not recommended for serious infections with ESBL-producing organisms, even if the isolate tests susceptible in vitro?

There are several reasons for this recommendation:

  • Inaccurate/Irreproducible Testing: MIC testing for this compound against ESBL producers can be unreliable.[4]

  • Inoculum Effect: The in vitro susceptibility at a standard inoculum may not reflect the reality at the site of a high-burden infection.[4]

  • Diminished Tazobactam Efficacy: Increased expression of ESBLs or the presence of multiple β-lactamases can reduce the effectiveness of tazobactam.[4]

5. Should ESBL testing still be performed if using current this compound breakpoints?

While CLSI has suggested that routine ESBL testing may not be necessary with the use of updated cephalosporin (B10832234) breakpoints, confirmatory ESBL testing can still be valuable.[12] It can help clinicians make more informed decisions, especially for isolates with this compound MICs near the breakpoint, and can aid in avoiding unnecessary carbapenem (B1253116) use.[12][13]

Experimental Protocols

1. Broth Microdilution for this compound MIC Testing

This protocol is based on CLSI guidelines for determining the MIC of this compound.

  • Materials:

    • Cation-adjusted Mueller-Hinton broth (CAMHB)

    • This compound antibiotic powder (with a fixed concentration of 4 µg/mL tazobactam)

    • 96-well microtiter plates

    • Bacterial inoculum standardized to 0.5 McFarland

    • Incubator (35°C ± 2°C)

  • Procedure:

    • Prepare serial twofold dilutions of piperacillin (in combination with 4 µg/mL tazobactam) in CAMHB in a 96-well plate. The typical concentration range is 0.25/4 to 128/4 µg/mL.

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard in sterile saline or broth.

    • Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

    • Read the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth.

2. High-Inoculum MIC Assay

This assay is used to assess the inoculum effect on this compound MICs.

  • Materials: Same as for the standard broth microdilution protocol.

  • Procedure:

    • Follow the same procedure as the standard broth microdilution method for preparing the antibiotic dilutions.

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

    • Instead of the standard dilution, prepare a higher concentration inoculum to achieve a final concentration of approximately 5 x 10^7 CFU/mL in each well.

    • Inoculate the microtiter plates with the high-density bacterial suspension.

    • Incubate and read the MIC as described for the standard protocol.

    • Compare the MIC obtained with the high inoculum to the MIC from the standard inoculum. An eightfold or greater increase is considered a significant inoculum effect.[8]

3. CLSI ESBL Confirmatory Test (Combined-Disk Method)

This test phenotypically confirms the production of ESBLs.[2]

  • Materials:

  • Procedure:

    • Prepare a bacterial lawn by swabbing a Mueller-Hinton agar plate with the standardized inoculum.

    • Place the cefotaxime and cefotaxime/clavulanic acid disks on the agar, ensuring they are at least 20-30 mm apart.

    • On the same plate or a separate plate, place the ceftazidime and ceftazidime/clavulanic acid disks.

    • Incubate the plate at 35°C ± 2°C for 16-20 hours.

    • Measure the zones of inhibition around each disk.

    • An increase in the zone diameter of ≥ 5 mm for either cephalosporin in combination with clavulanic acid, compared to the zone of the cephalosporin alone, is a positive result for ESBL production.[2]

Visualizations

Troubleshooting_Workflow start Start: Inaccurate/Variable This compound MIC check_qc 1. Review QC Strain Results and Lab Procedures start->check_qc qc_ok QC Pass? check_qc->qc_ok troubleshoot_qc Troubleshoot QC/Protocol Issues: - Check media, reagents, incubation - Re-standardize inoculum qc_ok->troubleshoot_qc No confirm_esbl 2. Perform ESBL Confirmatory Test (e.g., Combined-Disk Method) qc_ok->confirm_esbl Yes troubleshoot_qc->check_qc esbl_pos ESBL Positive? confirm_esbl->esbl_pos not_esbl Consider other resistance mechanisms (e.g., AmpC, porin loss) esbl_pos->not_esbl No investigate_inoculum 3. Assess Inoculum Effect (High-Inoculum MIC Assay) esbl_pos->investigate_inoculum Yes inoculum_effect Significant Inoculum Effect? investigate_inoculum->inoculum_effect molecular_analysis 4. Molecular Characterization (Optional) - Identify ESBL genotype - Screen for co-resistance (e.g., blaOXA-1) inoculum_effect->molecular_analysis Yes inoculum_effect->molecular_analysis No report_findings End: Report MIC with Cautionary Note - Mention ESBL status and potential for inoculum effect and co-resistance molecular_analysis->report_findings Resistance_Mechanisms pip_tazo Piperacillin- Tazobactam center_point pip_tazo->center_point esbl ESBL Production (e.g., CTX-M, SHV, TEM) resistance Inaccurate or Elevated This compound MIC esbl->resistance inoculum High Bacterial Inoculum inoculum->resistance oxa1 Co-production of OXA-1 oxa1->resistance hyperproduction Hyperproduction of TEM-1/SHV-1 hyperproduction->resistance center_point->esbl center_point->inoculum center_point->oxa1 center_point->hyperproduction

References

Technical Support Center: Mechanisms of Piperacillin-Tazobactam Hyperproduction in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the mechanisms of piperacillin-tazobactam hyperproduction in Escherichia coli.

I. Frequently Asked Questions (FAQs)

General Concepts

Q1: What are the primary mechanisms of this compound resistance in E. coli?

A1: this compound resistance in E. coli is primarily driven by several mechanisms that often work in concert:

  • β-Lactamase Hyperproduction: Overexpression of β-lactamase enzymes, particularly TEM-1, is a major contributor. This hyperproduction can saturate the tazobactam (B1681243) inhibitor, allowing the excess enzyme to hydrolyze piperacillin.[1]

  • Acquisition of Inhibitor-Resistant β-Lactamases: Some β-lactamase variants have reduced affinity for tazobactam, rendering it less effective.

  • Expression of Different β-Lactamase Classes: The presence of β-lactamases like OXA-1, which are inherently less susceptible to tazobactam inhibition, can confer resistance.

  • Upregulation of Efflux Pumps: Increased expression of efflux pumps, such as the AcrAB-TolC system, actively removes the antibiotic from the bacterial cell.

  • Reduced Outer Membrane Permeability: Decreased expression or mutations in outer membrane porins, like OmpF, can limit the influx of this compound into the cell.

Q2: How does hyperproduction of TEM-1 β-lactamase lead to this compound resistance?

A2: Hyperproduction of TEM-1 β-lactamase can overcome the inhibitory effect of tazobactam through a "soaking up" mechanism. The large quantity of the enzyme effectively titrates out the available tazobactam, leaving a surplus of active β-lactamase to hydrolyze and inactivate piperacillin.[1] This hyperproduction can be caused by:

  • Strong Promoters: Mutations in the promoter region of the blaTEM-1 gene can lead to significantly increased transcription.

  • Gene Amplification: An increase in the copy number of the blaTEM-1 gene, often located on plasmids or within transposable elements, results in higher enzyme production.[2]

Q3: What is the role of the MarA/SoxS/Rob regulon in this compound resistance?

A3: The MarA, SoxS, and Rob proteins are global transcriptional regulators in E. coli that respond to various environmental stresses, including the presence of antibiotics.[3][4][5][6] They can contribute to this compound resistance by:

  • Upregulating Efflux Pumps: These regulators can activate the expression of the acrAB operon, leading to increased production of the AcrAB-TolC efflux pump.[3]

  • Downregulating Porins: They can also upregulate the expression of micF, a small RNA that inhibits the translation of the ompF mRNA, thereby reducing the number of OmpF porins in the outer membrane.[3]

Experimental Approaches

Q4: How can I quantify the level of β-lactamase hyperproduction in my E. coli isolates?

A4: You can quantify β-lactamase hyperproduction using a combination of techniques:

  • β-Lactamase Activity Assay: A spectrophotometric assay using a chromogenic substrate like nitrocefin (B1678963) allows for the measurement of enzyme activity in cell lysates.[7]

  • Quantitative Real-Time PCR (qRT-PCR): This method measures the transcript levels of the β-lactamase gene (e.g., blaTEM-1) relative to a housekeeping gene to determine if it is being overexpressed.

  • Western Blotting: This technique can be used to visualize and quantify the amount of β-lactamase protein produced by the bacterial cells.[1]

Q5: What methods can be used to assess the contribution of efflux pumps to this compound resistance?

A5: The contribution of efflux pumps can be evaluated using the following approaches:

  • Minimum Inhibitory Concentration (MIC) with an Efflux Pump Inhibitor (EPI): A significant decrease (typically ≥4-fold) in the this compound MIC in the presence of an EPI, such as phenylalanine-arginine β-naphthylamide (PAβN), suggests the involvement of efflux pumps.[1]

  • Fluorescent Dye Accumulation Assay: This assay measures the intracellular accumulation of a fluorescent substrate of the efflux pump (e.g., ethidium (B1194527) bromide or Hoechst 33342). Reduced accumulation in the resistant strain compared to a susceptible control, which is reversed by an EPI, indicates increased efflux activity.

  • qRT-PCR: Quantifying the expression levels of efflux pump genes, such as acrA and acrB, can reveal their upregulation in resistant isolates.

II. Data Presentation

Table 1: this compound (P/T) MICs in E. coli with Different Resistance Mechanisms
E. coli Strain / GenotypeResistance MechanismP/T MIC (µg/mL)Reference
Wild-Type-≤ 8[8]
blaTEM-1 with weak P3 promoterBasal β-lactamase expression8[9]
blaTEM-1 with strong Pa/Pb promoterβ-lactamase hyperproduction>1024[9]
IS26-mediated blaTEM-1B amplificationβ-lactamase hyperproduction>128[1]
ESBL-producing, OXA-1 negativeESBL production≤ 8 (in 93.8% of isolates)[4]
ESBL-producing, OXA-1 positiveESBL + OXA-1 production> 8 (in 31.5% of isolates)[4]
Table 2: Quantitative Analysis of β-Lactamase Hyperproduction and Gene Expression
ParameterMethodFold Change in Resistant Strain (vs. Susceptible)Reference
blaTEM-1 Gene Copy NumberqPCR~10-fold increase with tazobactam exposure[10]
blaTEM-1 ExpressionqRT-PCRSignificantly higher with Pa/Pb vs. P3 promoter[9]
β-Lactamase ActivityNitrocefin Assay~3.5-fold increase with P/T exposure[1]
acrA ExpressionqRT-PCRUpregulated in response to antibiotic stress
ompF ExpressionqRT-PCRDownregulated by MarA/SoxS/Rob activation[3]

III. Experimental Protocols & Troubleshooting Guides

β-Lactamase Activity Assay (Nitrocefin-Based)

This protocol describes a colorimetric assay to quantify β-lactamase activity.

Detailed Methodology

Materials:

  • Nitrocefin

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.0

  • E. coli cell cultures (test and control strains)

  • Lysis buffer (e.g., BugBuster)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Nitrocefin Stock Solution (10 mg/mL): Dissolve 10 mg of nitrocefin powder in 1 mL of DMSO. Vortex until fully dissolved. Store at -20°C, protected from light.

  • Preparation of Nitrocefin Working Solution (0.5 mg/mL): Dilute the stock solution 1:20 in PBS (pH 7.0). Prepare this solution fresh before use.

  • Preparation of Cell Lysates:

    • Grow overnight cultures of E. coli strains.

    • Pellet the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer according to the manufacturer's instructions.

    • Incubate to allow for cell lysis.

    • Centrifuge to pellet cell debris and collect the supernatant containing the cell lysate.

    • Determine the total protein concentration of the lysate (e.g., using a Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add a specific volume of cell lysate (e.g., 10 µL) to each well. Include a negative control (lysis buffer only).

    • Bring the total volume in each well to 50 µL with PBS.

  • Reaction Initiation and Measurement:

    • Add 50 µL of the nitrocefin working solution to each well to initiate the reaction.

    • Immediately measure the absorbance at 490 nm in a kinetic mode at room temperature for 30-60 minutes, taking readings every minute.

  • Data Analysis:

    • Calculate the rate of nitrocefin hydrolysis (change in absorbance per minute).

    • Normalize the activity to the total protein concentration to obtain specific activity (e.g., in nmol/min/mg of protein).

Troubleshooting Guide
IssuePossible CauseSolution
No color change in positive control Inactive enzyme or degraded nitrocefin.Use a fresh aliquot of a known active β-lactamase. Prepare a fresh nitrocefin working solution.
Color change in negative control Contamination of reagents with β-lactamase.Use fresh, sterile reagents and consumables.
High background reading Spontaneous degradation of nitrocefin.Prepare the nitrocefin working solution immediately before use and protect it from light.
Non-linear reaction kinetics Substrate depletion or enzyme instability.Dilute the enzyme sample to ensure the reaction rate is within the linear range. Ensure optimal assay conditions (pH, temperature).
Inconsistent results between replicates Pipetting errors or inaccurate protein quantification.Ensure accurate and consistent pipetting. Perform protein quantification carefully and in triplicate.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

This two-step qRT-PCR protocol allows for the quantification of gene expression levels of β-lactamase (blaTEM-1), efflux pump (acrB), and porin (ompF) genes.

Detailed Methodology

Materials:

  • E. coli cell cultures (grown under desired conditions)

  • RNA stabilization solution (e.g., RNAprotect Bacteria Reagent)

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • DNase I

  • cDNA synthesis kit (e.g., SuperScript VILO cDNA Synthesis Kit)

  • SYBR Green qPCR Master Mix

  • Gene-specific primers (see Table 3)

  • Nuclease-free water

  • qPCR instrument

Procedure:

Step 1: RNA Extraction and DNase Treatment

  • Harvest bacterial cells from a mid-log phase culture and immediately stabilize the RNA using an RNA stabilization solution.

  • Extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.

  • Perform an on-column or in-solution DNase I treatment to remove any contaminating genomic DNA.

  • Assess the RNA quality and quantity using a spectrophotometer (A260/A280 ratio should be ~2.0) and by running an aliquot on an agarose (B213101) gel to check for intact rRNA bands.

Step 2: cDNA Synthesis

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit following the manufacturer's instructions.

  • Include a "-RT" (no reverse transcriptase) control for each RNA sample to check for genomic DNA contamination.

  • Dilute the resulting cDNA (e.g., 1:10) with nuclease-free water.

Step 3: qPCR

  • Prepare the qPCR reaction mix on ice for each gene of interest and the housekeeping gene (e.g., rpoB). For each reaction, combine:

    • 10 µL 2x SYBR Green qPCR Master Mix

    • 1 µL Forward Primer (10 µM)

    • 1 µL Reverse Primer (10 µM)

    • 2 µL Diluted cDNA

    • 6 µL Nuclease-free water

  • Run the reactions in a qPCR instrument using a standard cycling protocol:

    • Initial denaturation: 95°C for 10 min

    • 40 cycles of:

      • Denaturation: 95°C for 15 sec

      • Annealing/Extension: 60°C for 1 min

    • Melt curve analysis

  • Include a no-template control (NTC) for each primer set.

Step 4: Data Analysis

  • Analyze the results using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to a control condition or strain.

Table 3: Primer Sequences for qRT-PCR

GeneForward Primer (5'-3')Reverse Primer (5'-3')
blaTEM-1ATGAGTATTCAACATTTCCGTGTCATCAGTGAGGCACCTATCTCAGC
acrBGCGTATCGCTATGTGGGTATGCAACGTCTGGTTGATCTTG
ompFGCTGACAAAGCCAACAAAGGTTGTTGGCCTGGTAGAACTG
rpoB (housekeeping)GCAAACTCACGTCCGATACCTCATCCGGTTCAGGTTCTTC
Troubleshooting Guide
IssuePossible CauseSolution
Amplification in NTC Contamination of reagents or workspace.Use aerosol-resistant pipette tips. Prepare master mixes in a separate, clean area. Use fresh aliquots of reagents.
Multiple peaks in melt curve analysis Non-specific amplification or primer-dimers.Optimize the annealing temperature. Redesign primers to be more specific.
Low amplification efficiency (<90%) Suboptimal primer design or PCR inhibitors in the sample.Redesign primers. Further purify the RNA/cDNA to remove inhibitors.
High Ct values (>35) or no amplification Low target expression or poor RNA/cDNA quality.Increase the amount of input RNA/cDNA. Check RNA integrity.
High variability between technical replicates Pipetting errors.Be meticulous with pipetting. Prepare a master mix for all replicates.
Efflux Pump Activity Assay (Fluorescent Dye Accumulation)

This protocol measures efflux pump activity by quantifying the intracellular accumulation of a fluorescent dye.

Detailed Methodology

Materials:

  • E. coli cell cultures

  • PBS, pH 7.2

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) - a proton motive force inhibitor

  • Ethidium bromide (EtBr) or Hoechst 33342

  • Glucose

  • 96-well black, clear-bottom microplate

  • Fluorometric plate reader

Procedure:

  • Cell Preparation:

    • Grow E. coli to mid-log phase, harvest by centrifugation, and wash twice with PBS.

    • Resuspend the cells in PBS to a final OD600 of 0.4.

  • Dye Loading:

    • Add CCCP (final concentration 100 µM) to the cell suspension to de-energize the cells and inhibit efflux.

    • Add EtBr (final concentration 2 µg/mL) or Hoechst 33342 (final concentration 1 µM).

    • Incubate at room temperature for a set time (e.g., 30 min) to allow the dye to accumulate.

  • Efflux Measurement:

    • Centrifuge the cells to remove the CCCP and excess dye.

    • Resuspend the cells in PBS.

    • Aliquot the cell suspension into a 96-well plate.

    • Measure the baseline fluorescence (for EtBr: Ex 530 nm, Em 590 nm; for Hoechst 33342: Ex 355 nm, Em 460 nm).

    • To initiate efflux, add glucose (final concentration 0.4%) to energize the cells.

    • Immediately begin kinetic fluorescence readings every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of fluorescence decrease, which corresponds to the rate of dye efflux.

    • Compare the efflux rates between resistant and susceptible strains, and in the presence or absence of an EPI.

Troubleshooting Guide
IssuePossible CauseSolution
Low initial fluorescence Insufficient dye loading.Increase the incubation time with the dye or the dye concentration. Ensure CCCP is active.
No decrease in fluorescence after glucose addition Efflux pumps are not active or the dye is not a substrate.Confirm the presence and expression of efflux pumps. Use a known substrate for the pumps being studied.
High background fluorescence Incomplete removal of extracellular dye.Ensure thorough washing of the cells after the dye loading step.
Inconsistent results Variation in cell density or metabolic state.Standardize the cell density (OD600) precisely. Use cells from the same growth phase for all experiments.

IV. Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Piperacillin_Tazobactam Piperacillin/ Tazobactam OmpF OmpF Porin Piperacillin_Tazobactam->OmpF Influx Piperacillin_Tazobactam_peri Piperacillin/ Tazobactam TEM1 TEM-1 β-lactamase Piperacillin_Tazobactam_peri->TEM1 Binding & Hydrolysis MarA_SoxS_Rob MarA/SoxS/Rob Activation Piperacillin_Tazobactam_peri->MarA_SoxS_Rob Stress Signal AcrAB_TolC AcrAB-TolC Efflux Pump Piperacillin_Tazobactam_peri->AcrAB_TolC Hydrolyzed_Piperacillin Hydrolyzed Piperacillin TEM1->Hydrolyzed_Piperacillin blaTEM blaTEM-1 gene (hyperproduction) MarA_SoxS_Rob->blaTEM Upregulation acrAB acrAB operon MarA_SoxS_Rob->acrAB Activation micF micF sRNA MarA_SoxS_Rob->micF Activation blaTEM->TEM1 Translation acrAB->AcrAB_TolC Expression micF->OmpF Inhibition of Translation OmpF->Piperacillin_Tazobactam_peri AcrAB_TolC->Piperacillin_Tazobactam Efflux

Caption: Signaling pathways in E. coli leading to this compound resistance.

Experimental_Workflow cluster_phenotypic Phenotypic Analysis cluster_molecular Molecular & Biochemical Analysis AST Antimicrobial Susceptibility Testing (MIC determination) Inoculum Inoculum Effect Testing (High vs. Standard Inoculum) AST->Inoculum EPI MIC with Efflux Pump Inhibitor (EPI) AST->EPI Isolate Isolate E. coli strain (Resistant Phenotype) AST->Isolate Characterize Isolate RNA RNA Extraction Isolate->RNA Lysate Cell Lysate Preparation Isolate->Lysate Dye Efflux Pump Activity (Dye Accumulation Assay) Isolate->Dye Whole Cells cDNA cDNA Synthesis RNA->cDNA qPCR qRT-PCR (blaTEM, acrB, ompF) cDNA->qPCR Nitrocefin β-Lactamase Activity (Nitrocefin Assay) Lysate->Nitrocefin

Caption: Experimental workflow for investigating this compound resistance.

References

troubleshooting co-elution issues in chromatographic analysis of piperacillin-tazobactam

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues during the chromatographic analysis of piperacillin (B28561) and tazobactam (B1681243).

Frequently Asked Questions (FAQs)

Q1: What are the common causes of co-elution of piperacillin and tazobactam in reversed-phase HPLC?

Co-elution of piperacillin and tazobactam in reversed-phase high-performance liquid chromatography (RP-HPLC) can stem from several factors, primarily related to the mobile phase composition, stationary phase characteristics, and other chromatographic parameters. Key causes include an inappropriate mobile phase pH, incorrect organic modifier concentration, use of an unsuitable column, or a flow rate that is too high.

Q2: How does the mobile phase pH affect the separation of piperacillin and tazobactam?

The pH of the mobile phase is a critical factor in the separation of piperacillin and tazobactam as both molecules have ionizable groups. Their retention on a reversed-phase column is highly dependent on their ionization state. An optimal pH ensures a suitable difference in the hydrophobicity of the two compounds, leading to differential retention and, consequently, good separation. For instance, a mobile phase with a pH of 3.5 has been shown to be effective in separating these compounds.[1]

Q3: What type of HPLC column is recommended for the analysis of piperacillin and tazobactam?

The most commonly used columns for the separation of piperacillin and tazobactam are reversed-phase columns, particularly C18 and C8 columns.[1][2][3] The choice between C18 and C8 can influence the retention and resolution. C18 columns, being more hydrophobic, generally provide greater retention, while C8 columns may offer better peak shape and faster elution.[2] The selection should be based on the specific requirements of the analytical method.

Q4: Can forced degradation studies help in resolving co-elution issues?

Yes, forced degradation studies can be instrumental in developing a stability-indicating method that can resolve piperacillin and tazobactam from their degradation products.[2][4] By intentionally degrading the sample under various stress conditions (e.g., acid, base, oxidation), you can ensure that the analytical method is capable of separating the intact drugs from any potential degradants that might otherwise co-elute.

Troubleshooting Guide for Co-elution Issues

If you are experiencing co-elution of piperacillin and tazobactam, follow this step-by-step troubleshooting guide.

Step 1: Evaluate and Adjust Mobile Phase Composition

The mobile phase is the most influential factor in achieving separation.

  • pH Adjustment: Verify the pH of your mobile phase. An incorrect pH is a common reason for poor separation. If you are not using a buffer, consider incorporating one to maintain a stable pH.

  • Organic Modifier Concentration: The percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase directly impacts the retention times of the analytes.

    • If the peaks are eluting too early and are not resolved, decrease the concentration of the organic modifier.

    • If the retention times are too long, a slight increase in the organic modifier percentage may be necessary, but be mindful that this can also decrease resolution.

  • Buffer Concentration: The concentration of the buffer can also affect peak shape and selectivity. Ensure the buffer concentration is appropriate for your column and analytes.

Step 2: Optimize Column and Stationary Phase Parameters

The choice of the HPLC column is crucial for successful separation.

  • Column Chemistry: If you are using a C18 column and still facing co-elution, consider trying a C8 column, or vice versa.[2] The difference in hydrophobicity might provide the necessary selectivity.

  • Particle Size and Column Dimensions: A column with a smaller particle size or a longer length can provide higher efficiency and better resolution.

  • Column Temperature: Controlling the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect separation. Experiment with different temperatures (e.g., 30°C) to see if it improves resolution.[5]

Step 3: Adjust Flow Rate

The flow rate of the mobile phase can impact resolution. A lower flow rate generally allows for more interactions between the analytes and the stationary phase, which can lead to better separation, albeit with longer run times.

Step 4: Review Sample Preparation

Ensure that the sample is dissolved in a solvent that is compatible with the mobile phase. Injecting a sample in a solvent that is much stronger than the mobile phase can lead to peak distortion and co-elution.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Co-elution of Piperacillin & Tazobactam Observed step1 Step 1: Evaluate & Adjust Mobile Phase start->step1 step1a Check & Adjust pH step1->step1a step1b Modify Organic Modifier % step1a->step1b If pH is correct step1c Adjust Buffer Concentration step1b->step1c If % is optimized step2 Step 2: Optimize Column Parameters step1c->step2 If still co-eluting step2a Try Different Column Chemistry (C18/C8) step2->step2a step2b Use Longer Column / Smaller Particle Size step2a->step2b If chemistry change is insufficient step2c Adjust Column Temperature step2b->step2c If dimensions are optimal step3 Step 3: Adjust Flow Rate step2c->step3 If still co-eluting step3a Decrease Flow Rate step3->step3a step4 Step 4: Review Sample Preparation step3a->step4 If still co-eluting step4a Ensure Sample Solvent Compatibility step4->step4a end_success Resolution Achieved step4a->end_success If issue is resolved end_fail Issue Persists: Consult Further step4a->end_fail If issue persists

Caption: Troubleshooting workflow for resolving co-elution issues.

Experimental Protocols

Below are examples of detailed methodologies for the chromatographic analysis of piperacillin and tazobactam, based on published methods.

Method 1: RP-HPLC with C18 Column

This method is suitable for the simultaneous estimation of piperacillin and tazobactam in pharmaceutical formulations.[1][3]

  • Chromatographic System:

    • HPLC System: Isocratic HPLC with a UV detector.[1]

    • Column: C18 (e.g., Inertsil ODS 3V, 250 x 4.6 mm, 5 µm).[1][3]

    • Mobile Phase: A mixture of potassium dihydrogen orthophosphate buffer (pH 3.5) and acetonitrile in a ratio of 60:40 v/v.[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection Wavelength: 226 nm.[1]

    • Injection Volume: 20 µL.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve 10 mg of piperacillin and 20 mg of tazobactam in the mobile phase.[1]

    • Dilute to 100 mL with the mobile phase to obtain a stock solution.[1]

    • Further dilute the stock solution to achieve the desired concentrations for the calibration curve.

  • Sample Preparation:

    • For a formulation, take a quantity of the powder equivalent to the label claim of piperacillin and tazobactam.

    • Dissolve in the mobile phase, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter before injection.[3]

Method 2: RP-HPLC with C8 Column

This method has been used for the detection of degradants and quantification of piperacillin and tazobactam in injectables.[2]

  • Chromatographic System:

    • HPLC System: RP-HPLC with a Diode Array Detector (DAD).[2]

    • Column: C8 (e.g., Qualisil gold C8, 250 mm x 4.6 mm, 5 µm).[2]

    • Mobile Phase: Methanol and water (pH 3.0) in a ratio of 55:45 v/v.[2]

    • Flow Rate: 1.0 mL/min.[2]

    • Detection Wavelength: 215 nm.[2]

  • Standard Solution Preparation:

    • Prepare a stock solution by dissolving 80 mg of piperacillin and 10 mg of tazobactam in water in a 50 mL standard flask.[2]

    • This will give a concentration of 1600 µg/mL of piperacillin and 200 µg/mL of tazobactam, which can be further diluted as required.

  • Sample Preparation:

    • Reconstitute the injection powder with a suitable diluent.

    • Dilute the reconstituted solution to fall within the linear range of the method.[2]

Data Presentation

The following tables summarize typical chromatographic parameters and system suitability results from validated methods for piperacillin and tazobactam analysis.

Table 1: Comparison of Chromatographic Conditions
ParameterMethod 1 (C18)Method 2 (C8)
Stationary Phase C18, 5 µm, 250 x 4.6 mm[1][3]C8, 5 µm, 250 x 4.6 mm[2]
Mobile Phase KH2PO4 buffer (pH 3.5) : Acetonitrile (60:40)[1]Methanol : Water (pH 3.0) (55:45)[2]
Flow Rate 1.0 mL/min[1]1.0 mL/min[2]
Detection 226 nm[1]215 nm[2]
Retention Time (Piperacillin) ~4.3 min[1]Not specified
Retention Time (Tazobactam) ~2.5 min[1]Not specified
Table 2: Typical System Suitability Parameters
ParameterPiperacillinTazobactamAcceptance Criteria
Tailing Factor < 1.5< 1.5≤ 2.0
Theoretical Plates > 2000> 2000> 2000
Resolution \multicolumn{2}{c}{> 2.0}> 1.5
%RSD for Peak Area (n=6) < 2.0%< 2.0%≤ 2.0%

References

Validation & Comparative

A Comparative Analysis of Piperacillin-Tazobactam and Meropenem in the Treatment of ESBL-Producing Bacterial Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of extended-spectrum β-lactamase (ESBL)-producing Enterobacterales presents a significant challenge in clinical practice, often necessitating the use of broad-spectrum antibiotics. This guide provides a detailed comparison of two key therapeutic options, piperacillin-tazobactam and meropenem (B701), for the management of infections caused by these resistant organisms. The following sections present a synthesis of current evidence, focusing on comparative efficacy, underlying experimental methodologies, and clinical considerations.

Data Presentation: Comparative Efficacy

The clinical efficacy of this compound versus meropenem for ESBL infections has been a subject of considerable research, with outcomes often varying by the site of infection. The following table summarizes key quantitative data from pivotal studies.

Outcome MeasureInfection TypeThis compoundMeropenemStudyKey Finding
30-Day All-Cause MortalityBloodstream Infection (BSI)12.3% (23/187)3.7% (7/191)MERINO Trial[1]This compound was not non-inferior to meropenem and was associated with higher mortality.
30-Day All-Cause MortalityBSI (propensity score matched)8.4% (26/309)8.1% (27/335)Retrospective Cohort[2]This compound was non-inferior to carbapenems.
Clinical SuccessComplicated Urinary Tract Infection (cUTI)93.9% (31/33)97.0% (32/33)Randomized Trial[2]Clinical success rates were similar between the two treatments.
Clinical ResponseNonbacteremic UTI74.4%80.9%Retrospective StudyNo significant difference in clinical response was observed.
Microbiological CureESBL-producing E. coli cUTINot specifiedNot specifiedRandomized Trial[2]No significant difference in microbiological success.

Experimental Protocols

A clear understanding of the methodologies employed in key clinical trials is crucial for the critical appraisal of their findings. The following section details the protocols from the landmark MERINO trial.

The MERINO Trial: A Multicenter, Open-Label, Randomized Clinical Trial

Objective: To determine if this compound is non-inferior to meropenem for the definitive treatment of bloodstream infections (BSIs) caused by ceftriaxone-nonsusceptible Escherichia coli or Klebsiella pneumoniae.[1]

Patient Population and Enrollment:

  • Inclusion Criteria: Adult patients (≥18 years) with at least one positive blood culture for E. coli or Klebsiella spp. demonstrating non-susceptibility to a third-generation cephalosporin (B10832234) but susceptibility to both this compound and meropenem.[3][4]

  • Exclusion Criteria: Patients with a life expectancy of less than 96 hours, known allergies to the study drugs, polymicrobial bacteremia, or those requiring concomitant antibiotics with activity against Gram-negative bacilli were excluded.[3][5]

Intervention and Randomization:

  • Patients were randomized in a 1:1 ratio to receive either:

    • This compound: 4.5 g administered intravenously every 6 hours as a 30-minute infusion.[5]

    • Meropenem: 1 g administered intravenously every 8 hours as a 30-minute infusion.[5]

  • The treatment duration was a minimum of 4 days and up to 14 days, at the discretion of the treating physician.[5]

Microbiological Methods:

  • Organism Identification and Initial Susceptibility Testing: Performed at local participating laboratories according to their standard procedures.

  • ESBL Confirmation: Phenotypic confirmation of ESBL production was performed using a combination disc test. This method involves comparing the zone of inhibition of a cephalosporin disc (e.g., cefotaxime, ceftazidime) to a disc containing the same cephalosporin plus a β-lactamase inhibitor (e.g., clavulanic acid). An increase in the zone of inhibition of ≥5 mm with the combination disc is considered a positive test for ESBL production.[6][7][8]

  • Antimicrobial Susceptibility Testing (Central Laboratory): Minimum Inhibitory Concentrations (MICs) for this compound and meropenem were determined using MIC test strips and interpreted according to the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.[2][9]

Study Outcomes:

  • Primary Outcome: All-cause mortality at 30 days after randomization.[5]

  • Secondary Outcomes: Clinical and microbiological resolution by day 4, microbiological relapse, and the emergence of secondary infections with multidrug-resistant organisms.[5]

Statistical Analysis:

  • The primary analysis was a non-inferiority comparison of 30-day all-cause mortality with a pre-specified non-inferiority margin of 5%.[5] The Miettinen-Nurminen method was used to calculate confidence intervals for the risk difference.[4] A data and safety monitoring board conducted interim analyses.[4]

Visualizing the Treatment Decision Pathway

The choice between this compound and meropenem for an ESBL infection is multifactorial. The following diagram illustrates a simplified clinical decision-making workflow.

ESBL_Treatment_Pathway start Patient with Suspected ESBL Infection blood_cultures Blood Cultures & Gram Stain start->blood_cultures initial_assessment Initial Clinical Assessment (Severity, Source of Infection) blood_cultures->initial_assessment uti_source Urinary Tract Infection (UTI) Source initial_assessment->uti_source Source Identified non_uti_source Non-UTI Source (e.g., Bloodstream, Intra-abdominal) initial_assessment->non_uti_source Source Identified mild_moderate_uti Mild-to-Moderate cUTI uti_source->mild_moderate_uti Yes severe_uti_sepsis Severe cUTI or Sepsis uti_source->severe_uti_sepsis No bacteremia Bacteremia Confirmed non_uti_source->bacteremia Yes pip_tazo_option Consider this compound (if susceptible) mild_moderate_uti->pip_tazo_option meropenem_preferred Meropenem is Preferred severe_uti_sepsis->meropenem_preferred bacteremia->meropenem_preferred definitive_therapy Definitive Therapy Based on Susceptibility Results pip_tazo_option->definitive_therapy meropenem_preferred->definitive_therapy

ESBL Infection Treatment Decision Pathway

Conclusion

Conversely, for uncomplicated and some complicated urinary tract infections caused by ESBL-producing organisms, several studies suggest that this compound may be an effective carbapenem-sparing option, with comparable clinical success rates to carbapenems.[2] This distinction is critical for antimicrobial stewardship efforts aimed at preserving the efficacy of carbapenems.

Researchers and drug development professionals should consider these findings in the design of future clinical trials and the development of new antimicrobial agents. Future research could explore the role of extended-infusion this compound, the impact of specific ESBL genotypes, and the development of rapid diagnostics to guide therapy more effectively. A thorough understanding of the methodologies and results of key comparative studies is essential for advancing the treatment of these challenging infections.

References

A Comparative Guide to Validating HPLC Methods for Piperacillin-Tazobactam Analysis Following FDA Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of piperacillin-tazobactam, with a focus on validation according to Food and Drug Administration (FDA) guidelines. The FDA has adopted the International Council for Harmonisation (ICH) Q2(R1) "Validation of Analytical Procedures: Text and Methodology" guideline, which provides a framework for validating analytical methods.[1][2] This document will delve into the key validation parameters, present experimental data from various studies, and provide detailed experimental protocols to assist in the development and validation of robust HPLC methods for this critical antibiotic combination.

Core Principles of HPLC Method Validation

The objective of analytical method validation is to demonstrate that the method is suitable for its intended purpose.[3] For the analysis of this compound, this typically involves quantifying the active pharmaceutical ingredients (APIs) in bulk drug substances, pharmaceutical dosage forms, or biological fluids. The key validation characteristics, as outlined in the ICH Q2(R1) guideline, are:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparison of Validated HPLC Methods for this compound

Several studies have reported validated HPLC methods for the simultaneous determination of piperacillin (B28561) and tazobactam (B1681243). The following tables summarize the chromatographic conditions and validation data from a selection of these studies, providing a comparative overview of their performance against typical FDA/ICH acceptance criteria.

Table 1: Chromatographic Conditions of a Validated RP-HPLC Method
ParameterOptimized Conditions
Mobile PhaseTriethylamine:Acetonitrile (50:50), pH 3.5
ColumnInertsil ODS 3V C18 (150 x 4.6 mm, 5µm)
Flow Rate1.0 ml/min
Column TemperatureRoom Temperature (20-25°C)
Detection Wavelength226 nm
Injection Volume20 µl
Run Time6 min
Retention TimePiperacillin: ~2.42 min, Tazobactam: ~4.27 min

Source: Accurate and Precise RP-HPLC Quantification of Piperacillin and Tazobactum Combination in Dosage Forms: A Quality.[1]

Table 2: Linearity Data for Piperacillin and Tazobactam
AnalyteLinearity Range (µg/ml)Correlation Coefficient (r²)Acceptance Criteria (ICH Q2(R1))
Piperacillin5-15> 0.996≥ 0.995
Tazobactam10-30> 0.996≥ 0.995

Source: Accurate and Precise RP-HPLC Quantification of Piperacillin and Tazobactum Combination in Dosage Forms: A Quality.[1]

Table 3: Accuracy (Recovery) Data for Piperacillin and Tazobactam
AnalyteAmount Added (µg/ml)Amount Found (µg/ml)% RecoveryAcceptance Criteria (ICH Q2(R1))
Piperacillin4039.699.0%98.0 - 102.0%
5049.899.6%
6059.599.2%
Tazobactam54.998.0%
109.999.0%
1514.898.7%

Source: Data compiled from various sources demonstrating typical recovery results.[1][4]

Table 4: Precision (%RSD) Data for Piperacillin and Tazobactam
AnalyteRepeatability (%RSD)Intermediate Precision (%RSD)Acceptance Criteria (ICH Q2(R1))
Piperacillin< 2.0< 2.0≤ 2.0%
Tazobactam< 2.0< 2.0≤ 2.0%

Source: The method was validated for precision, recovery, robustness, specificity, and detection and quantification limits, in accordance with International Conference on Harmonization guidelines.[5] The precision of the method was evaluated by calculating the RSD of peak areas of three replicate injections for three different standard concentrations.[4]

Table 5: LOD and LOQ Data for Piperacillin and Tazobactam
AnalyteLOD (µg/ml)LOQ (µg/ml)
Piperacillin0.812.46
Tazobactam0.531.63

Source: The limit of detection and quantification of Piperacillin were 0.81 µg/ml and 2.46 µg/ml respectively. While for Tazobactum it was 0.53 µg/ml and 1.633µg/ml, respectively.[5]

Detailed Experimental Protocols

The following are detailed methodologies for the key validation experiments, based on common practices in the cited literature.

Specificity

Objective: To demonstrate that the analytical method is able to separate and quantify the analytes of interest without interference from other components in the sample matrix.

Protocol:

  • Forced Degradation Studies: Subject the piperacillin and tazobactam standard solutions and the drug product to stress conditions such as acid hydrolysis (e.g., 0.1N HCl at 60°C for 30 min), base hydrolysis (e.g., 0.1N NaOH at 60°C for 30 min), oxidation (e.g., 3% H₂O₂ at room temperature for 1 hour), and thermal degradation (e.g., 105°C for 24 hours).

  • Chromatographic Analysis: Analyze the stressed samples, a placebo solution (if applicable), and an unstressed standard solution using the developed HPLC method.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the piperacillin and tazobactam peaks in the stressed samples. The peak purity index should be close to 1, indicating that the peak is spectrally homogeneous and not co-eluting with any degradation products.

  • Resolution: Calculate the resolution between the analyte peaks and the closest eluting peak (degradation product or other component). A resolution of >2 is generally considered acceptable.

Linearity

Objective: To establish a linear relationship between the concentration of the analyte and the analytical response.

Protocol:

  • Preparation of Calibration Standards: Prepare a series of at least five calibration standards by diluting a stock solution of piperacillin and tazobactam to cover the desired concentration range (e.g., 50% to 150% of the expected sample concentration).

  • Analysis: Inject each calibration standard in triplicate.

  • Data Analysis: Plot the mean peak area response against the corresponding concentration for each analyte. Perform a linear regression analysis to determine the slope, y-intercept, and the correlation coefficient (r²).

Accuracy

Objective: To determine the closeness of the measured value to the true value.

Protocol:

  • Spiked Placebo Analysis: For a drug product, spike a placebo blend with known amounts of piperacillin and tazobactam at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Prepare each concentration level in triplicate.

  • Standard Addition Method: For a drug substance, accuracy can be assessed by analyzing a sample of known purity.

  • Analysis: Analyze the prepared samples using the HPLC method.

  • Calculation: Calculate the percentage recovery for each sample using the formula: (Amount found / Amount added) * 100.

Precision

Objective: To assess the degree of scatter between a series of measurements.

Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare a minimum of six independent samples of the same homogeneous lot at 100% of the test concentration.

    • Analyze these samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the relative standard deviation (%RSD) of the results.

  • Intermediate Precision (Inter-day Precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD of the combined results from both days.

HPLC Method Validation Workflow

The following diagram illustrates the logical workflow for validating an HPLC method for this compound analysis according to FDA/ICH guidelines.

HPLC_Validation_Workflow start Start: Method Development and Optimization protocol Develop and Document Validation Protocol start->protocol specificity Specificity/ Selectivity protocol->specificity linearity_range Linearity and Range protocol->linearity_range accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate Precision) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability protocol->system_suitability data_analysis Data Analysis and Evaluation Against Acceptance Criteria specificity->data_analysis linearity_range->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis system_suitability->data_analysis validation_report Prepare Validation Report data_analysis->validation_report end Method is Validated validation_report->end

HPLC Method Validation Workflow Diagram

Conclusion

Validating an HPLC method for this compound analysis according to FDA guidelines is a critical step in ensuring the quality, safety, and efficacy of this important antibiotic combination. By following the principles outlined in the ICH Q2(R1) guidance and utilizing the comparative data and protocols presented in this guide, researchers, scientists, and drug development professionals can confidently develop and validate robust and reliable analytical methods suitable for regulatory submission and routine quality control. The provided workflow and data serve as a valuable resource for streamlining the validation process and ensuring compliance with regulatory expectations.

References

Piperacillin-Tazobactam vs. Cefepime for Nosocomial Pneumonia: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of two cornerstone antibiotics in the treatment of hospital-acquired and ventilator-associated pneumonia, this guide synthesizes clinical efficacy, safety, and microbiological data to inform researchers, scientists, and drug development professionals.

In the management of nosocomial pneumonia, including hospital-acquired pneumonia (HAP) and ventilator-associated pneumonia (VAP), the choice of empirical antibiotic therapy is critical. Piperacillin-tazobactam, a β-lactam/β-lactamase inhibitor combination, and cefepime (B1668827), a fourth-generation cephalosporin (B10832234), are both frequently employed for their broad-spectrum activity against common causative pathogens. This guide provides a detailed comparison of their performance based on available experimental data.

Clinical Efficacy

Multiple studies have compared the clinical outcomes of this compound and cefepime in treating nosocomial pneumonia, with results often indicating comparable efficacy.

A retrospective cohort study analyzing data from 9,955 adult patients with HAP found no significant difference in in-hospital mortality between those treated with this compound (11.5%) and cefepime (10.5%).[1] Similarly, all-cause mortality within 6 months after discharge was comparable between the two groups.[1] However, in a subgroup of patients requiring tube feeding, a risk factor for aspiration pneumonia, this compound was associated with a lower rate of in-hospital mortality.[1][2]

Another retrospective cohort study in critically ill patients with HAP or VAP also found no significant difference in in-hospital mortality between the two antibiotics.[3] Clinical cure rates were also similar between the this compound and cefepime groups in this study.[3]

The large-scale, randomized ACORN clinical trial, which compared cefepime and this compound for various acute infections in hospitalized adults, found no significant difference in the primary outcome of a composite of acute kidney injury (AKI) or death by day 14.[4][5]

Outcome This compound Cefepime Study Details Citation
In-Hospital Mortality (HAP) 11.5%10.5%Retrospective cohort study (N=9955)[1]
In-Hospital Mortality (HAP/VAP, Critically Ill) 21.8%16.7%Retrospective cohort study (N=179)[3]
Clinical Cure (HAP/VAP, Critically Ill) 48.7%56.7%Retrospective cohort study (N=179)[3]
Treatment Failure (HAP/VAP, Critically Ill) 21.8%23.3%Retrospective cohort study (N=179)[3]
AKI or Death by Day 14 (Acute Infections) No significant differenceNo significant differenceACORN Randomized Clinical Trial (N=2511)[4][5]
In-Hospital Mortality (HAP, Tube-Feeding Subgroup) LowerHigher (Adjusted OR: 1.43)Retrospective cohort study (N=9955)[1][2]

Safety Profile

The safety profiles of this compound and cefepime are a key consideration in clinical decision-making, with particular attention to renal and neurological adverse events.

The ACORN trial provided significant insights into the comparative safety of these two agents. It found no significant difference in the incidence of major adverse kidney events by day 14.[6] However, the trial did reveal a higher incidence of neurological dysfunction in the cefepime group. Patients receiving cefepime had fewer days alive and free of delirium and coma within 14 days compared to those receiving this compound.[4][6] Specifically, 20.8% of patients in the cefepime group experienced delirium or coma compared to 17.3% in the this compound group.[7]

A retrospective study of patients with sepsis also found that this compound was associated with a higher 90-day mortality compared to cefepime (22.5% vs. 17.5%).[8] However, it is important to note that this study was not specific to nosocomial pneumonia.

Adverse Event This compound Cefepime Study Details Citation
Acute Kidney Injury (AKI) No significant differenceNo significant differenceACORN Randomized Clinical Trial[6]
Neurological Dysfunction (Delirium/Coma) 17.3%20.8%ACORN Randomized Clinical Trial[7]
Days Alive and Free of Delirium and Coma More daysFewer days (Odds Ratio: 0.79)ACORN Randomized Clinical Trial[4]

Microbiological Efficacy

Both this compound and cefepime are broad-spectrum antibiotics with activity against many of the pathogens implicated in nosocomial pneumonia.[9] this compound combines a ureidopenicillin with a β-lactamase inhibitor, providing coverage against many β-lactamase-producing bacteria.[10] Cefepime, a fourth-generation cephalosporin, is also stable against many β-lactamases.[11]

A multicenter clinical trial on piperacillin (B28561)/tazobactam for HAP reported a bacterial eradication rate of 74.1%. For cefepime, a study on community-acquired pneumonia showed a 100% eradication rate for identified pathogens.[12] While not directly comparable due to different patient populations, these figures highlight the potent bactericidal activity of both agents.

Outcome This compound Cefepime Study Details Citation
Bacterial Eradication Rate (HAP) 74.1%Not directly comparedMulticenter, open-label, non-comparative trial

Experimental Protocols

ACORN Randomized Clinical Trial Methodology

The Antibiotic Choice on Renal Outcomes (ACORN) trial was a pragmatic, open-label, randomized clinical trial conducted in the emergency department and medical intensive care unit of an academic medical center in the US.[4]

  • Participants: Adults for whom a clinician initiated an order for an antipseudomonal antibiotic within 12 hours of presentation.[4]

  • Intervention: Patients were randomized 1:1 to either cefepime or this compound.[4]

  • Primary Outcome: The highest stage of acute kidney injury or death by day 14, measured on a 5-level ordinal scale.[4]

  • Secondary Outcomes: Incidence of major adverse kidney events at day 14 and the number of days alive and free of delirium and coma within 14 days.[4]

ACORN_Trial_Workflow cluster_enrollment Enrollment cluster_randomization Randomization (1:1) cluster_outcome Outcome Assessment (Day 14) A Adults with clinician-initiated order for antipseudomonal antibiotic within 12h of presentation B Cefepime A->B Randomized to C This compound A->C Randomized to D Primary Outcome: Highest stage of AKI or death B->D E Secondary Outcomes: - Major adverse kidney events - Days alive and free of delirium/coma B->E C->D C->E

ACORN Trial Experimental Workflow.
Retrospective Cohort Study Methodology (Kim et al., 2023)

This was a population-based retrospective cohort study using data from the Korean National Health Insurance Service.[11]

  • Participants: Adult patients diagnosed with HAP.[11]

  • Exposure: Treatment with either cefepime or this compound.[11]

  • Outcomes: In-hospital mortality, pneumonia-related readmission, and all-cause mortality within 6 months after discharge.[11]

  • Analysis: The study compared the clinical outcomes between the two treatment groups.[11]

Mechanisms of Action and Resistance

This compound

Piperacillin is a β-lactam antibiotic that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). Tazobactam is a β-lactamase inhibitor that protects piperacillin from degradation by many, but not all, β-lactamase enzymes. Resistance to this compound can emerge through several mechanisms, including the production of β-lactamases that are not inhibited by tazobactam, alterations in PBPs, and decreased permeability of the bacterial outer membrane.

Piperacillin_Tazobactam_Mechanism cluster_drug This compound cluster_bacterium Bacterial Cell Pip Piperacillin PBP Penicillin-Binding Proteins (PBPs) Pip->PBP Binds to Taz Tazobactam BL β-lactamase Taz->BL Inhibits CWS Cell Wall Synthesis PBP->CWS Inhibits BL->Pip Degrades Lysis Cell Lysis CWS->Lysis Leads to

Mechanism of Action of this compound.
Cefepime

Cefepime is a fourth-generation cephalosporin that also inhibits bacterial cell wall synthesis by binding to PBPs.[13] Its zwitterionic structure allows for rapid penetration through the outer membrane of Gram-negative bacteria. Cefepime is more resistant to hydrolysis by many chromosomally and plasmid-mediated β-lactamases compared to third-generation cephalosporins. Resistance to cefepime in Gram-negative bacteria is primarily due to the production of extended-spectrum β-lactamases (ESBLs) and carbapenemases. In Gram-positive bacteria, resistance is mainly due to alterations in PBPs.

Cefepime_Mechanism cluster_drug Cefepime cluster_bacterium Bacterial Cell Cef Cefepime OM Outer Membrane Cef->OM Penetrates PBP Penicillin-Binding Proteins (PBPs) Cef->PBP Binds to OM->PBP CWS Cell Wall Synthesis PBP->CWS Inhibits Lysis Cell Lysis CWS->Lysis Leads to

Mechanism of Action of Cefepime.

Conclusion

Both this compound and cefepime are effective options for the empirical treatment of nosocomial pneumonia. Clinical efficacy and mortality rates are generally comparable between the two agents. The choice of antibiotic may be influenced by patient-specific factors and the safety profile. The ACORN trial suggests a lower risk of neurological dysfunction with this compound, while a retrospective study indicates a potential benefit for this compound in patients with HAP at high risk of aspiration. Local antimicrobial resistance patterns should also be a primary consideration in guiding therapeutic decisions. Further randomized controlled trials are needed to definitively establish the superiority of one agent over the other in specific patient populations with nosocomial pneumonia.

References

A Head-to-Head Comparison of In Vitro Activity: Piperacillin-Tazobactam vs. Ticarcillin-Clavulanate

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing battle against bacterial resistance, the combination of a β-lactam antibiotic with a β-lactamase inhibitor remains a critical strategy. This guide provides a detailed, objective comparison of the in vitro activity of two widely utilized combinations: piperacillin-tazobactam and ticarcillin-clavulanate. This analysis, supported by experimental data, is tailored for researchers, scientists, and drug development professionals.

Executive Summary

This compound generally demonstrates a broader spectrum and greater potency against many Gram-negative bacteria, particularly Pseudomonas aeruginosa and members of the Enterobacteriaceae family, when compared to ticarcillin-clavulanate.[1][2] While both combinations are effective against many β-lactamase-producing organisms, this compound often shows superior activity against piperacillin-resistant strains.[1][3] Conversely, ticarcillin-clavulanate may exhibit enhanced activity against specific organisms, such as Xanthomonas maltophilia.[4][5]

Comparative In Vitro Activity Data

The in vitro efficacy of these antibiotic combinations is quantitatively assessed by their Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The following table summarizes the percentage of susceptible isolates for each combination against a range of clinically significant bacteria.

Bacterial SpeciesThis compound (% Susceptible)Ticarcillin-Clavulanate (% Susceptible)
Total Isolates (Overall) 84.5% - 92%81.2% - 88%
Enterobacteriaceae 91.7% - 96%85.8%
Pseudomonas aeruginosa 61.5% - 92.4%56.4% - 69%
Staphylococcus aureus (methicillin-susceptible) 100%Equally Active
Haemophilus influenzae 98%Equally Active
Bacteroides fragilis group >99%Equally Active
Enterococcus faecalis More ActiveLess Active
Acinetobacter baumannii Less ActiveMore Active

Note: Data is compiled from multiple studies and percentages may vary based on geographical location and specific isolates tested.[2][6][7][8]

Experimental Protocols

The determination of in vitro activity is primarily conducted using standardized antimicrobial susceptibility testing methods. The most common protocols are broth microdilution and agar (B569324) dilution.

Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

  • Preparation of Antimicrobial Solutions: Stock solutions of this compound and ticarcillin-clavulanate are prepared. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth to achieve a range of concentrations.[9]

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared, typically adjusted to a 0.5 McFarland turbidity standard. This suspension is then diluted to the appropriate final concentration.[9]

  • Microplate Inoculation: Sterile 96-well microtiter plates are used. Each well in a row contains a decreasing concentration of one of the antibiotic combinations. A standardized volume of the bacterial inoculum is added to each well.[9][10]

  • Controls: Growth control wells (broth and inoculum, no antibiotic) and sterility control wells (broth only) are included on each plate.[9]

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.[11]

  • Result Interpretation: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[9][11]

Agar Dilution Method

This method is considered a reference standard for MIC determination and involves incorporating the antimicrobial agent directly into the agar medium.

  • Preparation of Antimicrobial Plates: A series of agar plates (typically Mueller-Hinton agar) are prepared, each containing a specific concentration of either this compound or ticarcillin-clavulanate. This is achieved by adding the appropriate volume of the antibiotic stock solution to the molten agar before it solidifies.[12][13][14]

  • Inoculum Preparation: As with broth microdilution, a standardized bacterial inoculum is prepared to a 0.5 McFarland standard and then often diluted further.

  • Inoculation: The surfaces of the agar plates are spot-inoculated with a standardized volume of the bacterial suspension. A multipoint inoculator can be used to test multiple isolates simultaneously.[14]

  • Incubation: The plates are incubated at 35-37°C for 16-20 hours.[14]

  • Result Interpretation: The MIC is determined as the lowest concentration of the antimicrobial agent that inhibits the visible growth of the test organism on the agar surface.[12]

Visualizing the Comparison

To better understand the processes and relationships involved, the following diagrams illustrate the experimental workflow for MIC determination and the logical framework of the antibiotic comparison.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis prep_antibiotics Prepare Antibiotic Dilutions inoculation Inoculate Plates/Wells prep_antibiotics->inoculation prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculation incubation Incubate at 35-37°C inoculation->incubation read_results Read MIC Values incubation->read_results compare_activity Compare In Vitro Activity read_results->compare_activity

Figure 1. Experimental workflow for determining and comparing in vitro antimicrobial activity.

Logical_Comparison cluster_drugs Antibiotic Combinations cluster_params Comparison Parameters cluster_organisms Bacterial Isolates pip_tazo Piperacillin- Tazobactam mic MIC50 / MIC90 pip_tazo->mic susceptibility % Susceptible Strains pip_tazo->susceptibility spectrum Spectrum of Activity pip_tazo->spectrum tic_clav Ticarcillin- Clavulanate tic_clav->mic tic_clav->susceptibility tic_clav->spectrum gram_neg Gram-Negative mic->gram_neg gram_pos Gram-Positive mic->gram_pos anaerobes Anaerobes mic->anaerobes susceptibility->gram_neg susceptibility->gram_pos susceptibility->anaerobes spectrum->gram_neg spectrum->gram_pos spectrum->anaerobes

Figure 2. Logical relationship for comparing the in vitro activity of the two antibiotic combinations.

Conclusion

The choice between this compound and ticarcillin-clavulanate for research or development purposes should be guided by the specific bacterial species of interest and their potential resistance mechanisms. The available in vitro data consistently support this compound as having a broader and more potent activity profile against a wide range of Gram-negative pathogens.[1][2] Nevertheless, both combinations are invaluable tools in the study of bacterial resistance and the development of novel antimicrobial strategies.

References

A Comparative Guide to the Validation of LC-MS/MS for Therapeutic Drug Monitoring of Piperacillin-Tazobactam

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the therapeutic drug monitoring (TDM) of piperacillin-tazobactam. The information presented is collated from peer-reviewed studies and aims to assist in the selection and implementation of robust analytical methods.

Introduction

Piperacillin (B28561), a broad-spectrum β-lactam antibiotic, is frequently combined with the β-lactamase inhibitor tazobactam (B1681243) for the treatment of severe bacterial infections. Therapeutic drug monitoring of this compound is crucial, particularly in critically ill patients, to optimize dosing, ensure efficacy, and minimize toxicity. LC-MS/MS has emerged as a highly sensitive and specific method for the quantification of these drugs in biological matrices. This guide details the experimental protocols and performance characteristics of various validated LC-MS/MS assays.

Experimental Protocols

The successful implementation of an LC-MS/MS assay for this compound TDM relies on a well-defined experimental protocol encompassing sample preparation, chromatographic separation, and mass spectrometric detection.

Sample Preparation

A critical first step in the analytical workflow is the extraction of piperacillin and tazobactam from the biological matrix, typically plasma or serum. The most common technique is protein precipitation , valued for its simplicity and speed.

  • Method: In this procedure, a small volume of patient sample (e.g., 5-50 µL) is mixed with a precipitating agent, such as methanol (B129727) or acetonitrile.[1][2][3][4][5] This mixture is then vortexed and centrifuged to pellet the precipitated proteins. An aliquot of the resulting supernatant is diluted and injected into the LC-MS/MS system.[1][2][3] The use of internal standards, such as piperacillin-d5 (B1152937) and tazobactam-15N3, is essential for accurate quantification.[4][5]

cluster_sample_prep Sample Preparation Workflow start Plasma/Serum Sample add_is Add Internal Standard start->add_is add_precipitant Add Protein Precipitating Agent (e.g., Methanol, Acetonitrile) add_is->add_precipitant vortex Vortex add_precipitant->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute Supernatant supernatant->dilute inject Inject into LC-MS/MS dilute->inject cluster_lcms LC-MS/MS Analysis Workflow lc_separation LC Separation (C18 Column) esi_ionization Electrospray Ionization (ESI) lc_separation->esi_ionization quadrupole1 Quadrupole 1 (Precursor Ion Selection) esi_ionization->quadrupole1 collision_cell Collision Cell (Fragmentation) quadrupole1->collision_cell quadrupole3 Quadrupole 3 (Product Ion Selection) collision_cell->quadrupole3 detector Detector quadrupole3->detector data_analysis Data Analysis (Quantification) detector->data_analysis

References

A Head-to-Head Comparison of Innovator Versus Generic Piperacillin-Tazobactam: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The introduction of generic piperacillin-tazobactam has offered a cost-effective alternative to the innovator product for the treatment of a wide range of bacterial infections.[1] However, questions regarding the therapeutic equivalence and in vitro potency of generic formulations have been a subject of ongoing discussion and research. This guide provides an objective, data-driven comparison of innovator and generic this compound, summarizing key experimental findings to inform researchers, scientists, and drug development professionals.

Bioequivalence and Pharmacokinetics

Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), approve generic drugs based on the demonstration of bioequivalence to the innovator product.[2] This typically involves showing that the rate and extent of absorption of the active ingredients are not significantly different under similar experimental conditions.

A study involving healthy volunteers demonstrated that generic formulations of this compound met the predetermined bioequivalence criteria when compared to the originator drug.[3][4] The pharmacokinetic parameters, including the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC), were comparable between the generic and innovator products.[3]

Table 1: Pharmacokinetic Comparison of Innovator and Generic this compound

ParameterInnovator (Tazobac)Generic (Piperacillin Kabi)Generic (Piperacillin Aurobindo)
Piperacillin
Cmax (90% CI Ratio)Reference95.9 (90.4-101.7)99.7 (84.9-104.7)
AUC0-t (90% CI Ratio)Reference92.2 (88.3-96.3)99.9 (97.0-102.8)
Tazobactam
Cmax (90% CI Ratio)Reference93.4 (87.4-99.8)97.4 (89.7-105.8)
AUC0-t (90% CI Ratio)Reference91.4 (86.4-96.7)98.8 (94.3-103.6)

Source: Adapted from a bioequivalence study in healthy volunteers.[3]

Experimental Protocol: Bioequivalence Study

A typical bioequivalence study for intravenously administered drugs like this compound follows a randomized, crossover design.

cluster_enrollment Enrollment & Randomization cluster_treatment Treatment Periods (Crossover) cluster_sampling Pharmacokinetic Analysis P Healthy Volunteers R Randomization P->R G1 Group 1: Innovator -> Washout -> Generic R->G1 G2 Group 2: Generic -> Washout -> Innovator R->G2 S Serial Blood Sampling G1->S G2->S A LC-MS/MS Analysis of Piperacillin & Tazobactam S->A C Calculation of PK Parameters (Cmax, AUC) A->C B Statistical Comparison (90% Confidence Intervals) C->B

Bioequivalence Study Workflow

In this design, a group of healthy volunteers receives both the innovator and generic drugs in a randomized order, separated by a "washout" period to ensure the complete elimination of the first drug before the administration of the second. Blood samples are collected at multiple time points after each administration to determine the drug concentrations, from which pharmacokinetic parameters are calculated.

In Vitro Potency

While pharmacokinetic equivalence is a regulatory standard, some studies have raised concerns about the in vitro potency of certain generic this compound products. These studies have reported variability in the antimicrobial activity of different generic lots when compared to the innovator drug.

One study evaluating 23 generic intravenous this compound products found that all but one lot exhibited significantly decreased activity, ranging from -5% to -35%, compared to the branded formulation.[5] Another expanded study of 46 generic lots from 29 manufacturers in 17 countries reported a similar trend, with an average activity that was 16% lower than the reference branded product.[6] A study on five Indian generic formulations showed their potency to be -11% to -36% lower than the innovator.[1][7]

Table 2: In Vitro Potency of Generic this compound Compared to Innovator

StudyNumber of Generic Lots TestedRange of Activity vs. InnovatorAverage Activity vs. Innovator
Jones et al. (2008)23-5% to -35%-16%
Jones et al. (2013)46+10% to -42%-16%
Indian Study5-11% to -36%Not Reported

Source: Adapted from multiple in vitro potency studies.[1][5][6][7]

Experimental Protocol: In Vitro Potency Testing

The in vitro potency of this compound is often assessed using methods like disk diffusion and broth microdilution to determine the Minimum Inhibitory Concentration (MIC) against various bacterial strains.

cluster_prep Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis D Reconstitution of Innovator & Generic Drugs M Broth Microdilution (Serial Dilutions) D->M DD Disk Diffusion (Impregnated Disks) D->DD B Standardized Bacterial Inoculum Preparation B->M B->DD MIC Determination of MIC M->MIC ZD Measurement of Zone of Inhibition DD->ZD C Comparison of Potency MIC->C ZD->C cluster_equivalence Equivalence Cascade cluster_factors Influencing Factors PE Pharmaceutical Equivalence BE Bioequivalence (PK Equivalence) PE->BE TE Therapeutic Equivalence (PD & Clinical Equivalence) BE->TE IVP In Vitro Potency BE->IVP IVP->TE Potential Discrepancy F Formulation Excipients F->TE Potential Discrepancy

References

comparative analysis of piperacillin-tazobactam and imipenem in intra-abdominal infections

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of two leading antibiotics in the treatment of intra-abdominal infections reveals comparable efficacy and safety profiles, with nuances in their microbiological spectrum and pharmacokinetic properties. This guide synthesizes key experimental data to provide researchers, scientists, and drug development professionals with a detailed comparison of piperacillin-tazobactam and imipenem (B608078).

Intra-abdominal infections (IAIs) remain a significant challenge in clinical practice, necessitating prompt and effective antimicrobial therapy. For decades, this compound, a β-lactam/β-lactamase inhibitor combination, and imipenem, a broad-spectrum carbapenem, have been mainstays in the empirical treatment of these complex infections. This guide delves into the comparative evidence from clinical trials and laboratory studies to delineate their performance.

Efficacy and Safety: A Tale of Equivalence

Multiple randomized clinical trials have established that this compound and imipenem/cilastatin demonstrate equivalent efficacy and safety in the treatment of intra-abdominal infections.[1] Clinical success rates for both antibiotic regimens consistently reach high percentages, often in the mid- to high-90s.[1]

One significant randomized study found that the clinical success rate for this compound was 97% (108 out of 111 evaluable patients), identical to the 97% success rate (100 out of 103 evaluable patients) observed with imipenem/cilastatin.[1] Similarly, bacteriological success rates were comparable, with 97% for this compound and 95% for imipenem/cilastatin.[1] Another study reported a clinical cure rate of 87% for this compound compared to 77% for imipenem/cilastatin. The bacteriological eradication rate in the same study was 100% for this compound and 89% for imipenem/cilastatin.

Adverse events associated with both treatments are generally similar in frequency and nature.[1] The most commonly reported side effects include gastrointestinal disturbances such as diarrhea and nausea.[2]

Parameter This compound Imipenem/Cilastatin Reference
Clinical Success Rate 97% (108/111)97% (100/103)[1]
Bacteriological Success Rate 97% (67/69)95% (61/64)[1]
Adverse Events Similar frequency to imipenemSimilar frequency to this compound[1]
Common Pathogens Escherichia coli, Klebsiella pneumoniae, Enterobacter species, Pseudomonas aeruginosaEscherichia coli, Klebsiella pneumoniae, Enterobacter species, Pseudomonas aeruginosa[1]

Pharmacokinetic and Pharmacodynamic Profiles

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of these antibiotics is crucial for optimizing dosing and ensuring therapeutic success. Both this compound and imipenem are administered intravenously.

For this compound, a study on patients with complicated intra-abdominal infections showed that intermittent infusion of 3.375 g every 6 hours resulted in a mean maximum concentration (Cmax) of 122.22 mg/L for piperacillin (B28561) and 15.74 mg/L for tazobactam.[3] The half-life was approximately 1.17 hours for piperacillin and 1.81 hours for tazobactam.[3] Continuous infusion of 13.5 g over 24 hours resulted in a mean steady-state concentration of 35.31 mg/L for piperacillin and 7.29 mg/L for tazobactam.[3]

Imipenem, when administered as a 500 mg infusion to laparotomy patients, demonstrated good penetration into the intraperitoneal fluid, with an area under the curve (AUC) ratio of intraperitoneal fluid to plasma of 0.82.[4]

Pharmacokinetic Parameter This compound (Intermittent Infusion) Imipenem (500mg Infusion) Reference
Mean Cmax (Piperacillin) 122.22 mg/LNot specified in this format[3]
Mean Cmax (Tazobactam) 15.74 mg/LNot applicable[3]
Half-life (Piperacillin) 1.17 hoursApproximately 1 hour[3]
Intraperitoneal Fluid to Plasma AUC Ratio Not specified0.82[4]

Experimental Protocols

The following outlines a typical experimental protocol for a randomized, multicenter clinical trial comparing this compound and imipenem in the treatment of intra-abdominal infections, synthesized from the methodologies of several key studies.

1. Study Design:

  • A prospective, randomized, multicenter, double-blind (where feasible) comparative study.

2. Patient Population:

  • Inclusion Criteria:

    • Adult patients (typically ≥ 18 years) with a clinical diagnosis of complicated intra-abdominal infection requiring surgical intervention and antibiotic therapy.

    • Evidence of infection, such as fever, leukocytosis, and signs of peritonitis.

    • Informed consent obtained from the patient or their legal representative.

  • Exclusion Criteria:

    • Known hypersensitivity to β-lactam antibiotics.

    • Pregnancy or lactation.

    • Severe renal or hepatic impairment.

    • Concurrent use of other systemic antibiotics with activity against suspected pathogens.

    • Infections likely caused by pathogens resistant to both study drugs.

3. Treatment Regimens:

  • Group A: Intravenous this compound (e.g., 4.5 g every 6-8 hours).

  • Group B: Intravenous imipenem/cilastatin (e.g., 500 mg every 6-8 hours).

  • Duration of therapy is typically 4 to 14 days, depending on the clinical response of the patient.

4. Data Collection and Assessments:

  • Baseline: Demographics, medical history, physical examination, APACHE II score, microbiological cultures from the site of infection and blood.

  • During Treatment: Daily monitoring of vital signs, clinical signs and symptoms of infection, and adverse events. Laboratory tests (hematology, chemistry) performed periodically.

  • End of Treatment/Test-of-Cure Visit (typically 7-14 days after discontinuation of therapy): Clinical assessment of outcome (cure, failure, indeterminate), microbiological assessment (eradication, persistence), and final safety evaluation.

5. Endpoints:

  • Primary Endpoint: Clinical response at the test-of-cure visit, categorized as:

    • Cure: Resolution of all signs and symptoms of the intra-abdominal infection.

    • Failure: Persistence or progression of signs and symptoms, or the need for additional antibiotic therapy for the initial infection.

  • Secondary Endpoints:

    • Microbiological response (eradication rates of baseline pathogens).

    • Incidence and severity of adverse events.

    • Overall mortality.

    • Length of hospital stay.

6. Statistical Analysis:

  • The primary analysis is typically a non-inferiority or equivalence comparison of the clinical cure rates between the two treatment groups.

  • Statistical tests such as the chi-square test or Fisher's exact test are used for categorical variables, and t-tests or Wilcoxon rank-sum tests for continuous variables.

Mechanisms of Action and Resistance

The efficacy of these antibiotics is rooted in their distinct mechanisms of action, while their limitations are defined by bacterial resistance pathways.

cluster_PT This compound cluster_IMI Imipenem PT This compound PBP_PT Penicillin-Binding Proteins (PBPs) PT->PBP_PT Piperacillin binds CWS_PT Cell Wall Synthesis Inhibition PBP_PT->CWS_PT Inhibition leads to BL_PT β-lactamase BL_PT->PT Inactivates Piperacillin Tazobactam Tazobactam Tazobactam->BL_PT Inhibits IMI Imipenem PBP_IMI Penicillin-Binding Proteins (PBPs) IMI->PBP_IMI Binds CWS_IMI Cell Wall Synthesis Inhibition PBP_IMI->CWS_IMI Inhibition leads to Carbapenemase Carbapenemase Carbapenemase->IMI Hydrolyzes

Caption: Mechanisms of action for this compound and imipenem.

cluster_Resistance Bacterial Resistance Mechanisms Drug Antibiotic (Piperacillin or Imipenem) Target Target Site (PBP) Enzyme Enzymatic Degradation (β-lactamases/Carbapenemases) Efflux Efflux Pumps Permeability Reduced Permeability (Porin loss) Resistance Resistance Target->Resistance Alteration Enzyme->Resistance Inactivation of Drug Efflux->Resistance Expulsion of Drug Permeability->Resistance Decreased Drug Entry

Caption: Common bacterial resistance pathways against β-lactam antibiotics.

cluster_Workflow Clinical Trial Workflow Start Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Start->Randomization GroupA This compound Treatment Randomization->GroupA GroupB Imipenem Treatment Randomization->GroupB FollowUp Follow-up & Data Collection (Clinical, Microbiological, Safety) GroupA->FollowUp GroupB->FollowUp Analysis Data Analysis (Efficacy & Safety Endpoints) FollowUp->Analysis Conclusion Conclusion on Comparative Efficacy and Safety Analysis->Conclusion

References

Oral Alternatives to Intravenous Piperacillin-Tazobactam: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Intravenous (IV) piperacillin-tazobactam is a cornerstone in the management of moderate to severe bacterial infections, valued for its broad spectrum of activity against Gram-positive, Gram-negative, and anaerobic bacteria. However, the transition from intravenous to oral therapy is a critical step in patient management, offering benefits such as reduced hospital stay, lower healthcare costs, and decreased risk of catheter-related complications. This guide provides a comparative evaluation of oral antibiotic regimens that can serve as alternatives to continued intravenous this compound, with a focus on experimental data from clinical trials.

Key Oral Alternatives

The primary oral alternatives to intravenous this compound, particularly as step-down therapy, are fluoroquinolones (such as ciprofloxacin (B1669076) and moxifloxacin), often in combination with metronidazole (B1676534) for anaerobic coverage, and amoxicillin-clavulanate. The choice of an oral agent is highly dependent on the type and severity of the infection, local resistance patterns, and the identified or suspected pathogens.

Comparative Efficacy in Complicated Intra-Abdominal Infections

Complicated intra-abdominal infections (cIAIs) are a common indication for this compound. Clinical trials have evaluated the efficacy of oral step-down therapies in this setting.

Moxifloxacin (B1663623) as a Sequential Therapy

A prospective, randomized, double-blind, phase III comparative trial evaluated sequential intravenous to oral moxifloxacin monotherapy compared to a standard regimen of intravenous this compound followed by oral amoxicillin-clavulanate for the treatment of adults with cIAI.[1][2]

Experimental Protocol:

  • Study Design: Prospective, randomized, double-blind, multicenter trial.

  • Patient Population: 656 patients with complicated intra-abdominal infections.

  • Treatment Arms:

    • Moxifloxacin Group: Intravenous moxifloxacin (400 mg once daily) followed by oral moxifloxacin (400 mg once daily).

    • Comparator Group: Intravenous this compound (3.0/0.375 g every 6 hours) followed by oral amoxicillin-clavulanate (800/114 mg every 12 hours).

  • Duration of Therapy: 5 to 14 days.

  • Primary Efficacy Endpoint: Clinical cure rate at the test-of-cure visit (days 25-50).

  • Key Assessments: Clinical and bacteriological assessments at pretreatment, during treatment (day 3-5), end of therapy (day 5-14), and test-of-cure.[3]

Data Presentation:

OutcomeMoxifloxacin (IV/PO)This compound (IV) / Amoxicillin-Clavulanate (PO)p-value
Overall Clinical Cure Rate 80% (146/183)78% (153/196)NS
Community-Acquired Infection 80% (124/156)82% (136/165)NS
Hospital-Acquired Infection 82% (22/27)55% (17/31)0.05
Bacteriological Eradication 78% (117/150)77% (126/163)NS

NS: Not Significant

G cluster_0 Patient Enrollment and Randomization cluster_1 Treatment Arms cluster_2 Follow-up and Assessment start Patient with Complicated Intra-Abdominal Infection stratify Stratification by APACHE II Score start->stratify randomize Randomization stratify->randomize moxi_iv IV Moxifloxacin (400mg q24h) randomize->moxi_iv pip_taz_iv IV this compound (3.0/0.375g q6h) randomize->pip_taz_iv moxi_po PO Moxifloxacin (400mg q24h) moxi_iv->moxi_po IV to PO Switch end_of_therapy End of Therapy (Days 5-14) moxi_po->end_of_therapy amox_clav_po PO Amoxicillin-Clavulanate (800/114mg q12h) pip_taz_iv->amox_clav_po IV to PO Switch amox_clav_po->end_of_therapy test_of_cure Test of Cure (Days 25-50) end_of_therapy->test_of_cure

Caption: Clinical trial workflow for comparing sequential moxifloxacin to this compound/amoxicillin-clavulanate.
Ciprofloxacin plus Metronidazole as a Sequential Therapy

Another multicenter, randomized, double-blind trial compared intravenous ciprofloxacin plus metronidazole with intravenous this compound in adults with complicated intra-abdominal infections, with an option for an early switch to oral therapy in the ciprofloxacin/metronidazole arm.

Experimental Protocol:

  • Study Design: Multicenter, randomized, double-blind trial.

  • Patient Population: 459 patients with complicated intra-abdominal infections.

  • Treatment Arms:

    • Ciprofloxacin/Metronidazole Group: Intravenous ciprofloxacin plus metronidazole, with a switch to oral ciprofloxacin plus metronidazole after 48 hours in clinically improved patients.

    • This compound Group: Intravenous this compound.

  • Primary Efficacy Endpoint: Overall clinical response.

Data Presentation:

OutcomeCiprofloxacin + Metronidazole (IV/PO)This compound (IV)
Overall Clinical Resolution Rate 74%63%
Clinical Resolution (Oral Switch) 85%70%
Post-surgical Wound Infection Rate 11%19%

Amoxicillin-Clavulanate as a Step-Down Therapy

While large-scale, head-to-head randomized controlled trials directly comparing oral amoxicillin-clavulanate to continued intravenous this compound are limited, its use as a step-down therapy is widely supported by clinical practice guidelines and retrospective studies.[5][6][7] The rationale for this transition is based on the similar spectrum of activity of amoxicillin-clavulanate against many of the pathogens covered by this compound, with the notable exception of Pseudomonas aeruginosa.[8]

A retrospective case series in two Canadian hospitals described the experience with intravenous amoxicillin-clavulanate, where it was used for de-escalation from this compound in 59% of patients, primarily for respiratory and skin and soft tissue infections.[8] A clinical success rate of 72% was achieved in patients who received at least one day of therapy.[8]

Considerations for Transitioning to Oral Amoxicillin-Clavulanate:

The decision to switch from intravenous this compound to oral amoxicillin-clavulanate should be made based on several clinical criteria:

  • Clinical Stability: The patient should be hemodynamically stable, afebrile for at least 24 hours, and show signs of clinical improvement.[9][10]

  • Gastrointestinal Function: The patient must be able to tolerate oral medications and have a functioning gastrointestinal tract without malabsorption issues.[9][11]

  • Pathogen Susceptibility: If culture and susceptibility results are available, they should guide the choice of the oral agent. Amoxicillin-clavulanate is not appropriate for infections caused by Pseudomonas aeruginosa.[8]

  • Infection Severity and Location: The infection should not be a deep-seated or high-risk infection such as meningitis, endocarditis, or osteomyelitis, where prolonged intravenous therapy is generally required.[11]

G cluster_criteria Clinical Assessment for IV to PO Switch start Patient on IV this compound clinical_stability Hemodynamically Stable? Afebrile > 24h? start->clinical_stability gi_function Tolerating Oral Intake? Functioning GI Tract? start->gi_function pathogen Pseudomonas aeruginosa Excluded? start->pathogen infection_type Non-severe Infection Site? start->infection_type decision All Criteria Met? clinical_stability->decision gi_function->decision pathogen->decision infection_type->decision switch_to_oral Switch to Oral Amoxicillin-Clavulanate decision->switch_to_oral Yes continue_iv Continue IV this compound and Re-evaluate decision->continue_iv No

Caption: Decision-making pathway for switching from IV this compound to oral amoxicillin-clavulanate.

Summary and Recommendations

The transition from intravenous this compound to an appropriate oral alternative is a crucial component of antimicrobial stewardship and effective patient management.

  • For complicated intra-abdominal infections , sequential intravenous to oral moxifloxacin has demonstrated non-inferiority to a standard regimen of intravenous this compound followed by oral amoxicillin-clavulanate, with superior efficacy in hospital-acquired infections.[1] A sequential regimen of ciprofloxacin plus metronidazole has also been shown to be more effective than continuous intravenous this compound.[4]

  • Amoxicillin-clavulanate is a widely recommended oral step-down therapy for patients who are clinically improving and do not have an infection caused by Pseudomonas aeruginosa.[5][6][7] This approach is supported by clinical guidelines and retrospective data, emphasizing the importance of careful patient selection based on clinical stability and pathogen identification.

The selection of an oral alternative should always be guided by the specific clinical context, including the site and severity of infection, local antimicrobial resistance patterns, and patient-specific factors. The experimental data presented in this guide provide a foundation for evidence-based decision-making in the transition from intravenous to oral antimicrobial therapy.

References

A Comparative Guide to Piperacillin-Tazobactam Susceptibility Testing Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of commonly used methods for determining the susceptibility of bacteria to piperacillin-tazobactam. The selection of an appropriate testing method is critical for accurate clinical diagnostics and robust drug development data. This document summarizes performance data from various studies, details experimental protocols, and offers visual workflows to aid in the selection and implementation of these assays.

Introduction to this compound Susceptibility Testing

This compound is a widely utilized β-lactam/β-lactamase inhibitor combination antibiotic with broad-spectrum activity against many Gram-positive and Gram-negative bacteria. Accurate determination of its in vitro efficacy is paramount for guiding clinical therapy and for surveillance of emerging resistance. Recent revisions to clinical breakpoints by regulatory bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have underscored the need for reliable and reproducible susceptibility testing methods.[1][2][3] This guide focuses on the cross-validation of prevalent methods: broth microdilution (BMD), disk diffusion, ETEST®, and automated systems.

Performance Comparison of Susceptibility Testing Methods

The performance of various susceptibility testing methods is typically evaluated against the reference standard, broth microdilution (BMD). Key performance indicators include:

  • Essential Agreement (EA): The percentage of isolates for which the minimum inhibitory concentration (MIC) determined by the test method is within one twofold dilution of the MIC determined by the reference method.

  • Categorical Agreement (CA): The percentage of isolates for which the interpretation of susceptibility (e.g., susceptible, intermediate/susceptible-dose dependent, resistant) is the same for both the test and reference methods.

  • Error Rates:

    • Very Major Errors (VME): The test method reports a susceptible result when the reference method indicates resistance.

    • Major Errors (ME): The test method reports a resistant result when the reference method indicates susceptibility.

    • Minor Errors (mE): The test method reports a result in a different category than the reference method, but not a very major or major error (e.g., intermediate vs. susceptible or resistant).

The following tables summarize the performance of common this compound susceptibility testing methods as reported in various studies.

Table 1: Performance of Automated Systems vs. Broth Microdilution (BMD)

Automated SystemEssential Agreement (EA)Categorical Agreement (CA)Very Major Errors (VME)Major Errors (ME)Minor Errors (mE)Reference
VITEK 2 96.7%95.2% - 96.8%0% - 6.3%0% - 2.2%3.2%[1][4][5]
Phoenix 83.2%84.4% - 85.0%4.2% - 4.3%0.8% - 1.8%13.7%[1][2]
MicroScan Not Reported80.0% - 81.8%36.4% - 44.4%0% - 4.8%Not Reported[1][2]

Table 2: Performance of Manual Methods vs. Broth Microdilution (BMD)

Manual MethodEssential Agreement (EA)Categorical Agreement (CA)Very Major Errors (VME)Major Errors (ME)Minor Errors (mE)Reference
Disk Diffusion Not Applicable61.2% - 97.5%0%0% - 38.8%Not Reported[4][6]
ETEST® 77.6% - 92.2%68.0% - 81.6%0% - 1%6.3% - 17.3%24.5%[4][6][7][8]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility of susceptibility testing results. Below are summaries of the methodologies for the key experiments cited.

Broth Microdilution (BMD) Method (Reference Method)

The BMD method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

  • Preparation of Antimicrobial Solutions: Stock solutions of piperacillin (B28561) and tazobactam (B1681243) are prepared at a constant concentration of 4 µg/mL. Serial twofold dilutions of piperacillin are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation: The MIC is determined as the lowest concentration of piperacillin that completely inhibits visible growth of the organism. The results are interpreted as susceptible, intermediate/susceptible-dose dependent, or resistant based on the latest CLSI or EUCAST breakpoints.

Disk Diffusion (Kirby-Bauer) Method

The disk diffusion method is a qualitative test that provides a categorical result (susceptible, intermediate, or resistant).

  • Inoculum Preparation: A bacterial suspension is prepared to a turbidity of a 0.5 McFarland standard.

  • Inoculation: A sterile cotton swab is dipped into the standardized inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar (B569324) (MHA) plate.

  • Disk Application: A paper disk impregnated with a specific amount of this compound (e.g., 100/10 µg for CLSI, 30/6 µg for EUCAST) is placed on the inoculated agar surface.[10]

  • Incubation: The plates are inverted and incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation: The diameter of the zone of inhibition around the disk is measured in millimeters. This zone diameter is then interpreted as susceptible, intermediate/susceptible-dose dependent, or resistant according to the established breakpoints.

ETEST® (Gradient Diffusion Method)

The ETEST® is a quantitative method that determines the MIC of an antimicrobial agent.

  • Inoculum Preparation and Inoculation: Similar to the disk diffusion method, a standardized inoculum is prepared and swabbed onto the surface of an MHA plate.

  • Strip Application: A plastic ETEST® strip, which contains a predefined gradient of this compound concentrations, is applied to the agar surface.[11]

  • Incubation: The plates are incubated under the same conditions as for disk diffusion.

  • Reading and Interpretation: After incubation, an elliptical zone of inhibition is formed. The MIC is read where the edge of the inhibition ellipse intersects the MIC scale on the strip. The result is then interpreted based on established breakpoints.

Automated Systems (e.g., VITEK® 2, Phoenix™, MicroScan)

Automated systems provide rapid and high-throughput susceptibility testing. These systems typically use miniaturized versions of the broth microdilution method.

  • Inoculum Preparation: A standardized bacterial suspension is prepared according to the manufacturer's instructions.

  • Card/Panel Inoculation: The suspension is used to inoculate a test card or panel that contains small wells with various concentrations of different antimicrobial agents.

  • Incubation and Reading: The card/panel is placed into the automated instrument, which incubates, reads, and interprets the results automatically. The instruments use turbidimetric or colorimetric methods to detect bacterial growth and determine the MIC.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for comparing susceptibility testing methods and the logical steps for interpreting the results.

experimental_workflow cluster_prep Isolate Preparation cluster_testing Susceptibility Testing Methods cluster_analysis Data Analysis Isolate Bacterial Isolate Culture Pure Culture Isolate->Culture Suspension 0.5 McFarland Suspension Culture->Suspension BMD Broth Microdilution (Reference) Suspension->BMD Inoculation Disk Disk Diffusion Suspension->Disk Inoculation Etest ETEST® Suspension->Etest Inoculation Automated Automated System Suspension->Automated Inoculation Compare Compare Results BMD->Compare Disk->Compare Etest->Compare Automated->Compare Performance Performance Metrics (EA, CA, Error Rates) Compare->Performance Calculate interpretation_logic Start Obtain MIC or Zone Diameter Breakpoint Compare to CLSI/EUCAST Breakpoints Start->Breakpoint Susceptible Susceptible Breakpoint->Susceptible ≤ S Breakpoint SDD_I Susceptible-Dose Dependent or Intermediate Breakpoint->SDD_I > S and < R Breakpoint Resistant Resistant Breakpoint->Resistant ≥ R Breakpoint

References

A Comparative Guide to the Pharmacodynamics of Piperacillin-Tazobactam and Alternative Beta-Lactam Combinations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: In the landscape of antimicrobial therapeutics, beta-lactam/beta-lactamase inhibitor combinations are fundamental in managing infections caused by resistant bacteria. Piperacillin-tazobactam (P/T) has long been a key agent due to its broad spectrum of activity, which includes Gram-positive, Gram-negative, and anaerobic bacteria.[1] Tazobactam (B1681243), a beta-lactamase inhibitor, protects piperacillin (B28561) from degradation by many, but not all, beta-lactamase enzymes, thereby extending its antibacterial spectrum.[2] This guide provides an objective comparison of the pharmacodynamic properties of this compound against other prominent beta-lactam combinations, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

Mechanism of Action: A Synergistic Approach

Beta-lactam antibiotics, like piperacillin, exert their bactericidal effect by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. Bacterial resistance often emerges through the production of beta-lactamase enzymes that hydrolyze the beta-lactam ring, inactivating the antibiotic. Beta-lactamase inhibitors, such as tazobactam, clavulanic acid, and sulbactam, are designed to preferentially bind to and inactivate these enzymes, thus restoring the activity of the partner beta-lactam antibiotic.

cluster_0 Bacterial Cell cluster_1 Antibiotic Action & Resistance PBP Penicillin-Binding Protein (PBP) CW Cell Wall Synthesis PBP->CW Catalyzes PIP Piperacillin (Beta-Lactam) PIP->PBP Inhibits TAZ Tazobactam (Inhibitor) BL Beta-Lactamase Enzyme TAZ->BL Inhibits BL->PIP Inactivates

Caption: Mechanism of this compound action and resistance.

Comparative In Vitro Activity

The in vitro potency of an antibiotic combination is typically measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the comparative MIC90 values (the concentration required to inhibit 90% of isolates) for this compound and other combinations against key clinical pathogens.

Table 1: Comparative In Vitro Activity (MIC90, mg/L) against Enterobacteriaceae

OrganismPiperacillin/ TazobactamTicarcillin/ ClavulanateAmpicillin/ SulbactamCeftolozane/ TazobactamCefepime (B1668827)/ Tazobactam
Escherichia coli (ESBL-)832160.5≤1
Escherichia coli (ESBL+)>64>64>3288
Klebsiella pneumoniae (ESBL-)4321611
Klebsiella pneumoniae (ESBL+)>64>64>32>328

Data synthesized from multiple sources. ESBL-producing strains often exhibit high-level resistance to older combinations.[3][4][5][6]

Table 2: Comparative In Vitro Activity (MIC90, mg/L) against Non-Fermenters and Gram-Positives

OrganismPiperacillin/ TazobactamTicarcillin/ ClavulanateCeftolozane/ TazobactamCefepime/ Tazobactam
Pseudomonas aeruginosa64128416
Acinetobacter baumannii64643232
Staphylococcus aureus (MSSA)24N/AN/A

Data synthesized from multiple sources. Piperacillin/tazobactam and ceftolozane/tazobactam demonstrate superior activity against P. aeruginosa compared to older agents.[4][6][7][8] Note: Piperacillin/sulbactam has shown better activity against A. baumannii in some studies.[9]

Pharmacodynamic Principles and Parameters

For beta-lactam antibiotics, the primary pharmacodynamic (PD) index that correlates with clinical efficacy is the percentage of the dosing interval during which the free (unbound) drug concentration remains above the MIC of the target pathogen (%fT > MIC). For serious infections, a target of 40-50% fT > MIC is often desired.

Table 3: Key Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters

CombinationPiperacillinTazobactamCefepimeCeftolozane
Half-life (t½, hours) ~1.0~1.0~2.0~2.5
Protein Binding (%) 20-30~30~16~20
Typical Target Attainment
(%fT > MIC of 16 mg/L)
3.375g q6h~30%---
4.5g q8h~28%---
2g q12h (Cefepime)--~70%-
1.5g q8h (Ceftolozane/Tazo)--->90%

Data compiled from various pharmacokinetic and pharmacodynamic modeling studies.[10][11][12] Shorter half-life agents like piperacillin often require more frequent dosing or extended infusions to maximize %fT > MIC.

Experimental Protocols

Objective comparison of antimicrobial agents relies on standardized and reproducible experimental methodologies. Below are detailed protocols for key experiments used in pharmacodynamic assessment.

Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of an antibiotic against a specific bacterial isolate.

Methodology:

  • Prepare Bacterial Inoculum: A standardized suspension of the test organism is prepared in a saline or broth solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Drug Dilution: The antibiotic combinations are serially diluted (two-fold) in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation: The standardized bacterial suspension is further diluted and added to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours under ambient air conditions.

  • Reading: The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

prep Prepare 0.5 McFarland Bacterial Suspension inoc Inoculate Wells with Standardized Bacterial Concentration prep->inoc dilute Perform 2-fold Serial Dilutions of Antibiotic in Microtiter Plate dilute->inoc incub Incubate Plate (35°C for 18-24h) inoc->incub read Read Plate and Determine MIC (Lowest concentration with no growth) incub->read

Caption: Standard workflow for broth microdilution MIC testing.

In Vitro Dynamic (One-Compartment) Infection Model

This model simulates the pharmacokinetic profile of an antibiotic in the human body, allowing for the study of its bactericidal activity under dynamic concentration changes.[13][14]

Methodology:

  • Model Setup: A central reservoir contains fresh sterile growth medium. A peristaltic pump infuses this medium into a smaller, central infection compartment (e.g., a spinner flask) containing a logarithmic-phase culture of the test bacteria. A second pump removes waste medium at the same rate to maintain a constant volume.

  • Pharmacokinetic Simulation: The antibiotic is injected into the infection compartment as a bolus. The rates of the infusion and waste pumps are calibrated to simulate the desired antibiotic half-life (elimination rate).

  • Dosing Regimen: Multiple doses can be administered over a 24-48 hour period to simulate a clinical dosing regimen.

  • Sampling: Samples are collected from the infection compartment at predetermined time points.

  • Analysis: Bacterial density (CFU/mL) is quantified through serial dilution and plating. Antibiotic concentrations are measured using methods like high-performance liquid chromatography (HPLC) to confirm the simulated PK profile.

media Sterile Medium Reservoir pump1 Infusion Pump media->pump1 infection Infection Compartment (Bacteria + Antibiotic) pump2 Efflux Pump infection->pump2 sampler Sampling Port infection->sampler waste Waste Collection pump1->infection pump2->waste

Caption: Schematic of a one-compartment in vitro dynamic model.

Murine Thigh Infection Model

Animal models are crucial for evaluating in vivo efficacy, bridging the gap between in vitro data and human clinical trials.[15][16] The neutropenic murine thigh model is a standard for assessing the efficacy of antibiotics against specific pathogens.

Methodology:

  • Induce Neutropenia: Mice are rendered neutropenic (low white blood cell count) by intraperitoneal injections of cyclophosphamide (B585) on days -4 and -1 before infection. This minimizes the contribution of the host immune system, isolating the effect of the antibiotic.

  • Inoculation: At time 0, mice are inoculated in the thigh muscle with a standardized bacterial suspension (e.g., 10⁶-10⁷ CFU).

  • Treatment: Antibiotic therapy is initiated at a set time post-infection (e.g., 2 hours). Dosing regimens are designed to mimic human pharmacokinetic exposures.

  • Endpoint Measurement: At 24 hours post-treatment initiation, mice are euthanized. The infected thigh muscles are excised, homogenized, and serially diluted.

  • Quantification: The bacterial load (CFU/thigh) is quantified by plating the homogenate. Efficacy is measured as the log10 reduction in CFU compared to untreated controls at 24 hours.

neut Induce Neutropenia (Cyclophosphamide) inf Inoculate Thigh with Bacteria neut->inf treat Administer Antibiotic (Human-Simulated Dosing) inf->treat euth Euthanize & Excise Thigh (24h post-treatment) treat->euth quant Homogenize & Plate for CFU Count euth->quant

Caption: Workflow for the neutropenic murine thigh infection model.

Conclusion

The pharmacodynamic comparison of this compound with other beta-lactam combinations reveals important distinctions relevant to clinical use and drug development.

  • Spectrum of Activity: this compound maintains a broad spectrum but is increasingly challenged by pathogens producing extended-spectrum beta-lactamases (ESBLs) and carbapenemases.[3] Newer combinations like ceftolozane-tazobactam and cefepime-tazobactam often show superior in vitro activity against resistant P. aeruginosa and certain ESBL-producing Enterobacteriaceae.[6]

  • Pharmacodynamic Profile: Due to its shorter half-life, achieving optimal pharmacodynamic targets (%fT > MIC) with this compound against less susceptible organisms can be challenging and may require administration via extended or continuous infusion.[17][18]

  • Clinical Context: While in vitro and animal model data are critical, the choice of antibiotic must be guided by local susceptibility patterns, the site of infection, and patient-specific factors. For instance, against AmpC-producing Enterobacterales, cefepime has shown better outcomes than this compound in some clinical studies.[19]

This guide underscores that while this compound remains a valuable agent, the evolving landscape of antimicrobial resistance necessitates a nuanced understanding of its comparative pharmacodynamics to guide appropriate therapeutic choices and inform the development of next-generation antibiotics.

References

Safety Operating Guide

Proper Disposal of Piperacillin-Tazobactam in a Laboratory Setting: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of piperacillin-tazobactam, a commonly used antibiotic combination. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

Waste Classification and Initial Handling

According to its Safety Data Sheet (SDS), this compound is classified as non-hazardous waste .[1] However, it is crucial to adhere to your institution's specific waste management policies and local regulations, which may have more stringent requirements.

Immediate Steps:

  • Consult the SDS: Always review the manufacturer-specific SDS for detailed handling and disposal information prior to any disposal procedure.

  • Personal Protective Equipment (PPE): When handling this compound waste, wear appropriate PPE, including gloves, a lab coat, and eye protection to prevent direct contact.[1]

  • Spill Management: In the event of a spill, contain the material to prevent its spread and clean the affected area thoroughly.[1]

Segregation and Containerization: A Critical Step

Proper segregation of pharmaceutical waste is paramount to ensure safe and compliant disposal. Mixing non-hazardous waste with hazardous materials can lead to unnecessary regulatory burdens and increased disposal costs.[2]

Actionable Protocol:

  • Designated Containers: Use dedicated, clearly labeled containers for non-hazardous pharmaceutical waste. These are often white with blue lids to distinguish them from other waste streams.[3][4][5]

  • Clear Labeling: The container must be clearly marked as "Non-Hazardous Pharmaceutical Waste" and "For Incineration."[4][6]

  • No Co-mingling: Do not mix this compound waste with hazardous waste, sharps, or general trash.[6] Loose pills should not be placed in hazardous waste containers.[6]

  • Secure Storage: Store waste containers in a secure area, such as a locked room or cabinet, to prevent unauthorized access.[6]

Waste StreamContainer TypeLabeling Requirements
This compound (Non-Hazardous)Puncture-proof, leak-resistant container, often white with a blue lid.[3][4][5]"Non-Hazardous Pharmaceutical Waste", "For Incineration"
RCRA Hazardous Pharmaceutical WasteBlack hazardous waste containers.[5]"Hazardous Waste Pharmaceuticals"[7]
Sharps WasteFDA-cleared sharps disposal container.Biohazard symbol and "Sharps Waste"
Biohazardous/Infectious WasteRed biohazard bags or containers.Biohazard symbol and "Biohazardous Waste"

Chemical Inactivation for Laboratory-Scale Waste

For research and laboratory settings, a chemical inactivation step can be performed on small quantities of this compound waste prior to final disposal. This mitigates the environmental impact of releasing active antibiotic compounds. The following protocol is based on the hydrolysis of the beta-lactam ring in piperacillin, rendering the antibiotic inactive.[1]

Experimental Protocol: Chemical Inactivation of this compound Waste

Materials:

  • This compound waste (e.g., residual powder, reconstituted solutions)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Appropriate glass container for the reaction

  • pH indicator strips or a pH meter

  • 1 M Hydrochloric Acid (HCl) for neutralization

  • Personal Protective Equipment (PPE): safety goggles, gloves, lab coat

Procedure:

  • Preparation: In a designated chemical fume hood, place the this compound waste into a suitable glass container. If the waste is in solid form, it can be dissolved in a small amount of water.[1]

  • Inactivation: Slowly add the 1 M Sodium Hydroxide (NaOH) solution to the waste. Studies have demonstrated that a 1 M NaOH solution effectively hydrolyzes and inactivates beta-lactam residues.[1]

  • Reaction Time: Allow the mixture to react for a minimum of one hour to ensure the complete degradation of the beta-lactam ring.[1]

  • pH Verification and Neutralization: After the inactivation period, check the pH of the solution. If necessary, neutralize the solution by adding 1 M Hydrochloric Acid (HCl) dropwise until the pH is between 6.0 and 8.0.[1]

  • Final Disposal: The neutralized solution can then be disposed of according to your institution's procedures for non-hazardous aqueous waste.

Note: This protocol is intended for laboratory-scale quantities. For bulk quantities, professional waste disposal services should be contacted.[1]

Partnering with a Certified Pharmaceutical Waste Vendor

Engaging a licensed and reputable waste management provider is essential for ensuring compliant disposal of all pharmaceutical waste.

Key Considerations for Vendor Selection:

  • Experience and Expertise: Choose a vendor with a proven track record in managing pharmaceutical waste for research laboratories.[8][9]

  • Compliance and Certification: Verify that the vendor is licensed and compliant with all federal, state, and local regulations, including those from the EPA and DOT.[10][11]

  • Services Offered: The vendor should provide services such as waste identification, transportation, and disposal, along with all necessary documentation.[12]

  • Documentation: Ensure the vendor provides a complete paper trail, including manifests and a certificate of destruction, for your records.[6]

  • Training: Some vendors offer compliance training for laboratory staff, which can be a valuable service.[11][13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

G start Identify Piperacillin- Tazobactam Waste sds Consult Safety Data Sheet (SDS) start->sds classify Classify as Non-Hazardous Waste sds->classify ppe Wear Appropriate PPE classify->ppe segregate Segregate into Designated Non-Hazardous Pharmaceutical Waste Container ppe->segregate label_container Label Container: 'Non-Hazardous Pharmaceutical Waste' 'For Incineration' segregate->label_container store Store Securely label_container->store decision Small Lab-Scale Quantity? store->decision inactivate Perform Chemical Inactivation Protocol (1M NaOH) decision->inactivate Yes vendor_pickup Arrange for Pickup by Certified Waste Vendor decision->vendor_pickup No / Bulk neutralize Neutralize Solution (pH 6.0-8.0) inactivate->neutralize dispose_liquid Dispose as Non-Hazardous Aqueous Waste neutralize->dispose_liquid end Disposal Complete dispose_liquid->end document Obtain and Retain Certificate of Destruction vendor_pickup->document document->end

This compound Disposal Workflow

References

Safeguarding Laboratory Personnel: Essential Safety and Logistical Protocols for Handling Piperacillin-Tazobactam

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount when handling pharmaceutical compounds. This guide provides essential, immediate safety and logistical information for the handling of piperacillin-tazobactam, a combination antibiotic. The following procedural steps and disposal plans are designed to minimize risk and ensure a safe laboratory environment.

Piperacillin, a penicillin-class antibacterial, combined with tazobactam, a β-lactamase inhibitor, can pose health risks, including allergic reactions and skin irritation.[1] Individuals with a known hypersensitivity to penicillin or other allergens should avoid contact with this substance.[2][3]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE is the primary defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Remarks
Hand Protection Chemical-resistant glovesNitrile or latex gloves are recommended.[1] Inspect gloves for any signs of degradation or punctures before use.[1]
Eye Protection Safety glasses or gogglesChemical safety goggles are recommended to protect against dust and splashes.[2][4]
Respiratory Protection Disposable dust mask (N95)Recommended if dust is generated.[5] For inadequate ventilation, a respirator is necessary.[6][7] Personnel wearing respirators must be fit-tested.[5]
Body Protection Protective clothing/Lab coatA protective suit or lab coat should be worn to prevent skin contact.[1][2] For large spills, protective coveralls and shoe covers are advised.[5]

Handling and Storage

Proper handling and storage are crucial to maintain the integrity of the compound and the safety of laboratory personnel.

General Handling:

  • Avoid inhalation, ingestion, and contact with eyes, skin, and clothing.[2][5][7]

  • Minimize dust generation and accumulation.[4][6]

  • Use in a well-ventilated area. Mechanical exhaust or local exhaust ventilation should be employed to keep airborne levels low.[2][5]

  • Wash hands thoroughly after handling and before breaks.[3][8]

Storage:

  • Store in a cool, dry, and well-ventilated area at controlled room temperature, typically between 20°C to 25°C (68°F to 77°F).[2][7]

  • Keep containers tightly closed when not in use.[4][5]

  • Store away from strong oxidizing agents and bases.[5][7]

Spill Management Protocol

In the event of a spill, a systematic approach is necessary to mitigate exposure and contamination.

Small Spills:

  • Wear appropriate PPE, including gloves, safety glasses, and a dust mask.[1]

  • Contain the spill to prevent its spread.[4]

  • Carefully collect the spilled solid material using tools that minimize dust generation, such as a damp cloth or a filtered vacuum.[6]

  • Clean the spill area thoroughly with a water and soap or detergent solution.[2][5]

  • Place all cleanup materials in a sealed, appropriately labeled container for disposal.[6]

Large Spills:

  • Evacuate the area immediately.[2]

  • Ensure the area is well-ventilated.[2]

  • Personnel involved in the cleanup must wear enhanced PPE, including a self-contained breathing apparatus, a full protective suit, chemical-resistant boots, and heavy rubber gloves.[2]

  • Follow the cleanup procedure for small spills, using appropriate tools to collect the material.[5]

  • After material pickup is complete, wash the spill site.[2]

The following workflow illustrates the decision-making process for handling a this compound spill:

This compound Spill Response Workflow A Spill Occurs B Assess Spill Size A->B C Small Spill B->C Minor D Large Spill B->D Major E Don Appropriate PPE: - Gloves - Safety Glasses - Dust Mask C->E F Evacuate Area D->F H Contain Spill E->H G Don Enhanced PPE: - SCBA - Protective Suit - Boots & Gloves F->G G->H I Collect Spilled Material (Minimize Dust) H->I J Clean Spill Area with Water/Detergent I->J K Package Waste for Disposal J->K L Dispose of Waste per Regulations K->L

This compound Spill Response Workflow

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination.

  • Waste Classification: While generally classified as non-hazardous waste, disposal regulations can vary by location.[9] Always adhere to federal, state, and local environmental control regulations.[2][9]

  • Unused or Expired Product: The preferred method of disposal for unused or expired medication is through a licensed pharmaceutical waste disposal service or a drug take-back program.[9][10] Drain disposal is not recommended.[1][2]

  • Contaminated Materials: Items such as gloves, wipes, and vials that have come into contact with this compound should be placed in a sealed, clearly labeled container.[10] Packaging that cannot be cleaned should be disposed of in the same manner as the product itself.[9]

  • Sharps: Needles and syringes used with this compound must be disposed of in a designated sharps container.[10]

For laboratory-scale quantities of waste, a chemical inactivation step can be considered to mitigate the environmental impact of releasing active antibiotic compounds.[9] This typically involves hydrolysis of the beta-lactam ring.[9]

First Aid Measures

In case of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, separating the eyelids with fingers.[2] Seek medical attention.[3]

  • Skin Contact: Remove contaminated clothing and flush the affected area with plenty of soap and water for at least 15 minutes.[2] If skin irritation or a rash occurs, get medical advice.[6]

  • Inhalation: Remove the person to fresh air.[2] If breathing becomes difficult, call a physician.[2] Persons developing hypersensitivity reactions require immediate medical attention.[2]

  • Ingestion: Wash out the mouth with water.[2] Do not induce vomiting.[6] Seek immediate medical attention.[6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperacillin-tazobactam
Reactant of Route 2
Reactant of Route 2
Piperacillin-tazobactam

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.